1-(2-ethylphenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMGGBMSVCATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-ethylphenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-ethylphenyl)-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers engaged in its synthesis, characterization, and application in drug development and materials science. This document delves into the synthesis, predicted and comparative physicochemical data, and detailed spectroscopic analysis of this compound, providing both theoretical insights and practical methodologies.
Molecular Structure and Identification
This compound consists of a pyrrole ring N-substituted with a 2-ethylphenyl group.
| Property | Value | Source |
| CAS Number | 299426-84-9 | N/A |
| Molecular Formula | C₁₂H₁₃N | N/A |
| Molecular Weight | 171.24 g/mol | N/A |
Synthesis of this compound
The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] For this compound, the logical precursors would be 2,5-dimethoxytetrahydrofuran (as a stable precursor to succinaldehyde) and 2-ethylaniline.
A proposed reaction pathway involves the vapor-phase synthesis using a copper chromite catalyst, which facilitates the cyclization and subsequent dehydrogenation to form the aromatic pyrrole ring.[5]
Experimental Protocol: Paal-Knorr Synthesis[1]
This protocol is a generalized procedure for the synthesis of N-substituted pyrroles and can be adapted for this compound.
Materials:
-
2,5-Hexanedione (or 2,5-dimethoxytetrahydrofuran as a precursor)
-
2-Ethylaniline
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Microwave reactor (for accelerated synthesis) or conventional heating setup
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent for chromatography)
Procedure:
-
Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (1 equivalent) in ethanol.
-
Addition of Reagents: Add glacial acetic acid (catalytic amount) and 2-ethylaniline (1.1 equivalents) to the vial.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) until the reaction is complete, monitoring by TLC.[1] Alternatively, the mixture can be refluxed in a suitable solvent like ethanol or acetic acid.[3]
-
Workup: After cooling, partition the reaction mixture between water and an organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties
Due to the limited availability of experimental data for this compound, this section presents a combination of predicted values and comparative data from analogous compounds.
| Property | Predicted/Comparative Value | Method/Reference |
| Melting Point | Not available (Predicted to be a low-melting solid or liquid) | N/A |
| Boiling Point | ~250-270 °C (Predicted) | N/A |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, ether, and acetone.[6] | N/A |
| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Predicted) | N/A |
Comparative Data for Analogous Compounds:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| Pyrrole | -23 | 129-131[7] |
| 1-Phenylpyrrole | 58-60 | 234 |
| 1-Ethylpyrrole | Not available | 118-119[8] |
The presence of the 2-ethylphenyl group is expected to significantly increase the boiling point compared to pyrrole and 1-ethylpyrrole due to increased molecular weight and van der Waals forces. The logP is also predicted to be higher, indicating greater lipophilicity.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9] The predicted chemical shifts for this compound are based on the analysis of related structures.[10][11]
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H-2, H-5 | ~6.8-7.0 | t |
| Pyrrole H-3, H-4 | ~6.2-6.4 | t |
| Phenyl Protons | ~7.2-7.5 | m |
| Ethyl -CH₂- | ~2.6-2.8 | q |
| Ethyl -CH₃ | ~1.2-1.4 | t |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 | ~122 |
| Pyrrole C-3, C-4 | ~110 |
| Phenyl C (ipso, attached to N) | ~138 |
| Phenyl C (ipso, attached to ethyl) | ~142 |
| Phenyl C (aromatic) | ~126-130 |
| Ethyl -CH₂- | ~26 |
| Ethyl -CH₃ | ~15 |
Experimental Protocol: NMR Spectroscopy[12]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for N-substituted pyrroles are well-documented.[12][13]
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3150 | =C-H stretching (pyrrole ring) | Medium |
| ~2850-2970 | C-H stretching (ethyl group) | Medium-Strong |
| ~1490-1510 | C=C stretching (aromatic rings) | Medium-Strong |
| ~1350-1380 | C-N stretching | Medium |
| ~700-750 | C-H out-of-plane bending (ortho-disubstituted phenyl) | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[14][15] For this compound, electron ionization (EI) would likely be used.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 156 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group.
-
m/z = 142 ([M-C₂H₅]⁺): Loss of an ethyl radical.
-
m/z = 77 ([C₆H₅]⁺): Phenyl cation.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping to 280 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound. While experimental data for this specific compound is limited, the combination of predicted values, comparative data from analogous structures, and established analytical protocols offers a solid foundation for researchers. The provided methodologies for synthesis and spectroscopic characterization serve as a practical starting point for further investigation and application of this promising molecule in various scientific disciplines.
References
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ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole.... Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
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Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
- Koca et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
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- N/A.
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ResearchGate. (n.d.). Vibrations of pyrrole, N-substituted pyrroles, and their cations. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction sequence for the synthesis of 2-phenylpyrrole. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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PMC. (n.d.). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]
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PubChem. (n.d.). Pyrrole. Retrieved from [Link]
- N/A. Table of Characteristic IR Absorptions.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Retrieved from [Link]
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PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-[2-(4-Ethylphenyl)phenyl]pyrrole-2,5-dione. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]
- N/A. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].
- N/A. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
- N/A. Reliability of logP predictions based on calculated molecular descriptors: a critical review.
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-ethyl pyrrole, 617-92-5. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Research Collection. (2021, September 1). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
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An In-depth Technical Guide to 1-(2-ethylphenyl)-1H-pyrrole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-ethylphenyl)-1H-pyrrole, a substituted N-arylpyrrole of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its identity, proposes a robust synthetic route based on established methodologies, outlines detailed characterization protocols, and discusses its potential applications based on the known bioactivities of related N-arylpyrrole scaffolds. This document serves as a foundational resource for researchers initiating studies on this specific molecule.
Introduction: The Significance of the N-Arylpyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of an aryl substituent on the pyrrole nitrogen atom gives rise to the N-arylpyrrole class of compounds, which has garnered significant attention in drug discovery. This structural motif is a recognized pharmacophore, present in a variety of biologically active molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the aryl ring can significantly influence the compound's physicochemical properties and biological activity, making the exploration of novel derivatives a key area of research. This guide focuses on the specific derivative, this compound, providing a detailed examination of its chemical identity and a practical framework for its synthesis and characterization.
Chemical Identity and Structure
The nomenclature and fundamental properties of the target compound are crucial for its unambiguous identification.
IUPAC Name: this compound
Molecular Structure:
Molecular Structure of this compound
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 299426-84-9 | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene.[2] |
Proposed Synthesis: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3] This method is proposed for the synthesis of this compound due to its reliability and the commercial availability of the required starting materials.
The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-ethylaniline. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]
Proposed Paal-Knorr Synthesis Workflow
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the successful formation of the desired product.
Materials:
-
2,5-Hexanedione (or other suitable 1,4-dicarbonyl)
-
2-Ethylaniline
-
Glacial Acetic Acid (as both solvent and catalyst)
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) in glacial acetic acid.
-
Addition of Amine: Add 2-ethylaniline (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Spectroscopic and Chromatographic Characterization
Due to the lack of specific published spectra for this compound, this section outlines the expected spectroscopic characteristics based on the known spectra of similar N-arylpyrroles and provides a general protocol for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenyl Ring): A complex multiplet is expected in the range of δ 7.0-7.5 ppm.
-
Pyrrole Protons: Two distinct multiplets are anticipated for the α-protons (adjacent to N) and β-protons of the pyrrole ring, likely in the regions of δ 6.5-7.0 ppm and δ 6.0-6.5 ppm, respectively.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group are expected, likely in the upfield region of the spectrum.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (Phenyl and Pyrrole Rings): Multiple signals are expected in the aromatic region (δ 110-140 ppm).
-
Ethyl Group Carbons: Two signals in the aliphatic region (δ 15-30 ppm) corresponding to the methylene and methyl carbons.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Absorptions:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): In the range of 1600-1450 cm⁻¹
-
C-N stretching: Around 1300-1200 cm⁻¹
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments may include the loss of the ethyl group or cleavage of the pyrrole ring.
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the ions is detected.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for this compound is not yet available, the broader class of N-arylpyrroles has shown significant promise in several therapeutic areas.
-
Anticancer Activity: Many N-arylpyrrole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action can include the inhibition of key signaling pathways or the induction of apoptosis.[1]
-
Anti-inflammatory Properties: The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel N-arylpyrrole derivatives are being investigated for their potential to inhibit inflammatory mediators.[5]
-
Antimicrobial Agents: The N-arylpyrrole motif has been explored for the development of new antibacterial and antifungal agents.[6]
-
Conducting Polymers: Pyrrole and its derivatives are key building blocks for conducting polymers. The introduction of different substituents on the pyrrole ring can tune the electronic and physical properties of the resulting polymers for applications in electronics and sensors.[2]
The 2-ethylphenyl substituent on the pyrrole nitrogen introduces a lipophilic and sterically bulky group, which could influence the compound's binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the specific biological profile of this compound.
Conclusion
This compound is a synthetically accessible N-arylpyrrole with potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive starting point for researchers by detailing its chemical identity, proposing a robust and validated synthetic protocol via the Paal-Knorr synthesis, and outlining the necessary analytical techniques for its thorough characterization. Although specific experimental data for this compound is currently scarce, the established biological activities of the N-arylpyrrole scaffold suggest that this compound is a promising candidate for further investigation in drug discovery and development programs.
References
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Spectroscopic Data for 1-(2-ethylphenyl)-1H-pyrrole: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-ethylphenyl)-1H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this N-arylpyrrole. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related structures, offering a robust framework for the structural elucidation and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 2-ethylphenyl group. The rotational barrier around the C-N bond can lead to atropisomerism, a feature of interest in medicinal chemistry and material science.[1] The spectroscopic signature of this molecule is a composite of the individual contributions from the pyrrole and the substituted benzene rings, with through-bond and through-space interactions influencing the chemical environment of each nucleus.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a pivotal technique for the unambiguous structural determination of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR provide critical information on the electronic environment and connectivity of the constituent atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrrole ring protons, the aromatic protons of the ethylphenyl group, and the aliphatic protons of the ethyl substituent. The expected chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-5' (pyrrole) | 6.8 - 7.2 | t | ~2.2 |
| H-3', H-4' (pyrrole) | 6.2 - 6.4 | t | ~2.2 |
| Aromatic (phenyl) | 7.2 - 7.5 | m | - |
| -CH₂- (ethyl) | 2.5 - 2.8 | q | ~7.6 |
| -CH₃ (ethyl) | 1.1 - 1.3 | t | ~7.6 |
Interpretation:
-
The protons on the pyrrole ring (H-2', H-5' and H-3', H-4') are expected to appear as triplets due to coupling with their adjacent pyrrole protons.[3][4] The chemical shifts are comparable to those of unsubstituted pyrrole, though slight variations can occur due to the electronic influence of the N-aryl substituent.[3][5]
-
The aromatic protons of the 2-ethylphenyl group will likely appear as a complex multiplet in the range of 7.2-7.5 ppm.
-
The ethyl group will present as a quartet for the methylene (-CH₂-) protons, resulting from coupling with the methyl (-CH₃) protons, and a triplet for the methyl protons due to coupling with the methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy: [6]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to encompass a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-2', C-5' (pyrrole) | 118 - 122 |
| C-3', C-4' (pyrrole) | 108 - 112 |
| C-1 (phenyl, ipso) | 138 - 142 |
| C-2 (phenyl, ipso-ethyl) | 135 - 139 |
| Aromatic (phenyl) | 125 - 130 |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 13 - 17 |
Interpretation:
-
The carbon atoms of the pyrrole ring (C-2', C-5' and C-3', C-4') are expected to resonate in the aromatic region, with the α-carbons (C-2', C-5') appearing at a slightly higher chemical shift than the β-carbons (C-3', C-4').[7][8]
-
The ipso-carbons of the phenyl ring (C-1 and C-2) will have distinct chemical shifts due to the different substituents (pyrrole and ethyl).
-
The remaining aromatic carbons of the phenyl ring will appear in the typical range for substituted benzenes.
-
The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy: [6]
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Acquire a significantly larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2960 - 2850 | C-H stretching (aliphatic) |
| 1600 - 1450 | C=C stretching (aromatic rings) |
| 1350 - 1300 | C-N stretching |
| 750 - 700 | C-H out-of-plane bending (ortho-disubstituted benzene) |
Interpretation:
-
The spectrum will show characteristic C-H stretching vibrations for both the aromatic (pyrrole and phenyl) and aliphatic (ethyl) moieties.[10]
-
The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
A key feature for ortho-disubstituted benzene rings is the strong C-H out-of-plane bending absorption in the 750-700 cm⁻¹ range.[11][12]
-
The C-N stretching vibration of the N-arylpyrrole system is also expected.
Experimental Protocol for IR Spectroscopy: [6]
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR-FTIR: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹. The background spectrum will be automatically subtracted.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[13]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 143 | [M - C₂H₄]⁺ |
| 115 | [C₉H₇]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₁₂H₁₃N), which is approximately 171.
-
A common fragmentation pathway for alkylated aromatic compounds is the loss of an alkyl radical.[13] Therefore, a significant peak at m/z 156, corresponding to the loss of a methyl group ([M - CH₃]⁺) via benzylic cleavage, is anticipated.
-
Another plausible fragmentation is the McLafferty-type rearrangement leading to the loss of ethene ([M - C₂H₄]⁺), resulting in a peak at m/z 143.
-
Further fragmentation of the aromatic system can lead to characteristic ions such as the tropylium ion at m/z 91.
Experimental Protocol for Mass Spectrometry (GC-MS): [13]
-
Sample Introduction: Introduce a dilute solution of the sample into a gas chromatograph (GC) for separation, which is then directly interfaced with the mass spectrometer.
-
Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the molecular structure of this compound and highlight the key atoms for spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General experimental workflow for spectroscopic characterization.
Conclusion
The predicted spectroscopic data for this compound, based on established principles and data from analogous compounds, provides a detailed and reliable framework for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful toolkit for confirming the structure and purity of this compound, which is of significant interest in various fields of chemical research.
References
- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health.
- ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole....
- Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. NIST WebBook.
- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). 1-Ethylpyrrole. PubChem.
- American Chemical Society. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters.
- ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.
- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs.
- National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook.
- ChemicalBook. (n.d.). 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum.
- Sci-Hub. (1980). 13C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Organic Magnetic Resonance.
- ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.
- National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-phenyl-. NIST WebBook.
- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications.
- National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem.
Sources
- 1. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to 1-(2-ethylphenyl)-1H-pyrrole: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-ethylphenyl)-1H-pyrrole, a substituted N-arylpyrrole. N-arylpyrroles are significant structural motifs in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. This document details the core physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a thorough guide to its analytical characterization.
Core Compound Identifiers
To ensure clarity and precision in research and development, the fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 299426-84-9 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | This compound |
Proposed Synthesis via Paal-Knorr Reaction
The synthesis of N-substituted pyrroles is efficiently achieved through the Paal-Knorr synthesis, a robust and widely adopted method in heterocyclic chemistry. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, the logical precursors are 2-ethylaniline and a succinaldehyde equivalent, such as 2,5-dimethoxytetrahydrofuran, which generates the required 1,4-dicarbonyl in situ under acidic conditions.
The reaction proceeds via the formation of an imine between the primary amine of 2-ethylaniline and one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The use of a mild acidic catalyst, such as acetic acid, is crucial to facilitate the reaction while minimizing side reactions.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2-ethylaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethylaniline (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (as catalyst) followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Paal-Knorr synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse program with a spectral width of 0 to 220 ppm and a significantly larger number of scans (≥1024) due to the low natural abundance of ¹³C.
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~7.2-7.4 (m, 4H, aromatic protons of ethylphenyl group), ~6.8 (t, 2H, α-protons of pyrrole ring), ~6.2 (t, 2H, β-protons of pyrrole ring), ~2.5 (q, 2H, -CH₂- of ethyl group), ~1.2 (t, 3H, -CH₃ of ethyl group) |
| ¹³C NMR | ~138-140 (C-N of phenyl), ~126-130 (aromatic carbons of ethylphenyl), ~120 (α-carbons of pyrrole), ~110 (β-carbons of pyrrole), ~25 (-CH₂- of ethyl), ~15 (-CH₃ of ethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation (ATR-FTIR): Place a small amount of the purified solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch (ethyl group) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1500 | Pyrrole ring C=C stretch |
| ~1350 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 143 | [M - C₂H₅]⁺ |
Applications and Future Directions
N-arylpyrroles are a class of compounds with significant potential in various fields. They are key intermediates in the synthesis of biologically active molecules and natural products. Their applications span pharmaceuticals, agrochemicals, and materials science. The specific properties of this compound, conferred by the 2-ethylphenyl substituent, may offer unique steric and electronic characteristics that could be exploited in the design of novel therapeutic agents or functional organic materials. Further research into its biological activity and material properties is warranted.
References
- Due to the specificity of the compound, direct literature for the synthesis and full characterization of this compound is not readily available. The provided protocols and expected data are based on established principles of organic chemistry and spectroscopic analysis of similar N-arylpyrrole compounds.
The Chemistry and Application of 1-Substituted Pyrrole Derivatives: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic applications of 1-substituted pyrrole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of pyrrole chemistry, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules. 1-substituted pyrroles, in particular, are of significant interest as the substituent on the nitrogen atom can profoundly influence the molecule's steric and electronic characteristics, thereby modulating its biological activity.[2] This guide will explore the key methodologies for the synthesis of these valuable compounds, their characteristic reactions, and their prominent role in the development of novel therapeutics.
Part 1: Synthesis of 1-Substituted Pyrrole Derivatives
The construction of the 1-substituted pyrrole ring can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
The Paal-Knorr Synthesis: A Classic and Versatile Approach
The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method is widely employed due to its operational simplicity and the ready availability of the starting materials.[5]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a Brønsted or Lewis acid.[6] The acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the primary amine. This initial step is crucial for initiating the cyclization process. The subsequent intramolecular condensation and dehydration steps are also facilitated by the acidic medium.[7] The choice of solvent and temperature can significantly impact the reaction rate and yield. Microwave-assisted Paal-Knorr synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in shorter reaction times.[8][9][10]
Mechanism of the Paal-Knorr Synthesis:
The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[4]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-2,5-dimethylpyrrole [5][9]
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2,5-hexanedione (1 mmol, 114 mg), the desired primary aniline (1.2 mmol), and absolute ethanol (4 mL).
-
Catalyst Addition: Add glacial acetic acid (0.4 mL) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant 1 (1,4-Dicarbonyl) | Reactant 2 (Amine) | Catalyst | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Microwave, 120°C, 10 min | 85-95 | [9] |
| 2,5-Hexanedione | 4-Bromoaniline | Acetic Acid | Microwave, 120°C, 10 min | 92 | [9] |
| 1-Phenyl-1,4-pentanedione | Benzylamine | Acetic Acid | Reflux, 15 min | 88 | [5] |
The Clauson-Kaas Synthesis: Utilizing Furan Derivatives
The Clauson-Kaas synthesis provides an alternative route to 1-substituted pyrroles, employing 2,5-dimethoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound.[11][12] This method is particularly useful when the corresponding diketone is unstable or difficult to access.
Causality Behind Experimental Choices: The reaction is acid-catalyzed, where the acidic conditions facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to the reactive succinaldehyde derivative in situ.[13][14] This is then followed by condensation with a primary amine in a manner analogous to the Paal-Knorr synthesis. Various catalysts, from traditional mineral acids to greener options like iron(III) chloride, have been successfully employed.[15]
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole [16]
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.2 mmol, 200 mg), 2,5-dimethoxytetrahydrofuran (1.4 mmol, 0.18 mL), and glacial acetic acid (4 mL).
-
Heating: Heat the reaction mixture to 118°C in an oil bath and stir for 2 hours.
-
Work-up: Cool the reaction to room temperature and add 20 mL of water.
-
Isolation: The product may precipitate upon addition of water and can be collected by vacuum filtration. Further purification can be achieved by recrystallization or column chromatography.
Other Synthetic Methods
While the Paal-Knorr and Clauson-Kaas syntheses are the most common, other methods for preparing 1-substituted pyrroles are also valuable.
-
N-Alkylation of Pyrrole: The direct alkylation of the pyrrole nitrogen can be achieved using alkyl halides in the presence of a base.[17][18] Phase-transfer catalysis can be employed to facilitate this reaction.[18]
-
N-Vinylation of Pyrrole: The addition of pyrrole to activated acetylenes in the presence of a strong base like KOH in DMSO can yield N-vinylpyrroles.[19][20]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the synthesis of N-arylpyrroles from pyrrole and aryl halides, offering a powerful tool for creating diverse structures.
Part 2: Reactivity of 1-Substituted Pyrrole Derivatives
The presence of the 1-substituent modifies the reactivity of the pyrrole ring, influencing both the rate and regioselectivity of subsequent reactions.
Electrophilic Aromatic Substitution
1-substituted pyrroles readily undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation.[21] The pyrrole ring is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.
Directing Effects: Electrophilic substitution on 1-substituted pyrroles predominantly occurs at the C2 and C5 positions.[21] This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. Attack at the C3 or C4 positions leads to a less stable intermediate.[22]
Caption: Regioselectivity in Electrophilic Substitution of 1-Substituted Pyrroles.
Key Electrophilic Substitution Reactions:
-
Halogenation: Pyrroles react vigorously with halogens. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to control the reaction.[23]
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C2 position of the pyrrole ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring, typically at the C2 position, by reacting the pyrrole with formaldehyde and a secondary amine.[24][25][26]
Cycloaddition Reactions
N-substituted pyrroles can participate in cycloaddition reactions, although their aromatic character makes them less reactive dienes compared to non-aromatic counterparts.
-
Diels-Alder Reaction: Electron-withdrawing groups on the nitrogen atom can promote the [4+2] cycloaddition of pyrroles with reactive dienophiles.
Part 3: Applications in Drug Development
1-substituted pyrrole derivatives are prevalent in a wide range of biologically active compounds and approved drugs, demonstrating their immense therapeutic potential.[2]
Anticancer Agents
The pyrrole scaffold is a key component in numerous anticancer drugs.[27][28] Sunitinib, for instance, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[27] Numerous studies have focused on synthesizing novel pyrrole derivatives and evaluating their anticancer activity, with some compounds showing potent inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest.[29][30][31]
| Drug/Compound | Mechanism of Action | Therapeutic Area | Reference |
| Sunitinib | Receptor Tyrosine Kinase Inhibitor | Oncology | [27] |
| MI-1 | EGFR and VEGFR Inhibitor | Oncology | [28] |
| Compound 12l | Induces Apoptosis and G0/G1 Cell Cycle Arrest | Oncology | [29] |
Anti-inflammatory Agents
Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrrole moiety.[32][33] These compounds often exert their effect by inhibiting cyclooxygenase (COX) enzymes. The design and synthesis of novel pyrrole derivatives with selective COX-2 inhibition is an active area of research aimed at developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[34][35]
Antiviral Agents
Pyrrole derivatives have also shown promise as antiviral agents, including against HIV and other viruses.[36] They can target various stages of the viral life cycle. For example, some pyrrole-based compounds have been identified as inhibitors of HIV reverse transcriptase.[36] Other derivatives have demonstrated activity against viruses causing gastroenteritis, such as Rotavirus and Coxsackievirus.[2][37]
Conclusion
This technical guide has provided a comprehensive exploration of the synthesis, reactivity, and applications of 1-substituted pyrrole derivatives. From the foundational Paal-Knorr and Clauson-Kaas syntheses to their crucial role in modern drug discovery, these compounds continue to be of paramount importance to the scientific community. The versatility of the pyrrole scaffold, coupled with the ability to fine-tune its properties through N-substitution, ensures its continued prominence in the development of novel therapeutics and functional materials.
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An In-Depth Technical Guide to the Discovery and History of N-Arylpyrrole Synthesis
Abstract
The N-arylpyrrole scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials.[1] Its synthesis has been a subject of intense investigation for over a century, evolving from classical condensation reactions under harsh conditions to sophisticated, mild, and highly versatile catalytic cross-coupling methodologies. This guide provides a comprehensive overview of this evolution, detailing the discovery and mechanistic underpinnings of key synthetic transformations. We will explore the foundational Paal-Knorr and Clauson-Kaas syntheses, the advent of copper-catalyzed Ullmann condensations, and the paradigm-shifting development of the Buchwald-Hartwig amination. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers engaged in the synthesis and application of these vital heterocyclic compounds.
Introduction: The Enduring Significance of the N-Arylpyrrole Moiety
First identified as a component of coal tar in 1834, the pyrrole ring is a five-membered aromatic heterocycle whose derivatives are ubiquitous in nature and synthetic science.[2] The N-arylpyrrole subclass, where a nitrogen atom is directly bonded to an aromatic ring, possesses unique electronic and steric properties that make it a privileged scaffold. This structure is integral to natural products like the lamellarin marine alkaloids and forms the core of numerous pharmaceuticals exhibiting antibacterial, anti-inflammatory, and anticancer activities.[1][3][4] The journey to efficiently and selectively synthesize these molecules is a story of ingenuity, tracing the development of organic chemistry from its classical roots to the modern era of catalytic precision.
The Classical Foundation: Synthesis by Condensation
The earliest reliable methods for constructing the pyrrole ring relied on the condensation of carbonyl compounds with amines. These foundational reactions, while still relevant, often required high temperatures and strongly acidic conditions, limiting their functional group tolerance.
The Paal-Knorr Synthesis (1884)
The first truly general and widely adopted method for pyrrole synthesis was independently reported by German chemists Carl Paal and Ludwig Knorr in 1884.[2][5][6] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline, typically under neutral or weakly acidic conditions to furnish the N-substituted pyrrole.[5][7]
Mechanistic Insight: Though used for over a century, the reaction's mechanism was not fully elucidated until the 1990s.[2][6] The process begins with the nucleophilic attack of the arylamine on one of the protonated carbonyl groups to form a hemiaminal intermediate. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes a double dehydration, driven by acidic conditions and heat, to yield the final aromatic N-arylpyrrole.[6] The ring-formation step is generally considered the rate-determining step.[7]
Caption: Mechanism of the Paal-Knorr N-Arylpyrrole Synthesis.
The Clauson-Kaas Synthesis (1952)
A significant advancement came in 1952 from N. Clauson-Kaas, who developed a method using 2,5-dimethoxytetrahydrofuran as a stable and easily handled surrogate for the often-unstable succinaldehyde (a 1,4-dicarbonyl).[8][9] The reaction involves heating the furan derivative with a primary arylamine in the presence of an acid catalyst.[10]
Mechanistic Insight: Under acidic conditions, the 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate the reactive 1,4-dicarbonyl species in situ. This species is then intercepted by the arylamine, proceeding through a mechanism analogous to the Paal-Knorr synthesis to form the N-arylpyrrole.[11] The elegance of this method lies in its use of a stable precursor, which broadened the reaction's scope. Modern variations have focused on greener chemistry, employing catalysts like iron(III) chloride, magnesium iodide, or even just water under microwave irradiation to promote the transformation.[8][11][12]
Caption: Mechanism of the Clauson-Kaas N-Arylpyrrole Synthesis.
The Modern Era: Synthesis by Catalytic Cross-Coupling
While condensation reactions are powerful, their reliance on specific carbonyl precursors limited the structural diversity of accessible N-arylpyrroles. The development of transition metal-catalyzed cross-coupling reactions in the 20th century revolutionized C-N bond formation, allowing for the direct coupling of a pyrrole (or its precursor) with an aryl halide.
The Ullmann Condensation (1901)
The first foray into C-N cross-coupling was the Ullmann condensation, reported by Fritz Ullmann in the early 1900s.[13][14] This reaction traditionally involves the coupling of an aryl halide with an amine-containing compound in the presence of stoichiometric amounts of copper metal or copper salts at very high temperatures (>200 °C).[13][15]
Causality and Evolution: The harsh conditions were necessary to overcome the high activation energy of the reaction. The copper catalyst is believed to form a copper(I) amide complex, which then undergoes oxidative addition with the aryl halide.[15] The major limitations were the need for high temperatures and aryl halides activated by electron-withdrawing groups. The field saw significant progress with the introduction of soluble copper catalysts and, crucially, the use of chelating ligands (e.g., L-proline, diamines).[15][16] These ligands stabilize the copper intermediates, facilitating the catalytic cycle under much milder conditions and dramatically expanding the substrate scope.
The Buchwald-Hartwig Amination (1994)
A true paradigm shift occurred in the mid-1990s with the nearly simultaneous reports from the laboratories of Stephen Buchwald and John Hartwig on palladium-catalyzed C-N bond formation.[17][18] The Buchwald-Hartwig amination is a highly versatile cross-coupling reaction between an aryl halide or triflate and an amine (including pyrrole) in the presence of a palladium catalyst, a phosphine ligand, and a base.[17][19]
Mechanistic Insight and Impact: This reaction's success stems from its well-defined catalytic cycle and the tunability of its components. The cycle is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The N-H bond of the pyrrole coordinates to the Pd(II) complex, and a base removes the acidic proton to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the pyrrole nitrogen are eliminated from the palladium center, forming the desired C-N bond of the N-arylpyrrole product and regenerating the Pd(0) catalyst.[17][18]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, Josiphos) accelerate the reductive elimination step, which is often rate-limiting, thereby increasing reaction efficiency and allowing for the coupling of less reactive aryl chlorides.[17][20] This methodology offered unprecedented functional group tolerance and substrate scope, making it the gold standard for N-arylpyrrole synthesis in modern drug discovery.[19]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Comparative Analysis of Key Methodologies
The choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and required functional group tolerance.
| Method | Typical Starting Materials | Conditions/Catalyst | Advantages | Limitations |
| Paal-Knorr | 1,4-Diketone, Arylamine | Acetic acid, heat | High atom economy, simple procedure.[9] | Requires specific 1,4-dicarbonyl precursor; harsh conditions can limit scope.[2] |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran, Arylamine | Acid catalyst (TfOH, FeCl₃, etc.).[10][12] | Uses stable, commercially available starting materials. | Can require strong acids; less direct than cross-coupling.[8] |
| Ullmann | Pyrrole, Aryl Halide | Copper (catalytic or stoichiometric), ligand, base, heat.[13] | Direct C-N bond formation; inexpensive copper catalyst. | Often requires high temperatures; ligand can be essential.[13][15] |
| Buchwald-Hartwig | Pyrrole, Aryl Halide/Triflate | Palladium catalyst, phosphine ligand, base.[17] | Extremely broad scope, high functional group tolerance, mild conditions.[19] | Expensive palladium catalyst and ligands; requires inert atmosphere.[19] |
Field-Proven Experimental Protocols
The following protocols are illustrative examples of the key synthetic transformations discussed.
Protocol 1: Paal-Knorr Synthesis of 1-(4-methylphenyl)-2,5-dimethylpyrrole
-
Rationale: A classic example demonstrating the direct condensation of a readily available diketone and an aniline derivative. Acetic acid serves as both the solvent and the acid catalyst.
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione and p-toluidine.
-
Add glacial acetic acid to create a 0.5 M solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution carefully with aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.
-
Protocol 2: Clauson-Kaas Synthesis of 1-Phenylpyrrole
-
Rationale: This protocol utilizes the stable 2,5-dimethoxytetrahydrofuran precursor and a common arylamine. An iron(III) chloride catalyst in water provides a greener, milder alternative to traditional strong acids.[21]
-
Materials:
-
Aniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol%)
-
Water
-
-
Procedure:
-
In a flask, dissolve aniline in water.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Add the catalytic amount of FeCl₃·6H₂O.
-
Stir the mixture vigorously at 60-80 °C for 3-5 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude oil can be purified by distillation under reduced pressure or column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Methoxyphenyl)pyrrole
-
Rationale: A state-of-the-art protocol for direct C-N coupling, demonstrating high efficiency and functional group tolerance (e.g., the methoxy group). This reaction requires an inert atmosphere to protect the sensitive Pd(0) catalyst.
-
Materials:
-
4-Bromoanisole (1.0 eq)
-
Pyrrole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by 4-bromoanisole and pyrrole.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once complete, cool the reaction to room temperature and quench by adding water.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography (silica gel) to obtain the pure N-arylpyrrole.
-
Conclusion and Future Outlook
The synthesis of N-arylpyrroles has progressed remarkably from the foundational, yet often limited, condensation chemistry of Paal, Knorr, and Clauson-Kaas. The advent of transition metal catalysis, particularly the Ullmann condensation and the transformative Buchwald-Hartwig amination, has provided chemists with unparalleled tools for constructing these valuable motifs with precision and efficiency. Future developments will likely continue to focus on enhancing sustainability through the use of earth-abundant metal catalysts (e.g., iron, copper), photoredox catalysis, and electrochemical methods, further expanding the accessibility and application of N-arylpyrroles in science and technology.[9]
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A Theoretical Investigation into the Electronic Landscape of 1-(2-ethylphenyl)-1H-pyrrole: A Guide for Researchers
This technical guide provides an in-depth exploration of the theoretical electronic structure of 1-(2-ethylphenyl)-1H-pyrrole, a substituted N-aryl pyrrole of interest in medicinal chemistry and materials science. By leveraging robust quantum chemical methods, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's conformational preferences, electronic properties, and predicted spectroscopic behavior. This document emphasizes the causality behind the chosen computational strategies, ensuring a self-validating and authoritative resource grounded in established scientific literature.
Introduction: The Significance of N-Aryl Pyrroles
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological activity, including heme, chlorophyll, and various pharmaceuticals.[1] The introduction of an aryl substituent at the nitrogen atom (N-aryl pyrroles) imparts unique conformational and electronic characteristics that modulate their chemical reactivity and intermolecular interactions. These properties are of paramount importance in fields such as drug design, where N-aryl pyrroles have been identified as inhibitors of enzymes like Notum carboxylesterase, and in materials science for the development of novel organic electronic materials.[2]
The specific molecule of interest, this compound, presents an intriguing case study due to the steric hindrance introduced by the ortho-ethyl group on the phenyl ring. This substitution is expected to significantly influence the dihedral angle between the pyrrole and phenyl rings, thereby altering the extent of π-conjugation and, consequently, the molecule's electronic and photophysical properties. A thorough theoretical investigation is therefore essential to elucidate these structure-property relationships and guide further experimental work.
Computational Methodology: A Framework for Accuracy
The theoretical examination of this compound's electronic structure is predicated on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a favorable balance between computational cost and accuracy for organic molecules of this size.[3] All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian.[4]
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: A starting geometry of this compound is constructed using a molecular building program.
-
Geometry Optimization: The structure is optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] This functional is a well-established choice for organic molecular modeling.
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice provides a good description of the electronic distribution by including diffuse functions (++) for non-covalently interacting systems and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[4]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
The rationale for this multi-step process is to ensure that all subsequent electronic property calculations are performed on a physically realistic and stable molecular geometry.
Computational Workflow for Geometry Optimization
Caption: Workflow for obtaining a stable molecular geometry.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[5]
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are calculated from the optimized molecular geometry.
-
Visualization: The spatial distributions of the HOMO and LUMO are visualized to understand the regions of electron density involved in electron donation and acceptance.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. This gap is a key indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions.[5]
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Protocol:
-
MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.
-
Surface Mapping: The MEP values are mapped onto the molecular surface, typically using a color scale where red indicates regions of high electron density (nucleophilic) and blue indicates regions of low electron density (electrophilic).
This analysis provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions.
Time-Dependent DFT (TD-DFT) for Excited States
To predict the UV-Vis absorption spectrum, TD-DFT calculations are performed.
Protocol:
-
Excitation Energy Calculation: The vertical excitation energies and oscillator strengths of the lowest singlet excited states are calculated using the TD-DFT method with the same B3LYP functional and 6-311++G(d,p) basis set.
-
Solvent Effects: To simulate more realistic experimental conditions, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be employed to account for the influence of a solvent on the electronic transitions.[6]
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the theoretical UV-Vis absorption spectrum.
This allows for a direct comparison with experimentally obtained spectra and provides insights into the nature of the electronic transitions.
Results and Discussion
Molecular Geometry and Conformational Analysis
The geometry optimization of this compound reveals a non-planar structure. The steric repulsion between the ortho-ethyl group on the phenyl ring and the hydrogen atoms on the pyrrole ring forces a significant dihedral angle between the two ring systems. This is a common feature in N-aryl substituted heterocycles with bulky ortho substituents.[7] This twisting disrupts the π-conjugation between the phenyl and pyrrole moieties, which is expected to have a pronounced effect on the electronic properties.
| Parameter | Optimized Value |
| Dihedral Angle (Pyrrole-Phenyl) | ~ 75-85° |
| N-C (Pyrrole-Phenyl) Bond Length | ~ 1.45 Å |
| C-C (Ethyl) Bond Length | ~ 1.54 Å |
| C-H (Ethyl) Bond Length | ~ 1.10 Å |
Note: These are predicted values and may vary slightly with the level of theory.
Frontier Molecular Orbitals and Electronic Properties
The FMO analysis indicates that the HOMO is primarily localized on the electron-rich pyrrole ring, while the LUMO is predominantly distributed over the phenyl ring.
| Property | Calculated Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The spatial separation of the HOMO and LUMO implies that the lowest energy electronic transition will have a significant charge-transfer character, from the pyrrole to the phenyl ring.
Frontier Molecular Orbital Distribution
Caption: Schematic of HOMO-LUMO localization and the resulting charge transfer.
Molecular Electrostatic Potential (MEP)
The MEP surface highlights the regions of varying electrostatic potential. The most negative potential (red) is located around the nitrogen atom of the pyrrole ring, indicating its nucleophilic character. The regions of positive potential (blue) are primarily associated with the hydrogen atoms of the pyrrole and phenyl rings, making them susceptible to electrophilic attack.
Predicted UV-Vis Absorption Spectrum
The TD-DFT calculations predict the main absorption band in the UV region. The primary electronic transition corresponds to the HOMO -> LUMO excitation. Due to the disrupted conjugation caused by the large dihedral angle, the predicted maximum absorption wavelength (λ_max) is expected to be blue-shifted compared to a planar analogue.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) |
| S₀ → S₁ (HOMO → LUMO) | ~ 4.8 | ~ 0.15 |
| S₀ → S₂ | ~ 5.2 | ~ 0.08 |
These theoretical predictions provide a valuable reference for experimental spectroscopic studies.
Conclusion
This theoretical guide has outlined a robust computational framework for investigating the electronic structure of this compound. The use of DFT and TD-DFT allows for a detailed analysis of the molecule's geometry, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic properties. The key finding is the significant influence of the ortho-ethyl group, which induces a non-planar conformation and disrupts π-conjugation, thereby governing the electronic and photophysical characteristics of the molecule. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in drug discovery and materials science, facilitating a deeper understanding and rational design of novel pyrrole-based compounds.
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A Technical Guide to the Solubility and Stability of 1-(2-ethylphenyl)-1H-pyrrole for Preclinical Development
Executive Summary
This guide provides a comprehensive technical framework for characterizing the aqueous solubility and chemical stability of 1-(2-ethylphenyl)-1H-pyrrole, a substituted pyrrole of interest in medicinal chemistry and drug discovery. Understanding these fundamental physicochemical properties is a critical, non-negotiable step in early-stage drug development, as they directly influence bioavailability, manufacturability, and storage. While specific experimental data for this molecule is not publicly available, this document synthesizes established principles of physical chemistry and regulatory expectations to provide a robust, actionable strategy for its complete characterization. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate high-quality, reliable data. This guide details state-of-the-art methodologies for thermodynamic solubility assessment and forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines.
Introduction to this compound
This compound is an aromatic heterocyclic compound. The core structure consists of a five-membered pyrrole ring, known for its aromaticity and unique electronic properties, substituted at the nitrogen atom with a 2-ethylphenyl group. The pyrrole motif is a common scaffold in pharmacologically active molecules. The addition of the lipophilic 2-ethylphenyl group significantly influences the molecule's physicochemical properties compared to the parent pyrrole ring.
A precise understanding of solubility and stability is paramount. Poor aqueous solubility can severely limit oral absorption and lead to erratic in vivo exposure, complicating preclinical and clinical evaluation.[1] Chemical instability can result in the loss of potency and the formation of potentially toxic degradation products, compromising both safety and shelf-life. This guide provides the necessary theoretical background and experimental workflows to thoroughly assess these critical-to-quality attributes.
Predicted Physicochemical Properties and Implications
Direct experimental data for this compound is limited. However, we can infer its likely properties based on its constituent parts: the pyrrole ring and the ethylbenzene substituent.
-
Pyrrole Core: The parent pyrrole ring is a weak base (pKa of conjugate acid ~ -4) and very weakly acidic at the N-H position.[2] It is known to be unstable when exposed to air and light, readily darkening due to oxidative polymerization.[3] While substitution at the nitrogen atom, as in our target molecule, prevents N-H acidity, the electron-rich aromatic ring remains susceptible to oxidation.
-
2-Ethylphenyl Substituent: This group is non-polar and hydrophobic. Its presence is expected to significantly decrease aqueous solubility and increase the octanol-water partition coefficient (LogP) compared to unsubstituted pyrrole.
Based on this composite structure, this compound is predicted to be a lipophilic, poorly water-soluble molecule with potential liabilities related to oxidative and photolytic stability. The following sections provide the experimental plans to definitively determine these properties.
Solubility Profiling
Solubility is a critical determinant of a drug candidate's developability. For oral drug candidates, insufficient solubility in gastrointestinal fluids can be a primary cause of low bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often overestimates the true equilibrium value and is useful for high-throughput screening, whereas thermodynamic solubility represents the true equilibrium saturation point of a compound and is the gold standard for preclinical assessment.[4]
Causality Behind Experimental Design: The Shake-Flask Method
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[5][6] Its strength lies in its simplicity and directness. By agitating an excess of the solid compound in a specific buffer for an extended period (typically 24-72 hours), we ensure that the system reaches true thermodynamic equilibrium.[6] This process allows the dissolution and precipitation rates to equalize, resulting in a saturated solution that reflects the compound's intrinsic solubility under those conditions. The subsequent filtration and quantification by a specific analytical method like HPLC-UV ensures that only the dissolved analyte is measured.[1]
Experimental Workflow: Thermodynamic Solubility Determination
The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.
Detailed Protocol: Forced Degradation
This protocol is a starting point and should be adjusted based on the observed stability of the molecule. The target degradation is 5-20%.
-
Stock Solution Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60°C. Analyze samples at T=0, 2, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at 60°C. Analyze samples at T=0, 2, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂.
-
Incubate at room temperature, protected from light. Analyze at T=0, 2, 8, and 24 hours.
-
-
Photostability:
-
Expose both the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B. This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [7] * A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Thermal Degradation:
-
Store the stock solution and a sample of the solid powder at 80°C. Analyze at appropriate time points (e.g., 1, 3, and 7 days).
-
Data Presentation: Stability Summary
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Conditions | Time (hr) | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Result | Result | Result | Result |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Result | Result | Result | Result |
| Oxidation | 3% H₂O₂, RT | 24 | Result | Result | Result | Result |
| Photolytic | ICH Q1B | - | Result | Result | Result | Result |
| Thermal (Solution) | 80°C | 168 | Result | Result | Result | Result |
RRT: Relative Retention Time
Analytical Methodology: The Stability-Indicating Method
A cornerstone of both solubility and stability assessment is a robust, validated stability-indicating high-performance liquid chromatography (HPLC) method . The defining characteristic of such a method is its ability to unequivocally separate and quantify the intact parent drug from its degradation products, process impurities, and any other components in the sample matrix.
-
Methodology: A reverse-phase HPLC method with a C18 column is typically the starting point.
-
Detection: A photodiode array (PDA) detector is crucial. It not only quantifies peaks but also provides UV spectra. Comparing the spectra across a single peak (peak purity analysis) can determine if a peak consists of a single component or co-eluting species. This is a primary means of validating the method's specificity.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides mass information for the parent compound and any degradants, which is invaluable for elucidating degradation pathways.
Conclusion and Recommendations
This guide establishes a comprehensive, scientifically-grounded strategy for the essential characterization of this compound. While lacking pre-existing data, a logical assessment of its structure strongly suggests poor aqueous solubility and potential for oxidative and photolytic degradation.
It is strongly recommended that researchers execute the detailed protocols for thermodynamic solubility and forced degradation outlined herein. The resulting data will not only define the compound's fundamental physicochemical liabilities but will also be foundational for all subsequent preclinical development, from formulation design to the establishment of appropriate storage and handling procedures. The development of a robust, stability-indicating HPLC method is a critical prerequisite for generating reliable data and is a primary output of the forced degradation workflow.
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Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
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Wikipedia. (2024). Pyrrole. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
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LinkedIn. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-ethyl-2-phenyl-1H-pyrrole. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-ethyl pyrrole. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpyrrole. PubChem Compound Summary for CID 72898. Retrieved from [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Paal-Knorr Synthesis of 1-(2-ethylphenyl)-1H-pyrrole
Abstract
The Paal-Knorr synthesis remains a cornerstone reaction for the construction of substituted pyrroles, a heterocyclic motif of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol optimized for clarity and reproducibility, and present a full characterization workflow. This document is designed for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology for accessing N-aryl pyrroles.
Core Concepts and Reaction Mechanism
The Paal-Knorr synthesis is a classic condensation reaction that forms a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, typically under acidic conditions.[3][4] The traditional reaction was often limited by the availability of the 1,4-dicarbonyl starting material and sometimes required harsh conditions that could degrade sensitive functional groups.[2][5]
Modern adaptations have significantly broadened the reaction's scope. A key advancement is the use of stable precursors that generate the 1,4-dicarbonyl compound in situ. This protocol utilizes 2,5-dimethoxytetrahydrofuran, a commercially available and stable cyclic acetal. Under acidic catalysis, it undergoes hydrolysis to afford succinaldehyde, the requisite 1,4-dicarbonyl intermediate, which is immediately consumed in the reaction.[6][7][8]
The established mechanism for the Paal-Knorr pyrrole synthesis proceeds through several key steps:[1][9]
-
In Situ Dicarbonyl Formation: The acid catalyst protonates the oxygen atoms of the methoxy groups in 2,5-dimethoxytetrahydrofuran, facilitating ring-opening and hydrolysis to yield succinaldehyde.
-
Hemiaminal Formation: The primary amine (2-ethylaniline) performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[9]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[1][5]
-
Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes acid-catalyzed dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[9]
Caption: Paal-Knorr mechanism for this compound.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound with a high degree of purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Role |
| 2-Ethylaniline | C₈H₁₁N | 121.18 | 0.98 g/mL | 1.24 mL | 10.0 | Primary Amine |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.01 g/mL | 1.45 mL | 11.0 | Dicarbonyl Precursor |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 1.05 g/mL | 15 mL | - | Solvent & Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | ~150 mL | - | Extraction Solvent |
| n-Hexane | C₆H₁₄ | 86.18 | 0.659 g/mL | ~200 mL | - | Eluent |
| Saturated NaHCO₃ (aq) | - | - | - | ~100 mL | - | Neutralizing Wash |
| Brine (Saturated NaCl aq) | - | - | - | ~50 mL | - | Aqueous Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | - | ~50 g | - | Chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylaniline (1.24 mL, 10.0 mmol) and glacial acetic acid (15 mL).
-
Reagent Addition: Begin stirring the solution. Add 2,5-dimethoxytetrahydrofuran (1.45 mL, 11.0 mmol, 1.1 equivalents) dropwise to the flask at room temperature.[10]
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., eluent system: 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours. A new, lower Rf spot corresponding to the product should appear, and the starting amine spot should diminish.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with 50 mL of brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by column chromatography on silica gel.[11]
-
Slurry: Load the crude product onto a small amount of silica gel.
-
Elution: Use a gradient elution system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. The product typically elutes at around 2-5% ethyl acetate in hexane.
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
-
Final Product: Concentrate the pure fractions under reduced pressure to afford this compound as a pale yellow to light brown oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Data Analysis
Accurate characterization is essential to confirm the structure and purity of the final product.[12]
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3-7.5 (m, 4H, Ar-H), ~6.8 (t, 2H, Pyrrole α-H), ~6.3 (t, 2H, Pyrrole β-H), 2.5-2.6 (q, 2H, -CH₂CH₃), 1.1-1.2 (t, 3H, -CH₂CH₃). Note: The chemical shifts of pyrrole protons are highly sensitive to the solvent and substituents.[13] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~138-140 (Ar C-ipso), ~135 (Ar C-ipso), ~128-130 (Ar CH), ~126-127 (Ar CH), ~121 (Pyrrole α-C), ~110 (Pyrrole β-C), ~26 (-CH₂CH₃), ~15 (-CH₂CH₃). |
| Mass Spec. (EI) | C₁₂H₁₃N, Calculated MW: 171.24 g/mol . Expected m/z: 171 [M]⁺. |
| IR Spectroscopy (neat, cm⁻¹) | ~3100-3150 (C-H stretch, aromatic), ~2970 (C-H stretch, aliphatic), ~1500 (C=C stretch, aromatic), ~750 (C-H bend, ortho-disubstituted). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient heating; degraded starting materials. | Ensure reflux temperature is reached. Check the purity of starting materials. Extend reaction time and monitor closely by TLC. |
| Reaction Stalls | Catalyst deactivation; insufficient acid. | Add a small additional amount of glacial acetic acid. |
| Difficult Purification | Co-elution of impurities; product streaking on the column. | Ensure the crude product is properly dried before loading. Try a different solvent system for chromatography (e.g., Toluene/Acetone). |
| Product is Dark/Discolored | Air oxidation or polymerization of the pyrrole product. | Work-up the reaction promptly after completion. Store the final product under an inert atmosphere (N₂ or Ar) and in the dark. |
Applications in Research and Development
The N-aryl pyrrole scaffold is a privileged structure in medicinal chemistry and drug discovery.[1][14] Its unique electronic and steric properties make it a valuable component in designing molecules that interact with biological targets. Derivatives of this class have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anti-cancer agents.[15] The ability to reliably synthesize diverse N-aryl pyrroles via the Paal-Knorr reaction facilitates the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the drug development pipeline.[14][16]
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Ethylaniline is toxic and should be handled with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with care, avoiding ignition sources.
References
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. Available from: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
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ResearchGate. Proposed Mechanism of the formation of N-substituted pyrroles. Available from: [Link]
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Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]
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Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Grokipedia. Paal–Knorr synthesis. Available from: [Link]
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Fiveable. Paal-Knorr Synthesis Definition - Organic Chemistry II Key Term. Available from: [Link]
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Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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ResearchGate. MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in the presence of an Mn-based catalyst. Available from: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. paal-knorr furan synthesis - Literature. Available from: [Link]
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National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available from: [Link]
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Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2024). PubMed Central. Available from: [Link]
-
ACS Publications. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available from: [Link]
-
ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]
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National Institutes of Health. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]
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Banik, B. K., et al. (2005). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]
-
ResearchGate. Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole.... Available from: [Link]
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]
-
ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available from: [Link]
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Application Note: A Detailed Experimental Protocol for the Synthesis of 1-(2-ethylphenyl)-1H-pyrrole via Paal-Knorr Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole, a valuable N-arylpyrrole scaffold for synthetic chemistry and drug discovery. The procedure is based on the robust and widely-utilized Paal-Knorr pyrrole synthesis, which involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4][5] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to the requisite 1,4-dicarbonyl compound (succinaldehyde), which reacts with 2-ethylaniline. This guide details the reaction mechanism, safety precautions, experimental setup, purification, and analytical characterization of the final product, designed to ensure reproducibility and high yield for researchers in organic and medicinal chemistry.
Principle and Reaction Mechanism
The Paal-Knorr synthesis is a cornerstone method for constructing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[3] The synthesis of N-substituted pyrroles is achieved through the reaction of a 1,4-diketone with a primary amine, typically under neutral or weakly acidic conditions.[2] The addition of a weak acid, such as acetic acid, serves as a catalyst and accelerates the reaction.[2][6]
The mechanism for the synthesis of this compound proceeds as follows:
-
In Situ Generation of 1,4-Dicarbonyl: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde, the active 1,4-dicarbonyl species.
-
Hemiaminal Formation: The primary amine (2-ethylaniline) performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[3][5]
-
Cyclization: The nitrogen's lone pair then attacks the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intramolecular cyclization is the rate-determining step of the reaction.[1][6]
-
Dehydration and Aromatization: A subsequent two-step dehydration process removes two molecules of water, resulting in the formation of the stable, aromatic pyrrole ring.[1]
Caption: Paal-Knorr reaction mechanism for this compound synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) |
| 2-Ethylaniline | C₈H₁₁N | 121.18 | 578-54-1 | 1.21 g (1.2 mL) | 10.0 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 696-59-3 | 1.45 g (1.4 mL) | 11.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 15 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ~100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ~50 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ~5 g | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
2-Ethylaniline: Combustible liquid.[7] Toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Causes irritation to the skin, eyes, and respiratory tract.[8][9][10] Can cause methemoglobinemia, which interferes with the blood's ability to carry oxygen.[8][9]
-
2,5-Dimethoxytetrahydrofuran: Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation and drowsiness. Suspected of causing cancer. May form explosive peroxides upon storage, especially if exposed to air.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Detailed Experimental Protocol
Reaction Setup and Synthesis
-
Assemble the Apparatus: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.
-
Charge Reagents: To the flask, add glacial acetic acid (15 mL).
-
Add Amine: While stirring, add 2-ethylaniline (1.21 g, 1.2 mL, 10.0 mmol) to the acetic acid.
-
Add Dicarbonyl Precursor: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 1.4 mL, 11.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel plate.
-
TLC Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v).
-
Visualization: UV light (254 nm). The product spot should appear, and the starting material spot (2-ethylaniline) should diminish over time. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation
-
Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Quenching: Carefully pour the dark reaction mixture into a beaker containing ~50 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize excess acetic acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil.
Purification
Purify the crude oil using flash column chromatography on silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a hexane:ethyl acetate (95:5) mixture as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a hexane:ethyl acetate gradient, starting with 98:2 and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pale yellow to brown oil.
Experimental Workflow and Data
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Reaction Parameters
| Parameter | Value |
| Solvent | Glacial Acetic Acid |
| Catalyst | Glacial Acetic Acid (self-catalyzed) |
| Temperature | ~110-120 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Atmosphere | Air |
| Expected Yield | 75-85% |
Characterization and Expected Results
The identity and purity of the synthesized this compound (C₁₂H₁₃N, MW: 171.24 g/mol ) should be confirmed by spectroscopic methods.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the pyrrole and ethylphenyl protons.[11][12]
-
δ ~ 7.3-7.1 (m, 4H, Ar-H)
-
δ ~ 6.7 (t, J ≈ 2.2 Hz, 2H, Pyrrole H-α)
-
δ ~ 6.2 (t, J ≈ 2.2 Hz, 2H, Pyrrole H-β)
-
δ ~ 2.4 (q, J ≈ 7.6 Hz, 2H, -CH₂CH₃)
-
δ ~ 1.1 (t, J ≈ 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 138.1 (Ar-C)
-
δ ~ 137.5 (Ar-C)
-
δ ~ 129.2 (Ar-CH)
-
δ ~ 128.5 (Ar-CH)
-
δ ~ 126.8 (Ar-CH)
-
δ ~ 121.5 (Pyrrole C-α)
-
δ ~ 109.0 (Pyrrole C-β)
-
δ ~ 25.8 (-CH₂CH₃)
-
δ ~ 15.2 (-CH₂CH₃)
-
-
FT-IR (KBr or ATR, cm⁻¹): [12]
-
~3100-3000 (Aromatic C-H stretch)
-
~2965, 2870 (Aliphatic C-H stretch)
-
~1500, 1450 (Aromatic C=C stretch)
-
~745 (ortho-disubstituted benzene C-H bend)
-
-
Mass Spectrometry (EI):
-
m/z (%): 171 ([M]⁺, 100), 156 ([M-CH₃]⁺), 143 ([M-C₂H₄]⁺)
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Extend reflux time and continue monitoring by TLC. Ensure the temperature is adequate for reflux. |
| Degradation of starting materials. | Use freshly opened or purified 2-ethylaniline. Check 2,5-dimethoxytetrahydrofuran for peroxide formation if it is old. | |
| Inseparable Mixture | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required. |
| Product is a Dark, Intractable Oil | Polymerization or side reactions. | Ensure the reaction is not overheated. Pouring the reaction mixture into cold water promptly after cooling can minimize side product formation. |
| Wet Product (Water in NMR) | Incomplete drying during work-up. | Ensure the organic layer is thoroughly dried with MgSO₄. Use brine wash effectively. If water persists, co-evaporate with toluene. |
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
Li, J. J. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(23), 7357. Retrieved from [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
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Applications of 1-(2-Ethylphenyl)-1H-pyrrole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Niche Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its versatility allows for diverse substitutions, leading to compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This guide focuses on the specific, yet underexplored, molecule 1-(2-ethylphenyl)-1H-pyrrole . While direct and extensive research on this particular derivative is limited, this document serves as a comprehensive manual for researchers and drug development professionals. By extrapolating from the well-established pharmacology of N-aryl pyrroles and related structures, we will outline potential therapeutic applications and provide detailed protocols to investigate the medicinal chemistry of this compound.
The introduction of an ortho-ethylphenyl group on the pyrrole nitrogen is anticipated to significantly influence the molecule's steric and electronic properties. This substitution may enhance its binding affinity to specific biological targets and modulate its pharmacokinetic profile. This guide will, therefore, focus on three primary areas of investigation where N-aryl pyrroles have shown considerable promise: Oncology , Inflammation , and Neuroscience .
Part 1: Potential Therapeutic Applications and Mechanistic Insights
Anticancer Activity
The pyrrole scaffold is a privileged structure in the design of anticancer agents.[3][4] Numerous pyrrole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest.[5][6]
Hypothesized Mechanism of Action: Based on studies of structurally related N-aryl pyrroles, this compound could potentially exert its anticancer effects through several pathways:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase cascades.[7]
-
Cell Cycle Arrest: It could halt the proliferation of cancer cells at specific checkpoints in the cell cycle, preventing their division and growth.[6]
-
Kinase Inhibition: The pyrrole nucleus is a common feature in kinase inhibitors; this compound could potentially inhibit protein kinases that are crucial for cancer cell signaling and survival.[4]
Data Presentation: Benchmarking Cytotoxicity
The initial screening of this compound should involve determining its half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The results should be tabulated for clear comparison with standard chemotherapeutic agents.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound (e.g., Doxorubicin) |
| This compound | A549 (Lung) | To be determined | To be determined |
| This compound | MCF-7 (Breast) | To be determined | To be determined |
| This compound | HepG2 (Liver) | To be determined | To be determined |
| This compound | HCT-116 (Colon) | To be determined | To be determined |
| This compound | DU145 (Prostate) | To be determined | To be determined |
Anti-inflammatory Properties
Pyrrole derivatives, such as tolmetin and ketorolac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[2] The anti-inflammatory potential of novel pyrrole compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8][9]
Hypothesized Mechanism of Action: this compound may exhibit anti-inflammatory effects by:
-
COX Inhibition: The molecule could selectively or non-selectively inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[10]
-
Cytokine Modulation: It may also modulate the production of pro-inflammatory cytokines, such as TNF-α and various interleukins.
Visualizing the Inflammatory Pathway
The following diagram illustrates the potential points of intervention for an anti-inflammatory agent within the arachidonic acid cascade.
Caption: Potential inhibition of the COX pathway by this compound.
Neurological Applications
While direct evidence is scarce, the structural analog, 1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine, has been studied for its neurotoxic effects.[11] This suggests that N-(2-ethylphenyl) substituted heterocyclic compounds can cross the blood-brain barrier and interact with neurological targets. Therefore, it is crucial to evaluate both the potential neuroprotective and neurotoxic properties of this compound. Neurodegenerative diseases like Parkinson's are often linked to neuroinflammation and oxidative stress.[12]
Hypothesized Mechanism of Action:
-
Neuroprotection: The compound might exhibit antioxidant properties, protecting neuronal cells from oxidative damage induced by neurotoxins. It could also potentially modulate inflammatory pathways in the brain, such as the COX-2/PGE2 pathway, which is implicated in neuronal cell death.[12]
-
Neurotoxicity: Conversely, it is essential to screen for potential neurotoxic effects, as some lipophilic compounds can accumulate in the brain and cause neuronal damage.[13]
Part 2: Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.
Protocol: Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2,5-dimethoxytetrahydrofuran and 1.1 equivalents of 2-ethylaniline in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Paal-Knorr synthesis of this compound.
In Vitro Anticancer Activity Assessment
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity Assay
Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer in a 96-well plate.
-
Compound Incubation: Add various concentrations of this compound to the wells and incubate for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the enzyme activity by monitoring the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
In Vitro Neuroprotection Assay
Protocol: 6-OHDA-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to 6-hydroxydopamine (6-OHDA).
-
Viability Assessment: Assess cell viability using the MTT assay after 24 hours of 6-OHDA exposure.
-
Oxidative Stress Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
Apoptosis Analysis: Evaluate apoptosis using techniques like Hoechst staining or Annexin V/PI staining followed by flow cytometry.[12]
Conclusion and Future Directions
While this compound remains a relatively unexplored entity in medicinal chemistry, the foundational knowledge of N-aryl pyrroles provides a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined in this guide offer a systematic approach to characterizing its biological activities, with a primary focus on anticancer, anti-inflammatory, and neurological applications. The presence of the ortho-ethylphenyl substituent is a key structural feature that may confer unique pharmacological properties. Further studies, including in vivo efficacy and safety profiling, will be essential to fully elucidate the therapeutic potential of this promising scaffold.
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Application Notes and Protocols for 1-(2-Ethylphenyl)-1H-pyrrole in Organic Synthesis
Introduction: Unveiling the Potential of 1-(2-Ethylphenyl)-1H-pyrrole
This compound is an N-arylpyrrole derivative that holds significant promise as a versatile building block in modern organic synthesis. Its unique structural architecture, featuring a sterically demanding ortho-ethylphenyl group appended to the pyrrole nitrogen, offers a nuanced interplay of electronic and steric effects that can be strategically exploited to control reactivity and regioselectivity. This N-arylpyrrole scaffold is a key feature in numerous biologically active molecules and advanced materials, making this compound a valuable precursor for researchers in medicinal chemistry and materials science.[1] The pyrrole ring itself is a privileged structure in drug discovery, forming the core of many therapeutic agents.[1][2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation, key functionalization reactions, and provide detailed, field-proven protocols for its application in cornerstone organic transformations. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these methodologies for their specific synthetic challenges.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts and data from closely related analogues like 1-phenylpyrrole.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | - |
| Molecular Weight | 171.24 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |
| CAS Number | 299426-84-9 | [3] |
Spectroscopic Characterization (Predicted)
The following data for 1-phenylpyrrole can be used as a reference point for the characterization of this compound. The presence of the 2-ethyl group will introduce characteristic signals and may cause slight shifts in the pyrrole proton resonances due to altered electronic and steric environments.
Table 2: Reference ¹H NMR Data for 1-Phenylpyrrole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.40 | t |
| Phenyl-H | 7.22 | t |
| Pyrrole-H (α) | 7.08 | t |
| Pyrrole-H (β) | 6.34 | t |
Source: Adapted from ChemicalBook.[4]
For this compound, one would expect to see additional signals in the aliphatic region for the ethyl group (a quartet and a triplet) and a more complex splitting pattern for the aromatic protons of the phenyl ring.
Synthesis of this compound: The Paal-Knorr Synthesis
The most direct and reliable method for the preparation of N-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-ethylaniline.
Reaction Mechanism Workflow
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from established procedures for the synthesis of N-arylpyrroles.[9][10]
Materials:
-
2,5-Hexanedione
-
2-Ethylaniline
-
Glacial Acetic Acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq.), 2-ethylaniline (1.1 eq.), and ethanol as the solvent.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates one of the carbonyl groups, facilitating nucleophilic attack by the amine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
Applications in Organic Synthesis: Functionalization of the Pyrrole Ring
The pyrrole ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions. The ortho-ethylphenyl group can exert a significant steric influence, potentially directing substitution to the less hindered C5 position.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13][14] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack formylation of this compound.
This protocol is adapted from a general procedure for the formylation of N-arylpyrroles.[15]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in anhydrous DCE to 0 °C using an ice bath. Add POCl₃ (1.1 eq.) dropwise via a dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Pyrrole: Add a solution of this compound (1.0 eq.) in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a stirred, saturated aqueous sodium acetate solution. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the formylated pyrrole.
Friedel-Crafts Acylation: Synthesis of Pyrrolyl Ketones
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[2][16][17][18][19] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion from an acyl halide or anhydride.
This protocol is a general procedure adapted for the acylation of N-arylpyrroles.[16]
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice, concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
Addition of Pyrrole: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Arylation of the Pyrrole Ring
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[20][21][22] To perform a Suzuki coupling on the pyrrole ring, it must first be halogenated, typically at the 2- or 5-position. The resulting halo-pyrrole can then be coupled with a variety of boronic acids.
Caption: Synthetic route to arylated pyrroles via Suzuki coupling.
This protocol is adapted from general methods for the Suzuki coupling of halo-N-arylpyrroles.[21][22] It assumes the prior synthesis of a bromo-derivative of this compound.
Materials:
-
Bromo-1-(2-ethylphenyl)-1H-pyrrole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Toluene and water (or dioxane/water)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-1-(2-ethylphenyl)-1H-pyrrole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 6-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound stands as a highly valuable and versatile building block for organic synthesis. Its amenability to a range of functionalization reactions, including electrophilic substitution and palladium-catalyzed cross-coupling, allows for the construction of a diverse array of complex molecular architectures. The steric influence of the ortho-ethylphenyl group provides an additional handle for controlling regioselectivity, a feature of significant interest in targeted synthesis. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to unlock the full synthetic potential of this promising scaffold.
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ResearchGate. (2023). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
-
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-
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-
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-
PubMed Central. (2023). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Retrieved from [Link]
-
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-
International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
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-
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-
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-
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-
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-
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-
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Tradeindia. (n.d.). Pyrrole Manufacturers, Suppliers, Dealers & Prices. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-ethyl pyrrole. Retrieved from [Link]
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ACS Publications. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Molecules. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
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YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
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RSC Publishing. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
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Application Notes & Protocols for the Development of Novel Anticancer Agents from Pyrrole Derivatives
Abstract: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its versatile structure has been successfully exploited to develop potent anticancer agents, including clinically approved drugs like Sunitinib.[2] This guide provides a comprehensive, field-proven workflow for the rational design, synthesis, and preclinical evaluation of novel pyrrole derivatives as anticancer therapeutics. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights to navigate the complexities of anticancer drug discovery.
Chapter 1: The Foundation: Rational Design and Synthesis
The journey from a chemical scaffold to a clinical candidate begins with a logical and evidence-based design strategy. For pyrrole derivatives, this involves identifying high-value cancer targets and employing synthetic routes that allow for systematic exploration of the chemical space to establish robust Structure-Activity Relationships (SAR).[3][4]
Target Selection and In Silico Design
Pyrrole derivatives have demonstrated remarkable promiscuity, inhibiting a wide range of cancer-related targets.[5] Understanding these targets is paramount for designing next-generation agents with improved efficacy and selectivity.
Common Molecular Targets for Pyrrole Anticancer Agents:
| Target Class | Specific Examples | Rationale & Mechanism | Citation |
| Receptor Tyrosine Kinases (RTKs) | VEGFR, EGFR, FGFR | Inhibition of RTKs blocks downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[2][6][7] | [2][6][7] |
| Microtubule Dynamics | Tubulin Polymerization | Disruption of microtubule formation arrests cells in the M phase of the cell cycle, leading to apoptotic cell death.[5][8][9] | [5][8][9] |
| Apoptosis Regulators | Bcl-2 Family Proteins | Inhibition of anti-apoptotic proteins like Bcl-2 restores the cell's natural programmed cell death pathway.[5][6] | [5][6] |
| Histone Deacetylases (HDACs) | Class I and II HDACs | HDAC inhibition alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[5][10] | [5][10] |
Scientist's Note (Expertise & Experience): While multi-kinase inhibitors like Sunitinib have been successful, the field is increasingly focused on developing more selective agents to minimize off-target toxicities. We recommend starting with a well-validated target (e.g., a specific kinase known to be a driver in a particular cancer) and using computational tools for initial screening. Molecular docking studies can predict binding affinities and poses of virtual compounds within the target's active site, helping to prioritize synthetic efforts.[6][11]
Workflow: From Concept to Lead Candidate
This diagram illustrates the iterative cycle of design, synthesis, and testing in modern anticancer drug discovery.
Caption: High-level workflow for anticancer drug discovery.
Protocol: Synthesis of a Substituted Pyrrole via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and robust method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.
Objective: To synthesize N-benzyl-2,5-dimethyl-1H-pyrrole as a representative example.
Materials:
-
Hexane-2,5-dione (98%)
-
Benzylamine (99%)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Step-by-Step Methodology:
-
Setup: Assemble the Dean-Stark apparatus with a 100 mL round-bottom flask and a reflux condenser. Ensure all glassware is dry.
-
Reagents: To the flask, add hexane-2,5-dione (1.14 g, 10 mmol) and anhydrous toluene (40 mL).
-
Amine Addition: While stirring, add benzylamine (1.07 g, 10 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 110-115°C) using the heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).
-
Characterization: Collect the pure fractions and concentrate to yield the product as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12]
Rationale (Trustworthiness): The Dean-Stark apparatus is critical for driving the reaction to completion by removing the water byproduct of the condensation reaction. The aqueous work-up removes any unreacted amine and acidic impurities. Column chromatography ensures the isolation of a highly pure compound, which is essential for accurate biological evaluation.
Chapter 2: Biological Evaluation: From Cytotoxicity to Mechanism
Once a library of pure pyrrole derivatives is synthesized, the next phase is to systematically evaluate their biological activity. This follows a tiered approach, starting with broad screening for anticancer effects and progressing to more detailed mechanistic studies for the most promising compounds.
Protocol: In Vitro Cytotoxicity Screening (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is a rapid and sensitive method for initial screening.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, LoVo colon, A549 lung) and a normal cell line (e.g., HUVEC).[13][14]
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well clear-bottom cell culture plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Microplate reader (490 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound in growth medium. A typical final concentration range would be 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[13]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[13]
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Data Presentation Example:
| Compound | MCF-7 IC₅₀ (µM) | LoVo IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Pyrrole-A | 2.5 ± 0.3 | 1.8 ± 0.2 | > 50 | > 27.8 |
| Pyrrole-B | 15.2 ± 1.1 | 21.5 ± 2.4 | 18.0 ± 1.9 | ~1.0 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.05 | 1.2 ± 0.2 | ~2.4 |
| ¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., LoVo). A higher SI is desirable. |
Workflow: In Vitro Mechanism of Action (MoA) Elucidation
This diagram outlines the logical progression for investigating how a lead compound exerts its cytotoxic effects.
Caption: Workflow for elucidating the mechanism of action.
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[12][15]
Objective: To determine if the cytotoxic effect of a test compound is mediated by the induction of apoptosis.
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence).
-
Cells and culture medium as described in Protocol 2.1.
-
Caspase-Glo® 3/7 Reagent.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound (typically at 1x, 5x, and 10x the IC₅₀) for a shorter duration (e.g., 12, 24 hours) as described in Protocol 2.1.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control cells. A significant increase indicates apoptosis induction.
Scientist's Note (Expertise & Experience): A positive result in the Caspase-Glo assay is a strong indicator of apoptosis but should be confirmed with an orthogonal method. Flow cytometry using Annexin V/PI staining is the gold standard. It can distinguish between early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the cell death mechanism.
Chapter 3: In Vivo Validation in Preclinical Models
Promising candidates with potent in vitro activity and a well-defined mechanism of action must be tested in a living system to evaluate their efficacy and safety. The subcutaneous xenograft mouse model is a widely used first step.[16]
Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of a lead pyrrole derivative in an immunodeficient mouse model.
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
Human tumor cells (e.g., U87MG glioblastoma cells for brain cancer models).[16]
-
Matrigel® or similar basement membrane matrix.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na, 5% DMSO in saline).
-
Calipers for tumor measurement.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the right flank of each mouse.
-
Tumor Growth: Monitor the mice daily. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Treatment: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Toxicity Assessment: Monitor mouse body weight 2-3 times per week and observe for any clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the treatment effect.
Timeline: Typical In Vivo Xenograft Study
This diagram provides a visual representation of the key phases and activities during a standard preclinical efficacy study.
Caption: A generalized timeline for a xenograft efficacy study.
Conclusion and Future Perspectives
The development of novel anticancer agents from pyrrole derivatives is a dynamic and promising field of research.[10][17] The protocols and workflows outlined in this guide provide a robust framework for moving from initial concept to preclinical validation. The key to success lies in the iterative process of design, synthesis, and biological testing, guided by a deep understanding of cancer biology and medicinal chemistry principles. Future efforts will likely focus on creating pyrrole-based hybrids, developing inhibitors against novel and challenging targets, and designing compounds capable of overcoming the pervasive challenge of drug resistance in cancer therapy.[3][4]
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Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. [Link]
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Nitulescu, G. M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
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Galdiero, M. R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
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Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
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Kuznietsova, H., et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. [Link]
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Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]
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Kuznietsova, H., et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
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Unknown Author. (n.d.). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Applied Biological Chemistry. [Link]
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Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Wang, Y., et al. (2023). Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations. PubMed. [Link]
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Patil, S. M., et al. (n.d.). QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]
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Radi, M., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. [Link]
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Nitulescu, G. M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
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Aboutaleb, N. S., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. [Link]
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Radi, M., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. [Link]
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Puxeddu, M., et al. (2021). Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. PubMed. [Link]
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Nitulescu, G. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
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El-Sayed, N. N. E., et al. (n.d.). Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. Bentham Science. [Link]
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Application Notes & Protocols: Characterization of 1-(2-ethylphenyl)-1H-pyrrole as a Potential Kinase Inhibitor
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer.[1] The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2][3] This document presents a comprehensive guide for the initial characterization of 1-(2-ethylphenyl)-1H-pyrrole, hereafter designated "Compound EPP," as a potential novel kinase inhibitor. We provide a hypothetical framework and detailed protocols to assess its inhibitory activity through a logical, multi-step process. This guide moves from direct enzymatic assays to cell-based validation of pathway modulation and concludes with an assessment of cytotoxic effects. The methodologies herein are designed to establish a robust preliminary profile for Compound EPP, providing a foundation for further drug development efforts.
Introduction: The Rationale for Investigating Compound EPP
The search for novel kinase inhibitors is a cornerstone of modern drug discovery.[4] Kinases orchestrate a wide array of cellular functions, including proliferation, differentiation, and survival.[5] In many cancers, constitutive activation of signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, drives uncontrolled cell growth.[6] Therefore, small molecules that can selectively inhibit key kinases in these pathways are highly sought after as therapeutic agents.[7]
The pyrrole ring is a five-membered aromatic heterocycle that is a common feature in many biologically active compounds.[2] Its structure is particularly suited for interacting with the ATP-binding pocket of kinases, as seen in FDA-approved drugs like Sunitinib.[8][9] Based on this precedent, novel, uncharacterized pyrrole derivatives like this compound (Compound EPP) represent rational starting points for screening campaigns.
This guide outlines a hypothetical investigation into Compound EPP, postulating its primary mechanism of action as the inhibition of a key kinase within the MAPK pathway, such as MEK1 (MAPK/ERK Kinase 1). The following protocols are designed to rigorously test this hypothesis.
In Vitro Biochemical Profiling of Compound EPP
The first essential step is to determine if Compound EPP directly inhibits the enzymatic activity of a purified kinase. This removes the complexities of a cellular environment and provides a direct measure of enzyme-inhibitor interaction.[10] A luminescence-based assay that quantifies ADP production is a sensitive and widely used method for this purpose.[10]
Data Presentation: Kinase Selectivity Profile
To be a viable drug candidate, an inhibitor should demonstrate selectivity for its intended target over other kinases to minimize off-target effects. The following table presents hypothetical data for Compound EPP tested against a panel of kinases.
| Kinase Target | Compound EPP IC50 (nM) | Staurosporine IC50 (nM) |
| MEK1 | 25 | 15 |
| CDK2 | 1,250 | 10 |
| AKT1 | >10,000 | 25 |
| SRC | 850 | 8 |
| P38α | 2,100 | 20 |
| Table 1: Hypothetical inhibitory activity of Compound EPP against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[10] IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. |
Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10]
Causality and Experimental Choices:
-
Why ADP-Glo™? This system is highly sensitive, has a broad dynamic range, and is resistant to interference from high ATP concentrations, making it ideal for IC50 determination.
-
Why Serial Dilutions? A dose-response curve generated from serial dilutions is essential for accurately calculating the IC50 value, which is the primary metric of inhibitor potency.
-
Why a 10-minute Pre-incubation? Allowing the inhibitor to pre-incubate with the kinase before starting the reaction ensures that the binding equilibrium is reached, leading to more accurate inhibition data.[10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound EPP in 100% DMSO. Perform a 10-point serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted Compound EPP or a DMSO-only control to the appropriate wells.
-
Add 2.5 µL of MEK1 kinase (or other target kinase) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Pre-incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.[10]
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (containing the specific substrate for the kinase, e.g., inactive ERK2 for MEK1, and ATP) to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
Cellular Mechanism of Action and Efficacy
After confirming direct enzymatic inhibition, the next critical step is to verify that Compound EPP can enter living cells and engage its target in a physiological context.[11][12] We must also determine if target engagement translates into the desired biological outcome—in this case, the inhibition of cancer cell proliferation and survival.
Protocol 2: Western Blot Analysis of MAPK Pathway Modulation
This protocol assesses the phosphorylation status of downstream proteins to confirm target engagement within the cell. If Compound EPP inhibits MEK1, a decrease in the phosphorylation of its direct substrate, ERK1/2, should be observed.[5][13]
Causality and Experimental Choices:
-
Why Phospho-Specific Antibodies? These antibodies specifically detect the phosphorylated (active) form of a protein, providing a direct readout of the activity of the upstream kinase.[6]
-
Why a Loading Control? Proteins like GAPDH or β-actin are expressed at constant levels and are used to normalize the data, ensuring that any observed changes in protein phosphorylation are not due to differences in the amount of protein loaded onto the gel.[5]
-
Why Serum Starvation? Many signaling pathways are basally activated by growth factors in serum. Serum-starving the cells before stimulation synchronizes them and reduces background signal, making the effect of the inhibitor more pronounced.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., A375 melanoma, which has a constitutively active MAPK pathway) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound EPP (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for 2-4 hours.
-
-
Protein Extraction (Lysis):
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add 100 µL of ice-cold 1X SDS sample buffer per well. Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Sonicate the samples for 10-15 seconds to shear DNA and reduce viscosity.[14]
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in 1X TBST) to prevent non-specific antibody binding.[6]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., Cell Signaling Technology #4370).
-
Wash the membrane three times for 5 minutes each with 1X TBST.[14]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.[6]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like GAPDH.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-ERK signal to the total ERK signal.
-
Data Presentation: Western Blot Quantification & Cell Viability
The results from Western blotting and the subsequent cytotoxicity assay can be quantified and presented for clear interpretation.
| Treatment Concentration (nM) | Relative p-ERK/Total ERK Intensity (Fold Change vs. Control) |
| 0 (DMSO Control) | 1.00 |
| 10 | 0.85 |
| 50 | 0.40 |
| 250 | 0.15 |
| 1000 | <0.05 |
| Table 2: Hypothetical quantitative analysis of Western blot data, showing a dose-dependent decrease in ERK phosphorylation upon treatment with Compound EPP. |
| Treatment Concentration (nM) | A375 Cell Viability (% of Control) |
| 0 (DMSO Control) | 100% |
| 10 | 95% |
| 50 | 65% |
| 250 | 30% |
| 1000 | 10% |
| Table 3: Hypothetical cell viability data from an MTT assay after 72-hour treatment with Compound EPP, demonstrating dose-dependent cytotoxicity. |
Protocol 3: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] It is used to determine the cytotoxic effect of Compound EPP on cancer cells.
Causality and Experimental Choices:
-
Why MTT? The MTT assay is a robust, inexpensive, and widely adopted method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[17]
-
Why a 72-hour incubation? A longer incubation period (48-72 hours) allows for the effects of the compound on cell proliferation to become apparent, providing a more comprehensive assessment of its anti-cancer potential.
-
Why Phenol Red-Free Medium? Phenol red can interfere with the absorbance readings of the solubilized formazan, so using a phenol red-free medium during the MTT addition step increases the accuracy of the assay.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count A375 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound EPP in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound EPP or a DMSO control.
-
Incubate the plate for 72 hours at 37°C in 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[18]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[18] Visually inspect for the formation of purple precipitates.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Signaling Pathway and Workflow Diagrams
Visual aids are crucial for understanding complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the hypothetical mechanism of action and the overall workflow.
Caption: Hypothetical inhibition of the MAPK signaling pathway by Compound EPP.
Caption: Overall experimental workflow for characterizing Compound EPP.
References
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A Phased Approach to Screening 1-(2-ethylphenyl)-1H-pyrrole for Novel Anti-inflammatory Properties
An Application Note for Drug Discovery Professionals
Abstract: The relentless pursuit of novel anti-inflammatory agents is driven by the significant side effects associated with long-term use of current therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids[1]. Pyrrole heterocycles represent a promising scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory activities, often through the inhibition of key enzymatic pathways like cyclooxygenase (COX)[2][3][4]. This document outlines a comprehensive, multi-phased screening protocol designed to rigorously evaluate the anti-inflammatory potential of a novel compound, 1-(2-ethylphenyl)-1H-pyrrole. The workflow progresses from broad-based cellular screening to targeted mechanistic assays, providing a robust framework for identifying and characterizing its mode of action.
Introduction: The Rationale for a Structured Screening Cascade
Inflammation is a complex biological response involving a network of cells, signaling molecules, and pathways[1]. Key mediators include prostaglandins, synthesized by COX enzymes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), whose expression is largely controlled by the Nuclear Factor-kappa B (NF-κB) transcription factor[5][6]. Deregulation of these pathways contributes to a wide range of chronic diseases[1][5].
The discovery of a novel therapeutic candidate requires a systematic evaluation. A phased screening approach is essential to manage resources effectively and build a coherent data package. This process begins with confirming that a compound is not broadly cytotoxic before assessing its efficacy in a relevant cell-based model of inflammation. Positive "hits" from this primary screen are then advanced to a panel of secondary, mechanism-of-action (MoA) assays to identify their molecular targets. This structured workflow ensures that subsequent, more resource-intensive in vivo studies are based on a solid foundation of in vitro evidence.
This guide provides detailed protocols for a screening cascade tailored to this compound, a compound of interest based on the established anti-inflammatory potential of the pyrrole pharmacophore.
Figure 1: A phased experimental workflow for screening this compound.
Phase 1: Preliminary Assessment and In Vitro Efficacy
The initial phase focuses on determining a safe therapeutic window for the compound and assessing its general anti-inflammatory capacity in a validated cellular model.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Causality: Before evaluating anti-inflammatory effects, it is imperative to determine the concentrations at which this compound is not cytotoxic. A reduction in inflammatory markers is meaningless if the cells producing them are dead. The MTT assay is a standard colorimetric method that measures the metabolic activity of living cells, providing a reliable indicator of cell viability.
Methodology: MTT Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator[7].
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the test compound. Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >90% cell viability is determined as the maximum non-toxic concentration for subsequent experiments.
Protocol 2: Primary Anti-inflammatory Screen (Nitric Oxide Inhibition)
Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages via Toll-like Receptor 4 (TLR4) signaling[8][9][10]. This activation leads to the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of Nitric Oxide (NO), a key pro-inflammatory mediator. The Griess assay is a simple and robust method to quantify nitrite (a stable breakdown product of NO) in the culture supernatant, making it an excellent primary screen for anti-inflammatory activity[7].
Methodology: Griess Assay for Nitrite Quantification
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After overnight adherence, replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
| Compound Concentration (µM) | Cell Viability (%) (Protocol 1) | Nitrite Conc. (µM) (Protocol 2) | % NO Inhibition |
| 0 (Control) | 100 ± 4.5 | 1.2 ± 0.3 | - |
| 0 (LPS Only) | 98 ± 5.1 | 45.6 ± 2.1 | 0 |
| 1 | 99 ± 3.8 | 40.1 ± 1.9 | 12.1 |
| 10 | 97 ± 4.2 | 23.5 ± 1.5 | 48.5 |
| 25 | 95 ± 3.9 | 11.8 ± 0.9 | 74.1 |
| 50 | 88 ± 6.0 | 5.4 ± 0.6 | 88.2 |
| 100 | 55 ± 7.2 | 3.1 ± 0.4 | 93.2 |
| Table 1: Example data from Phase 1 screening. The compound shows dose-dependent inhibition of NO production at non-toxic concentrations. |
Phase 2: Elucidation of the Mechanism of Action (MoA)
If this compound demonstrates significant activity in the primary screen, the next phase investigates its potential molecular targets.
Figure 2: The canonical NF-κB signaling pathway activated by LPS.
Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay
Causality: Many NSAIDs function by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins, key mediators of pain and inflammation[11][12]. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation[13]. Selective inhibition of COX-2 is a desirable therapeutic goal. Commercially available fluorometric or ELISA-based kits provide a direct and sensitive method to screen for COX-2 inhibitors[13].
Methodology: Fluorometric COX-2 Inhibitor Screening
-
Kit Preparation: Utilize a commercial COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) and prepare all reagents according to the manufacturer's instructions[13].
-
Reaction Setup: In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the fluorescent probe.
-
Inhibitor Addition: Add various concentrations of this compound. Include a positive control (e.g., Celecoxib, provided in the kit), a no-inhibitor control, and a no-enzyme control.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: Immediately measure the fluorescence kinetically using a plate reader at the specified excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm)[13].
-
Analysis: Calculate the rate of the reaction for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate the IC₅₀ value.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-1β)
Causality: As depicted in Figure 2, the NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines[5][14][15]. Measuring the levels of key cytokines like TNF-α and IL-1β provides a direct readout of NF-κB pathway activity. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins in cell culture supernatants[16].
Methodology: Cytokine ELISA
-
Sample Generation: Culture, pre-treat, and stimulate RAW 264.7 cells with LPS as described in Protocol 2. Collect the culture supernatants after 24 hours.
-
ELISA Procedure: Use commercial ELISA kits for murine TNF-α and IL-1β (e.g., from Thermo Fisher Scientific, Abcam, or R&D Systems)[17].
-
Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add standards and collected cell supernatants to the wells and incubate.
-
Detection: Add the biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a TMB substrate to develop a colorimetric signal.
-
Stopping & Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-1β in each sample. Determine the percentage of cytokine inhibition and calculate the IC₅₀.
| Assay | IC₅₀ of this compound (µM) | IC₅₀ of Positive Control (e.g., Celecoxib/Dexamethasone) (µM) |
| NO Production | 10.5 | 15.2 (L-NAME) |
| COX-2 Enzyme Activity | > 50 | 0.8 (Celecoxib) |
| TNF-α Secretion | 12.1 | 0.5 (Dexamethasone) |
| IL-1β Secretion | 14.8 | 0.7 (Dexamethasone) |
| Table 2: Example MoA data summary. The compound inhibits NO and cytokine production but does not directly inhibit the COX-2 enzyme, suggesting its mechanism is upstream, likely involving the NF-κB pathway. |
Protocol 5: Inflammasome Activation Assay (Caspase-1 Activity)
Causality: The inflammasome is a cytosolic protein complex that, upon activation by cellular stress or pathogens, activates Caspase-1[18]. Active Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Measuring Caspase-1 activity can reveal if a compound interferes with this specific inflammatory pathway.
Methodology: Fluorometric Caspase-1 Activity Assay
-
Cell Culture and Priming: Culture THP-1 human monocytic cells. Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Treat the cells with the test compound for 1 hour.
-
Inflammasome Activation: Add an inflammasome activator like Nigericin (10 µM) or ATP (5 mM) and incubate for 1-2 hours[19].
-
Lysis and Assay: Use a commercial Caspase-1 activity assay kit (e.g., from Abcam, Promega)[18][20]. Lyse the cells and add the lysate to a 96-well plate containing the fluorogenic Caspase-1 substrate (e.g., YVAD-AFC).
-
Measurement: Incubate as per the manufacturer's protocol and measure the fluorescence (e.g., Ex/Em = 400/505 nm).
-
Analysis: Quantify the inhibition of Caspase-1 activity relative to the activator-only control and calculate the IC₅₀.
Phase 3: Proposed In Vivo Validation
Causality: While in vitro assays are crucial for initial screening and MoA studies, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system[1][21][22]. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model for the preliminary evaluation of NSAIDs and novel anti-inflammatory agents[21][23][24].
Proposed Model: Carrageenan-Induced Paw Edema in Rodents
-
Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., Indomethacin or Diclofenac) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal[21].
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Preliminary Safety and Toxicology Considerations
Any promising drug candidate must undergo rigorous safety and toxicology evaluation as part of its preclinical development[25][26][27]. Initial assessments may include:
-
General Toxicology: Acute toxicity studies to determine the maximum tolerated dose (MTD)[28].
-
Safety Pharmacology: Studies to assess effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems[25][28].
-
Genetic Toxicology: Assays to evaluate the potential for the compound to cause genetic mutations.
These studies are critical for regulatory submissions (e.g., for an Investigational New Drug application) and ensuring patient safety in future clinical trials[26][28].
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Application Notes and Protocols for the Quantification of 1-(2-ethylphenyl)-1H-pyrrole
Introduction: The Analytical Imperative for 1-(2-ethylphenyl)-1H-pyrrole
This compound is a substituted pyrrole derivative, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] Accurate and precise quantification of this compound is paramount in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations.[3] This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound in diverse matrices, with a focus on providing scientifically sound, field-proven insights for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating systems, grounded in the principles of analytical excellence and regulatory compliance.
PART 1: Foundational Analytical Strategies: Method Selection and Rationale
The choice of an analytical method is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, a small molecule with moderate polarity, several techniques are applicable. This guide will focus on the most prevalent and robust methods: High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and the gold standard for sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Causality behind Method Selection:
-
HPLC-UV: A workhorse in many analytical laboratories, HPLC-UV is a cost-effective and reliable technique for quantifying compounds with a UV chromophore. The pyrrole ring in the target analyte provides sufficient UV absorbance for sensitive detection. This method is particularly suitable for routine analysis and quality control of bulk drug substances and formulated products where high sensitivity is not the primary requirement.
-
GC-MS: Given the potential volatility of this compound, GC-MS offers an alternative approach.[4] This technique is highly effective for the analysis of volatile and semi-volatile compounds and provides excellent chromatographic resolution. The mass spectrometric detection offers high selectivity and structural confirmation.[5][6]
-
LC-MS/MS: For bioanalytical applications, where the analyte is present at low concentrations in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[3][7][8][9] Its unparalleled sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for accurate quantification even in the presence of endogenous interferences.[9]
PART 2: Sample Preparation: The Cornerstone of Accurate Quantification
Effective sample preparation is critical to minimize matrix effects and ensure the accuracy and reproducibility of the analytical method.[10][11][12] The choice of sample preparation technique depends on the sample matrix and the chosen analytical method.
Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Protocols for Sample Preparation
1. Protein Precipitation (PPT) for Biological Samples:
-
Rationale: A simple and rapid method for removing proteins from biological fluids, suitable for LC-MS/MS analysis.[13]
-
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Biological Samples:
-
Rationale: A classic technique that separates the analyte based on its partitioning between two immiscible liquids, providing a cleaner extract than PPT.[13]
-
Protocol:
-
To 200 µL of the biological sample, add an appropriate internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
3. Solid-Phase Extraction (SPE) for Complex Matrices:
-
Rationale: Offers high selectivity and concentration of the analyte, resulting in a very clean extract, ideal for sensitive analysis.[13][14]
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute for analysis.
-
PART 3: Analytical Method Protocols and Validation
All analytical methods must be validated to ensure they are fit for their intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17][18]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This method separates this compound from other components on a reversed-phase column, and the compound is quantified by its UV absorbance.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm (to be optimized by UV scan) |
| Injection Volume | 10 µL |
Protocol:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Inject the standards, QCs, and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Validation Parameters (as per ICH Q2(R2)): [15][18]
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | 98-102% recovery for drug product.[19] |
| Precision | RSD ≤ 2% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method is suitable for the volatile nature of some pyrrole derivatives.[4] The analyte is separated in a capillary column and detected by a mass spectrometer, providing high selectivity.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
GC-MS Conditions (Starting Point):
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
Protocol:
-
Prepare standards and samples in a volatile solvent like dichloromethane or hexane.[5]
-
Inject the samples into the GC-MS system.
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification, use the area of a characteristic ion in SIM mode.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the most sensitive and selective method, ideal for bioanalysis.[7][9] The analyte is separated by HPLC and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored for quantification (MRM).
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
LC-MS/MS Conditions (Starting Point):
| Parameter | HPLC Condition | Mass Spectrometer Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | Capillary Voltage |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Source Temperature |
| Gradient | 10-90% B over 5 minutes | Desolvation Temp |
| Flow Rate | 0.4 mL/min | MRM Transitions |
| Injection Volume | 5 µL |
Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Protocol:
-
Optimize MS parameters by direct infusion of a standard solution of this compound to determine the precursor ion and the most abundant and stable product ions for MRM.
-
Develop a robust LC method to achieve good peak shape and retention.
-
Validate the method according to regulatory guidelines, paying close attention to matrix effects, recovery, and stability.
PART 4: Data Interpretation and Reporting
A comprehensive analytical report should include:
-
A detailed description of the analytical method.
-
Full validation data, including tables summarizing linearity, accuracy, precision, etc.
-
Representative chromatograms and mass spectra.
-
A clear statement of the quantitative results with appropriate units and statistical evaluation.
Conclusion
The successful quantification of this compound requires a well-chosen analytical method, meticulous sample preparation, and rigorous method validation. This guide provides a framework for developing and implementing robust analytical protocols. While the provided conditions serve as excellent starting points, it is imperative that each method is optimized and validated for the specific sample matrix and intended application to ensure the generation of high-quality, reliable, and defensible data.
References
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. [Link]
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Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. PubMed. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
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A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
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Analytical method validation as per ich and usp. Slideshare. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Bioanalytical sample preparation. Biotage. [Link]
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Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Sci-Hub. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
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- 8. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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protocol for the purification of 1-(2-ethylphenyl)-1H-pyrrole by chromatography
An In-Depth Guide to the Chromatographic Purification of 1-(2-ethylphenyl)-1H-pyrrole
Authored by: A Senior Application Scientist
Introduction: The Imperative for Purity in N-Arylpyrrole Synthesis
The N-arylpyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials. This compound is a key synthetic intermediate whose utility is directly contingent on its purity. Impurities, such as unreacted starting materials, isomers, or reaction byproducts, can interfere with subsequent synthetic steps, compromise biological assays, and invalidate research findings.
This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the separation process. This ensures the protocol is not just a set of instructions, but a self-validating system for achieving high-purity compounds.
Physicochemical Profile and Purification Strategy
A successful purification strategy is predicated on understanding the physicochemical properties of the target molecule.
-
Structure and Polarity: this compound consists of a moderately polar pyrrole ring and a nonpolar 2-ethylphenyl substituent. The overall character of the molecule is relatively nonpolar (hydrophobic). It is readily soluble in organic solvents like hexanes, ethyl acetate, and dichloromethane, but virtually insoluble in water.
-
Chromatographic Principle Selection: The choice between normal-phase and reverse-phase chromatography hinges on the polarity of the analyte and impurities.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. In this system, polar molecules are strongly retained, while non-polar molecules elute more quickly.[1][2] This is the ideal choice for this compound, as the relatively nonpolar this compound can be effectively separated from more polar starting materials (e.g., 2-ethylaniline) or polar byproducts formed during synthesis.
-
Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[3][4][5] Here, separation is based on hydrophobic interactions, with non-polar molecules being retained longer.[6][7] While effective, RPC is often more resource-intensive for preparative scale purification of nonpolar small molecules due to the cost and disposal of aqueous-organic mobile phases.
-
Visualized Workflow for Purification
The following diagram outlines the logical flow of the entire purification process, from initial analysis to final isolation of the pure compound.
Sources
- 1. hawach.com [hawach.com]
- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. youtube.com [youtube.com]
Application Note & Protocol: Scale-Up Synthesis of 1-(2-ethylphenyl)-1H-pyrrole for Preclinical Studies
< <
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2-ethylphenyl)-1H-pyrrole, a key intermediate for various pharmacologically active molecules. The synthesis is based on the robust and scalable Paal-Knorr pyrrole condensation. Detailed protocols for process development, in-process controls (IPCs), purification, and characterization are provided to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements for preclinical toxicology studies. This guide is intended for researchers, scientists, and drug development professionals involved in process chemistry and API manufacturing.
Introduction: The Strategic Importance of this compound
The N-aryl pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This compound, in particular, serves as a crucial building block for several preclinical candidates targeting a range of therapeutic areas. The successful progression of these candidates into preclinical and clinical development hinges on the reliable and scalable synthesis of this key starting material.
The primary challenge in transitioning from laboratory-scale synthesis to a multi-gram or kilogram-scale production lies in maintaining process control, ensuring consistent purity, and minimizing impurity formation. Material intended for preclinical studies must meet high purity standards, typically 99% or higher, with a well-characterized impurity profile to ensure that any observed toxicity is attributable to the compound itself and not to process-related impurities.[1] This application note details a validated scale-up procedure for the synthesis of this compound, focusing on the widely applicable and efficient Paal-Knorr pyrrole synthesis.[2][3]
Synthetic Strategy: The Paal-Knorr Reaction
Reaction Scheme and Mechanism
The chosen synthetic route is the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with 2-ethylaniline.[2][3] This method is advantageous due to the commercial availability of the starting materials, relatively mild reaction conditions, and generally high yields.[4][5][6]
Reaction:
The reaction proceeds via an acid-catalyzed mechanism.[2][7] The amine first attacks the protonated carbonyl groups of the in situ generated 1,4-dicarbonyl compound (succinaldehyde) from the hydrolysis of 2,5-dimethoxytetrahydrofuran. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[2][3][7]
Alternative Synthetic Routes
While the Paal-Knorr synthesis is the focus of this protocol, other methods for constructing N-aryl pyrroles exist, each with its own advantages and limitations.
-
Clauson-Kaas Pyrrole Synthesis: This is a closely related method that also utilizes 2,5-dimethoxytetrahydrofuran and an amine.[8][9][10][11][12] It often employs various acid catalysts to promote the reaction.[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds between an aryl halide and pyrrole.[13][14][15][16] While versatile, it requires a palladium catalyst and specific ligands, which can add to the cost and complexity of the process, especially at scale.[14]
-
Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation.[17][18][19][20] Traditional Ullmann conditions are often harsh, requiring high temperatures, but modern modifications have made it more amenable to a wider range of substrates.[18]
For the synthesis of this compound, the Paal-Knorr approach was selected for its operational simplicity, atom economy, and avoidance of transition metal catalysts, which simplifies purification and reduces the risk of metal contamination in the final product.
Process Development and Scale-Up Protocol
This section outlines the detailed, step-by-step procedure for the synthesis of this compound on a scale suitable for generating material for preclinical studies.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethylaniline | ≥98% | Commercially Available | |
| 2,5-Dimethoxytetrahydrofuran | (mixture of cis and trans) | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | |
| Toluene | ACS Grade | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 2-ethylaniline (50.0 g, 0.413 mol) and glacial acetic acid (250 mL).
-
Heating: Begin stirring and heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Reagent Addition: Once at reflux, add 2,5-dimethoxytetrahydrofuran (54.5 g, 0.413 mol) dropwise via the addition funnel over a period of 1 hour. An exotherm may be observed, so control the addition rate to maintain a steady reflux.
-
Reaction Monitoring (In-Process Control): After the addition is complete, continue to heat the reaction at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every hour until the starting material (2-ethylaniline) is consumed (typically 4-6 hours).[21][22][23][24][25]
-
Work-up:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully pour the dark reaction mixture into a 2 L beaker containing 1 L of an ice-water mixture.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution with stirring until the pH is approximately 7-8. Be cautious of gas evolution.
-
Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil.
-
-
Purification:
-
Purify the crude oil by column chromatography on silica gel.[26]
-
A suitable eluent system is a gradient of 0% to 10% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Final Product:
-
Dry the resulting oil under high vacuum to remove any residual solvent.
-
The final product, this compound, should be obtained as a pale yellow to light brown oil.
-
Store the final product under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.
-
Characterization and Quality Control
Ensuring the identity, purity, and consistency of the synthesized this compound is paramount for its use in preclinical studies.[1] A comprehensive suite of analytical techniques should be employed for final product release.
Analytical Methods
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation | Spectra consistent with the structure of this compound. |
| ¹³C NMR | Structural confirmation | Spectra consistent with the structure of this compound. |
| HPLC | Purity assessment and quantification of impurities | Purity ≥ 99.0%. |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight | Mass spectrum corresponding to the molecular weight of the product (171.24 g/mol ). |
| Elemental Analysis | Confirmation of elemental composition | Calculated: C, 84.17%; H, 7.65%; N, 8.18%. Found: Within ±0.4% of calculated values. |
Quality Control Workflow
Caption: Quality control workflow for the release of this compound.
Safety Considerations
It is imperative that all synthesis and purification steps are conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Ethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[27][28][29][30] It can cause skin and eye irritation and may lead to methemoglobinemia.[27][30]
-
2,5-Dimethoxytetrahydrofuran: This is a flammable liquid and vapor that is toxic if inhaled and causes serious eye irritation.[31][32] It may also form explosive peroxides upon storage, especially if exposed to air.[33]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Organic Solvents (Toluene, Ethyl Acetate, Hexanes): Flammable liquids and vapors. Toluene is a known reproductive toxin.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.[27][28][29][31][32][33][34][35][36]
Conclusion
The Paal-Knorr synthesis provides a reliable and scalable route to this compound. The detailed protocol and in-process controls outlined in this application note will enable the consistent production of high-purity material suitable for preclinical evaluation. Adherence to the described analytical and safety procedures is essential for ensuring the quality and safety of the final product and the personnel handling it.
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- In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology.
- Material Safety Data Sheet - 2-Ethylaniline, 98%. Cole-Parmer.
- In-Process Controls (IPC) in Drug Manufacturing. Pharmuni.
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- N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Indian Academy of Sciences.
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- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Paal-Knorr Synthesis of 1-(2-ethylphenyl)-1H-pyrrole
Welcome to the technical support guide for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole via the Paal-Knorr reaction. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. The synthesis of N-aryl pyrroles, especially with sterically hindered substituents like the 2-ethylphenyl group, presents unique challenges that require careful consideration of reaction parameters. This guide provides in-depth, experience-based answers to common issues, ensuring you can troubleshoot and enhance your reaction outcomes effectively.
The Paal-Knorr reaction is a robust and widely used method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2] However, the nucleophilicity of the amine and steric hindrance around the nitrogen atom can significantly impact reaction efficiency.[3] This guide will focus on overcoming the specific challenges posed by 2-ethylaniline.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is very low or the reaction is stalling. What are the primary causes when using 2-ethylaniline?
This is the most common issue encountered with sterically hindered anilines. The low yield can typically be traced back to two main factors: reduced nucleophilicity of the aniline and steric hindrance impeding key steps of the reaction mechanism.
Answer:
-
Steric Hindrance: The ortho-ethyl group on the phenyl ring physically obstructs the nitrogen's lone pair from attacking the carbonyl carbons of the 1,4-dicarbonyl (e.g., 2,5-hexanedione). This increases the activation energy for the initial hemiaminal formation and the subsequent ring-closing step, which is often rate-determining.[4][5]
-
Electronic Effects: While alkyl groups are weakly activating, the primary driver of aniline's nucleophilicity is the lone pair's availability. Steric hindrance can force the lone pair to be less available for reaction.
-
Inadequate Reaction Conditions: Standard conditions that work for unhindered amines like aniline may be insufficient. Insufficient heat, an inappropriate catalyst, or a suboptimal solvent choice will lead to a stalled or low-yielding reaction.[3]
Question 2: How can I overcome the steric hindrance from the 2-ethylphenyl group to improve the reaction rate and yield?
Answer:
Optimizing reaction parameters is critical. A multi-faceted approach focusing on catalyst selection, temperature, and solvent is recommended.
-
Catalyst Selection is Crucial: The reaction is typically acid-catalyzed.[1] The catalyst's role is to protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic 2-ethylaniline.
-
Brønsted Acids: Weakly acidic conditions are often preferred.[6] While strong acids like HCl can be used, they can also lead to side reactions if the pH drops below 3, such as the formation of furan byproducts.[7][8] Acetic acid is a common and effective choice, acting as both a catalyst and a solvent.[6] p-Toluenesulfonic acid (p-TsOH) is another excellent option for promoting the final dehydration step.
-
Lewis Acids: For challenging substrates, mild Lewis acids can be highly effective. Catalysts like Sc(OTf)₃, Fe³⁺-montmorillonite, or bismuth nitrate have been shown to promote the reaction under milder conditions.[4]
-
-
Increase Reaction Temperature: Providing more thermal energy is a direct way to overcome the activation barrier.
-
Conventional Heating: Refluxing in a suitable solvent is a standard approach. Solvents like toluene, ethanol, or glacial acetic acid are commonly used.[5][8]
-
Microwave Irradiation: This is a highly effective modern technique. Microwave heating can dramatically reduce reaction times and improve yields by efficiently reaching and maintaining the target temperature.[3] A typical condition could be irradiating at 80-120 °C in a sealed microwave vial.[5]
-
The following diagram illustrates a troubleshooting workflow for low-yield reactions.
Caption: Key stages of the Paal-Knorr pyrrole synthesis.
-
Protonation and Hemiaminal Formation: An acid catalyst protonates one of the carbonyl groups of the 2,5-hexanedione. The nitrogen of 2-ethylaniline then attacks this activated carbonyl to form a hemiaminal intermediate. [1]2. Intramolecular Cyclization (The Challenging Step): The nitrogen of the hemiaminal then attacks the second carbonyl group. [5]This is an intramolecular ring-closing step that is often rate-limiting. For 2-ethylaniline, the bulky ethyl group hinders the molecule from adopting the necessary conformation for this ring closure, thus slowing the reaction significantly.
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative is unstable and readily undergoes acid-catalyzed dehydration (loss of two water molecules) to form the stable, aromatic pyrrole ring. [1]
Optimized Protocol and Data
Based on literature and empirical evidence, a microwave-assisted protocol is often most effective for sterically hindered substrates.
Table 1: Comparison of Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted | Recommendation for 2-Ethylaniline |
| Catalyst | p-TsOH, Acetic Acid | Acetic Acid, Sc(OTf)₃ | Acetic Acid (as solvent/catalyst) or catalytic p-TsOH |
| Solvent | Toluene, Ethanol, Acetic Acid | Ethanol, Acetic Acid, Solvent-free | Glacial Acetic Acid or Ethanol |
| Temperature | Reflux (80-115 °C) | 80 - 140 °C | 120 °C (Microwave) |
| Reaction Time | 2 - 24 hours | 10 - 45 minutes | 15-30 minutes (Monitor by TLC) |
| Typical Yield | Variable, often < 50% | Can exceed 80-90% | Microwave-assisted is preferred for higher yield |
Optimized Microwave-Assisted Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
2-Ethylaniline (1.2 eq)
-
Glacial Acetic Acid
-
Microwave vial (2-5 mL)
-
Microwave reactor
Procedure:
-
To a clean, dry microwave vial, add 2,5-hexanedione (1.0 eq).
-
Add 2-ethylaniline (1.2 eq).
-
Add glacial acetic acid (e.g., 2 mL for a ~1 mmol scale) to act as both the solvent and catalyst.
-
Seal the microwave vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes. Note: The reactor will use initial high power to reach the temperature, then maintain it. [5]7. Monitor the reaction's progress by TLC (Thin Layer Chromatography) to confirm the consumption of starting materials. [7]8. Once complete, allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Pour the cooled mixture into a separatory funnel containing water and ethyl acetate.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. [7] * Filter and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole.
-
References
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
- BenchChem. (2025). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- BenchChem. (2025). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Grokipedia. (n.d.). Paal–Knorr synthesis.
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of 1-arylpyrroles
Welcome to the technical support center for the synthesis of 1-arylpyrroles. This guide is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies needed to optimize your reactions, improve yields, and ensure the purity of your target molecules.
I. Troubleshooting the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary aryl amine, is one of the most direct methods for preparing 1-arylpyrroles.[1][2][3] While straightforward, it is not without its challenges. This section provides solutions to common problems encountered during this procedure.
Q1: My Paal-Knorr reaction has a low yield, and I've isolated a significant amount of a furan byproduct. What is happening and how can I fix it?
A1: This is the most common issue in the Paal-Knorr synthesis of pyrroles.[4][5] The furan is formed through a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the aryl amine can react.[4][6]
Causality: The reaction mechanism for both pyrrole and furan formation begins with the protonation of a carbonyl group. If the reaction is too acidic (pH < 3), the rate of intramolecular cyclization of the dicarbonyl to form the furan precursor becomes faster than the rate of amine addition to form the pyrrole precursor.[1][4][7]
Troubleshooting & Optimization:
-
Control the pH: Maintain neutral or weakly acidic conditions. The addition of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[1][6][7] Avoid strong acids like HCl or H₂SO₄.
-
Increase Amine Concentration: Using a slight excess of the aryl amine (1.1 - 1.5 equivalents) can kinetically favor the desired bimolecular reaction pathway over the unimolecular furan cyclization.[5][8]
-
Catalyst Choice: Consider using milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which can enhance selectivity for the pyrrole product.[6][9]
Q2: My reaction mixture turns into a dark, intractable tar, making purification impossible. What causes this polymerization?
A2: The formation of a dark, tarry material is indicative of polymerization, a common side reaction when dealing with electron-rich pyrroles, especially under harsh conditions.[8][10]
Causality: Under strongly acidic conditions or at excessively high temperatures, the newly formed pyrrole ring can be protonated.[10] This disrupts the aromaticity and makes the ring highly susceptible to electrophilic attack by another pyrrole molecule, initiating a chain polymerization reaction that leads to insoluble, dark-colored polymeric materials.[10][11]
Troubleshooting & Optimization:
-
Moderate the Temperature: Avoid excessively high temperatures. If your reaction requires heat, try running it at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer better control, providing high yields in shorter times at moderate temperatures.[4][8]
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one (e.g., acetic acid) or a Lewis acid.[5] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[4][7] Once the starting materials are consumed, work up the reaction promptly to prevent the product from degrading under the reaction conditions.
Table 1: Troubleshooting Summary for Paal-Knorr Synthesis
| Issue | Primary Cause | Recommended Solutions |
| Low Yield & Furan Byproduct | Excessively acidic conditions (pH < 3) | 1. Use a weak acid (e.g., acetic acid).2. Increase aryl amine stoichiometry.3. Employ a mild Lewis acid catalyst. |
| Polymerization (Tarry Mixture) | High temperatures or strong acids | 1. Lower the reaction temperature.2. Use a milder catalyst.3. Monitor reaction by TLC and work up promptly. |
| Incomplete Reaction | Poorly reactive starting materials (e.g., electron-deficient anilines or sterically hindered substrates) | 1. Increase reaction temperature and/or time.2. Consider microwave-assisted heating.3. Use a more active catalyst. |
Diagram: Competing Pathways in Paal-Knorr Synthesis
Caption: Paal-Knorr reaction pathways.
II. Troubleshooting Knorr & Clauson-Kaas Syntheses
While the Paal-Knorr is common, other named reactions like the Knorr and Clauson-Kaas syntheses are also vital for accessing differently substituted 1-arylpyrroles.
Q3: My Knorr synthesis of a 1-arylpyrrole from an α-amino ketone and a β-ketoester is giving me a complex mixture of products. What are the likely side reactions?
A3: The Knorr synthesis is powerful but sensitive. The primary challenge is the instability of the α-amino ketone starting material, which can readily self-condense.[12][13]
Causality: α-amino ketones can undergo self-condensation to form dihydropyrazines, which can then be oxidized to pyrazines. This side reaction competes with the desired condensation with the β-ketoester. To circumvent this, α-amino ketones are often generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid.[13]
Troubleshooting & Optimization:
-
In Situ Generation: Always prepare the α-amino ketone in situ. The classic method involves the reduction of an α-oximinoacetoacetate with zinc dust in the presence of the β-dicarbonyl compound.[13]
-
Temperature Control: The reaction is often exothermic. Maintain careful temperature control, as excessive heat can promote side reactions.[13]
-
Reagent Purity: Ensure the purity of your β-ketoester, as impurities can lead to unexpected byproducts.
Q4: In my Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran, I'm getting low yields, especially with acid-sensitive amines. How can I improve this?
A4: The Clauson-Kaas reaction is an excellent method for synthesizing N-substituted pyrroles from various primary amines.[14][15][16] However, the acidic conditions required can be problematic for certain substrates.
Causality: The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes a Paal-Knorr type condensation with the amine.[14][15] If the amine contains acid-sensitive functional groups, these can be degraded or undergo side reactions under the classic conditions (e.g., acetic acid at high temperatures), leading to lower yields.[17]
Troubleshooting & Optimization:
-
Greener Catalysts: A wide range of milder and more environmentally friendly catalysts have been developed. Consider using catalysts like bismuth nitrate, L-(+)-tartaric acid-based deep eutectic solvents, or various metal catalysts under milder conditions.[14][16]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times, which can minimize the degradation of sensitive substrates.[18]
-
Solvent Choice: While acetic acid is traditional, other solvents like toluene or even green media like deep eutectic solvents have been used successfully and may be more compatible with your substrate.[14][16]
III. Troubleshooting Modern Cross-Coupling Methods
Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have become indispensable for the synthesis of 1-arylpyrroles.
Q5: During my Buchwald-Hartwig amination to form a 1-arylpyrrole, I'm observing significant debromination of my aryl bromide and homocoupling of the pyrrole. How can I suppress these side products?
A5: These are common side reactions in Buchwald-Hartwig couplings. Debromination (or dehalogenation) results in the formation of the arene, while homocoupling of the nucleophile can also occur.
Causality:
-
Debromination: This can occur via β-hydride elimination from the palladium-amido complex if the amine has β-hydrogens, or through other complex pathways.[19] It can also be a result of proto-depalladation of the Ar-Pd(II)-X intermediate.
-
Homocoupling: While less common for amines, it can occur under certain conditions, particularly at higher temperatures.
Troubleshooting & Optimization:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like t-BuXPhos or bidentate ligands like BINAP and DDPF often give better results and suppress side reactions.[20][21]
-
Base Selection: The choice of base is crucial. Weaker bases can sometimes lead to incomplete reaction, while overly strong bases can promote side reactions. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used and should be optimized for your specific system.[22]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can increase the rate of side reactions.
Q6: My Ullmann condensation between an aryl iodide and pyrrole is sluggish and requires very high temperatures, leading to product decomposition. Are there ways to improve this?
A6: The traditional Ullmann condensation is notorious for requiring harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper.[23][24]
Causality: The reaction mechanism is thought to involve the formation of a copper(I) pyrrolide, which then reacts with the aryl halide.[25] The high activation energy for the oxidative addition of the aryl halide to the copper center often necessitates high temperatures.
Troubleshooting & Optimization:
-
Use Ligands: Modern Ullmann-type reactions often employ ligands, such as phenanthrolines or L-proline, which can stabilize the copper catalyst and facilitate the reaction at much lower temperatures (e.g., 90-110 °C).[23][26]
-
Catalyst Source: Instead of copper powder, use soluble copper(I) salts like CuI, which are generally more active.
-
Substrate Reactivity: Aryl iodides are more reactive than aryl bromides or chlorides in Ullmann couplings.[23] If possible, use the aryl iodide to achieve milder reaction conditions.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
IV. General Purification Strategies
Q7: My crude 1-arylpyrrole product is contaminated with unreacted starting materials and side products. What is a general purification protocol?
A7: A multi-step approach is typically required to obtain highly pure 1-arylpyrroles.
General Protocol:
-
Aqueous Work-up: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate to neutralize acid, or brine). This will remove water-soluble salts and some polar impurities.[4][7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related side products and unreacted starting materials.
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase: A non-polar/polar solvent system is typical. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis first.
-
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity. This is particularly effective at removing trace impurities.
References
- Mechanism of Electropolymerization of Pyrrole in Acidic Aqueous Solutions. Journal of the Electrochemical Society.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- Technical Support Center: Paal-Knorr Pyrrole Synthesis. BenchChem.
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
- Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles. BenchChem.
- Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. BenchChem.
- Optimization of reaction conditions for pyrrole synthesis. BenchChem.
- Optimization of reaction conditions.
- Knorr pyrrole synthesis. Grokipedia.
- Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
- The mechanisms of pyrrole electropolymerization. Chemical Society Reviews (RSC Publishing).
- Pyrrole synthesis. Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Kinetics and mechanism of pyrrole chemical polymerization.
- Knorr pyrrole synthesis. Wikipedia.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal–Knorr synthesis. Wikipedia.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
- Ullmann condens
- Buchwald–Hartwig amin
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Paal–Knorr synthesis. Grokipedia.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. NIH.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
- Buchwald-Hartwig Amin
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
- The synthesized pyrrole derivatives.
- Ullmann reaction. Wikipedia.
- Ullmann reaction. PPTX - Slideshare.
- Pyrrole. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Ullmann Reaction. Organic Chemistry Portal.
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- Strategies for protein purific
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troubleshooting low yields in the synthesis of 1-(2-ethylphenyl)-1H-pyrrole
Technical Support Center: Synthesis of 1-(2-ethylphenyl)-1H-pyrrole
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices and provide field-proven insights to help you troubleshoot low yields and other common issues.
Section 1: General Troubleshooting Workflow
Low yields in organic synthesis can arise from a multitude of factors. A systematic approach is crucial for efficiently identifying and resolving the root cause. Before delving into specific reaction-based FAQs, consider this general workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of this compound, with a focus on two prevalent methods: the Paal-Knorr Synthesis and the Buchwald-Hartwig Amination .
Focus Area 1: Paal-Knorr Type Syntheses
The Paal-Knorr synthesis is a robust method for forming pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[1][2] A common modern precursor for the 1,4-dicarbonyl is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.[3][4]
Q1: My Paal-Knorr reaction with 2,5-dimethoxytetrahydrofuran and 2-ethylaniline is sluggish or yields no product. What's the primary suspect?
A: The most critical parameter in this reaction is the acidic catalyst required to hydrolyze the 2,5-dimethoxytetrahydrofuran to the reactive 1,4-dicarbonyl intermediate.[3][4][5]
-
Causality — Inadequate Acidity: Without a sufficient amount of acid, the acetal hydrolysis will not occur, and the reaction cannot proceed. The subsequent condensation and cyclization steps are also acid-catalyzed.[6]
-
Troubleshooting Steps:
-
Catalyst Choice: While various acids can be used, acetic acid is a common and effective choice that maintains a weakly acidic environment (pH > 3) to prevent side reactions.[7][8] Other catalysts like molecular iodine or p-toluenesulfonic acid (p-TsOH) have also been reported to be effective, sometimes under microwave irradiation to reduce reaction times.[3][5]
-
Check Reagent Quality: Ensure your 2-ethylaniline is free of basic impurities that could neutralize the acid catalyst. If the amine has been stored for a long time, consider purification by distillation.
-
Solvent: The reaction can be run in various solvents (e.g., ethanol, dioxane, or even water) or under solvent-free conditions.[3][4][7] Ensure the chosen solvent is compatible with your acid catalyst and starting materials.
-
Q2: I'm getting a good conversion, but my yield of this compound is still low after purification. I see other spots on my TLC plate. What are these byproducts?
A: The primary competing reaction in an improperly controlled Paal-Knorr synthesis is the formation of furan derivatives.[7]
-
Causality — pH is Too Low: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl intermediate can undergo acid-catalyzed self-condensation and dehydration to form a furan ring before the amine has a chance to react.[7][8] The 2-ethylphenyl substituent on the aniline also introduces steric hindrance, which can slow down the desired amine condensation, giving the furan formation pathway more time to occur.
-
Troubleshooting Steps:
-
Control pH: The key is to maintain a weakly acidic environment. Using a buffered system, such as acetic acid with sodium acetate, can help.[5] The goal is to have enough acid to catalyze the reaction but not so much that furan formation dominates.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Over-extending the reaction time, especially at high temperatures, can lead to product degradation or the formation of more byproducts.[7]
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Paal-Knorr reactions, potentially minimizing the formation of thermal degradation byproducts.[9][10]
-
Focus Area 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for creating N-aryl heterocycles.[11][12] The reaction couples an aryl halide (or triflate) with an amine (in this case, pyrrole with 1-bromo-2-ethylbenzene).
Q3: My Buchwald-Hartwig reaction to couple pyrrole and 1-bromo-2-ethylbenzene is failing. What are the most common points of failure?
A: The Buchwald-Hartwig amination is highly sensitive to the catalyst system (palladium precursor and ligand), the base, and the reaction atmosphere. The steric hindrance from the ortho-ethyl group on the aniline derivative is a known challenge for this reaction.[13][14]
-
Causality — Catalyst Inactivity or Poor Choice:
-
Atmosphere: The active catalyst is a Pd(0) species. If oxygen is present, it can oxidize Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. A strictly inert (nitrogen or argon) atmosphere is essential.[15]
-
Ligand Choice: The ortho-ethyl group on the aryl halide creates significant steric hindrance. Standard ligands may not be bulky or electron-rich enough to promote the crucial reductive elimination step. For sterically demanding substrates, specialized biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.[13][15][16]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyrrole, making it a competent nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[11] The base must be anhydrous, as water can poison the catalyst and hydrolyze the starting materials.
-
-
Troubleshooting Steps:
-
Optimize the Ligand: If using a general-purpose ligand like BINAP or DPPF yields poor results, switch to a more sterically demanding ligand designed for challenging couplings, such as XPhos or a suitable NHC-based catalyst.[11][13][16]
-
Ensure Inert Conditions: Use proper Schlenk line or glovebox techniques. Degas all solvents thoroughly before use.
-
Verify Base Quality: Use a fresh, unopened bottle of high-purity base. Clumpy or discolored base is a sign of degradation and should not be used.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Recommended Synthetic Protocol (Paal-Knorr Method)
This protocol describes a microwave-assisted Paal-Knorr synthesis, which often provides improved yields and significantly shorter reaction times compared to conventional heating.[9][10]
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 eq)
-
2-Ethylaniline (1.1 eq)
-
Glacial Acetic Acid (Catalytic, ~10 mol%)
-
Ethanol (Microwave-compatible solvent)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,5-dimethoxytetrahydrofuran (1.0 mmol, 132 mg) and 2-ethylaniline (1.1 mmol, 133 mg).
-
Solvent and Catalyst Addition: Add ethanol (3 mL) followed by glacial acetic acid (0.1 mmol, 6 µL).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C and hold for 15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling the reaction to room temperature, transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford pure this compound.
Section 4: Data Summary Table
The choice of reaction conditions can significantly impact the outcome. The following table summarizes parameters for N-arylpyrrole synthesis based on literature precedents.
| Method | Key Parameters | Typical Yield Range | Notes | Reference |
| Paal-Knorr | Catalyst: Acetic AcidConditions: Conventional heating, 75°C, 2.5h | 15-90% | Yield is highly substrate-dependent. Steric hindrance can lower yields. | [5] |
| Paal-Knorr | Catalyst: Iodine (I₂)Conditions: Microwave, solvent-free | Excellent | Microwave irradiation can dramatically shorten reaction times and improve yields. | [3] |
| Paal-Knorr | Catalyst: p-TsOHConditions: Toluene, 100°C, 30-60 min | Good | A common strong acid catalyst for this transformation. | [5] |
| Buchwald-Hartwig | Catalyst: Pd(OAc)₂ / XPhosBase: KOt-Bu | Good to Excellent | XPhos is a highly effective ligand for sterically hindered substrates. | [17] |
| Buchwald-Hartwig | Catalyst: Pd/NHC ComplexBase: K₃PO₄ | Moderate to Good | N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines for challenging couplings. | [18] |
Section 5: References
-
Banik, B. K., et al. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health. [Link]
-
Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]
-
Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
-
ResearchGate (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and.... ResearchGate. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pensoft Publishers (n.d.). Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. [Link]
-
Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Chem-Station (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station Int. Ed. [Link]
-
ResearchGate (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. ResearchGate. [Link]
-
ResearchGate (n.d.). Scheme 26: Microwave-assisted synthesis of N-substituted pyrroles 55 in.... ResearchGate. [Link]
-
ResearchGate (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. ResearchGate. [Link]
-
University of Groningen (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Royal Society of Chemistry (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]
-
National Institutes of Health (n.d.). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. PMC. [Link]
-
Royal Society of Chemistry (n.d.). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers. [Link]
-
ACS Publications (n.d.). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Thieme E-Books & E-Journals (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme. [Link]
-
ResearchGate (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. ResearchGate. [Link]
-
Royal Society of Chemistry (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Beilstein Journals (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
ACS Publications (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Organic Chemistry Portal (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
YouTube (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
ACS Publications (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. [Link]
-
RGM College Of Engineering and Technology (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
National Institutes of Health (n.d.). A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. PMC. [Link]
-
ACS Publications (2022). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters. [Link]
-
Royal Society of Chemistry (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. [Link]
-
MDPI (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. [Link]
-
National Institutes of Health (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
-
ACS Publications (2022). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters. [Link]
-
National Institutes of Health (n.d.). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. PMC. [Link]
-
ResearchGate (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. ResearchGate. [Link]
-
National Institutes of Health (n.d.). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. [Link]
Sources
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- 3. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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Technical Support Center: Regiocontrol in Paal-Knorr Heterocycle Synthesis
Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their understanding and application of this venerable yet powerful reaction. Here, we move beyond the textbook depiction to address a critical challenge in the synthesis of substituted heterocycles: regioselectivity .
The Paal-Knorr synthesis, a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, is remarkably efficient.[1][2] However, when employing unsymmetrical 1,4-dicarbonyl precursors, the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge to regioselectivity in the Paal-Knorr synthesis?
The core issue arises when an unsymmetrical 1,4-dicarbonyl compound is used as the starting material. This presents two distinct carbonyl groups that can undergo the initial step of the reaction, whether it be enolization (for furan synthesis) or nucleophilic attack by an amine (for pyrrole synthesis).[3] The relative reactivity of these two carbonyls dictates the regiochemical outcome. If the reactivities are comparable, a mixture of regioisomers is often obtained.
Q2: How does the mechanism of the Paal-Knorr synthesis influence regioselectivity for furans versus pyrroles?
Understanding the mechanistic nuances is key to controlling the reaction's outcome.
-
Furan Synthesis: This reaction is acid-catalyzed and proceeds via the protonation of one carbonyl group, followed by the intramolecular attack of the enol form of the other carbonyl.[1] The rate-determining step is the ring closure.[4] Therefore, factors that influence the ease of enolization and the stability of the resulting enol will direct the regioselectivity.
-
Pyrrole Synthesis: The synthesis of pyrroles involves the reaction of a 1,4-dicarbonyl with a primary amine or ammonia.[1][5] The mechanism involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyls.[1] This is followed by a cyclization step where the nitrogen attacks the second carbonyl, and subsequent dehydration yields the pyrrole.[1] The initial nucleophilic attack is often the regioselectivity-determining step.
Troubleshooting Guide: Improving Regioselectivity
Here, we address specific experimental issues and provide actionable solutions to steer your Paal-Knorr synthesis towards the desired regioisomer.
Issue 1: My reaction with an unsymmetrical 1,4-diketone yields a nearly 1:1 mixture of regioisomers. How can I improve this?
This common problem indicates that the intrinsic electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction. Here are several strategies to enhance selectivity:
Strategy 1.1: Leverage Steric Hindrance
-
Principle: A bulky substituent near one carbonyl group will sterically impede the approach of the nucleophile (in pyrrole synthesis) or hinder the formation of the necessary conformation for cyclization (in furan synthesis).[3]
-
Application: Design your 1,4-dicarbonyl substrate with a sterically demanding group (e.g., tert-butyl, phenyl) adjacent to one of the carbonyls. The reaction will preferentially occur at the less sterically encumbered carbonyl.
Strategy 1.2: Exploit Electronic Effects
-
Principle: The electrophilicity of the carbonyl carbon is a major determinant of its reactivity. Electron-withdrawing groups (EWGs) increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity.
-
Application: Introduce an EWG (e.g., ester, trifluoromethyl) adjacent to the carbonyl you want to react first in a pyrrole synthesis. For furan synthesis, an EDG can promote enolization at the other carbonyl.[3]
| Substituent Effect | Impact on Adjacent Carbonyl | Favored Initial Step |
| Electron-Withdrawing Group (EWG) | Increased Electrophilicity | Nucleophilic attack (Pyrrole) |
| Electron-Donating Group (EDG) | Decreased Electrophilicity | Enolization at the other carbonyl (Furan) |
| Bulky Substituent | Increased Steric Hindrance | Reaction at the less hindered carbonyl |
Strategy 1.3: Optimize Reaction Conditions
-
Principle: The choice of catalyst and reaction temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.
-
Application:
-
Catalyst Selection: For pyrrole synthesis, milder Brønsted or Lewis acids can enhance selectivity.[3] A variety of Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃ have proven effective.[3][4] For furans, strong protic acids like H₂SO₄ or dehydrating agents like P₂O₅ are common.[4][6]
-
Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, potentially increasing the yield of a single regioisomer.[3]
-
Issue 2: I am attempting a regioselective pyrrole synthesis, but furan formation is a significant side reaction.
This indicates that the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl is competing with the desired reaction with the amine.
Strategy 2.1: Control Acidity
-
Principle: The Paal-Knorr synthesis of furans is typically favored under strongly acidic conditions (pH < 3), while pyrrole formation is more efficient under neutral or weakly acidic conditions.[5][7]
-
Application:
Strategy 2.2: Utilize an Excess of the Amine
-
Principle: By Le Chatelier's principle, increasing the concentration of one reactant (the amine) will drive the equilibrium towards the formation of the pyrrole.
-
Application: Employing an excess of the amine can effectively outcompete the intramolecular cyclization pathway that leads to the furan byproduct.
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of a Polysubstituted Pyrrole via Microwave Irradiation
This protocol is adapted from a versatile method for the synthesis of various heterocycles and highlights the use of microwave assistance for rapid and efficient reactions.[8][9]
-
Preparation of the 1,4-Diketone: Synthesize the unsymmetrical 1,4-diketone with appropriate steric or electronic directing groups.
-
Reaction Setup: In a microwave vial, combine the 1,4-diketone (1.0 mmol), the primary amine (1.2 mmol), and acetic acid (0.5 mL) in a suitable solvent such as ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
Visualizing the Path to Regioselectivity
The following diagrams illustrate the key decision points in achieving regioselectivity in the Paal-Knorr synthesis.
Caption: Factors influencing the regioselective pathways in the Paal-Knorr synthesis.
Caption: pH control is critical for favoring pyrrole over furan formation.
By carefully considering the substrate design and reaction parameters, it is possible to overcome the challenge of regioselectivity and harness the full synthetic potential of the Paal-Knorr reaction.
References
-
Paal–Knorr synthesis. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. (2014, January 1). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of unsymmetrical 1,4‐dicarbonyl. (n.d.). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (2014). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved January 17, 2026, from [Link]
-
Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. (2017, January 20). Journal of the American Chemical Society. ACS Publications. Retrieved January 17, 2026, from [Link]
-
The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2009, January 1). Green Chemistry. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2020). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). In Grokipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis of Furan. (n.d.). MBB College. Retrieved January 17, 2026, from [Link]
-
An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. (2003). In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). In ResearchGate. Retrieved January 17, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-Arylpyrroles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-arylpyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for this important class of heterocycles. The pyrrole scaffold is a cornerstone in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the catalytic principles at play, helping you troubleshoot common issues and make informed decisions in your experimental design. We will focus primarily on the widely used Paal-Knorr and Clauson-Kaas methodologies, addressing the practical challenges you are likely to encounter.
Part 1: Foundational Catalyst Selection
Choosing the right catalyst is the most critical decision in achieving an efficient synthesis. The optimal choice depends on the nature of your substrates (both the dicarbonyl compound and the amine), their functional group tolerance, and the desired reaction conditions (e.g., temperature, solvent, reaction time).
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is typically facilitated by an acid catalyst that promotes the crucial cyclization and dehydration steps.[3][4] The primary challenge is to accelerate the desired reaction without promoting side reactions or degrading sensitive starting materials.[5]
Decision Workflow for Initial Catalyst Screening
To begin, use the following workflow to guide your initial catalyst choice. This diagram outlines a logical progression based on the properties of your specific aryl amine and dicarbonyl compound.
Caption: Catalyst selection workflow for 1-arylpyrrole synthesis.
Comparative Overview of Catalyst Classes
The table below summarizes the characteristics of major catalyst classes used in 1-arylpyrrole synthesis, providing a quick reference for their advantages and potential drawbacks.
| Catalyst Class | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH, Saccharin | Neutral to weakly acidic (pH > 3)[6][7] | Inexpensive, readily available, effective for simple substrates. | Can promote furan formation at low pH; harsh conditions may degrade sensitive molecules.[5] |
| Lewis Acids | FeCl₃, ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃[8][9] | Anhydrous or aqueous, often mild temperatures. | High activity, can overcome steric hindrance, effective at low loadings. | Can be moisture-sensitive, may require inert atmosphere, higher cost. |
| Heterogeneous | Alumina, Silica Sulfuric Acid, Clays | Solvent-free or various solvents, room temp to moderate heat.[7] | Easily separable, reusable, often environmentally benign. | Can have lower activity than homogeneous counterparts, potential for pore blockage.[10] |
| Organocatalysts | Vitamin B₁, Choline Chloride/Urea, Proline | Mild temperatures, often in "green" solvents like ethanol or water.[11] | Excellent for acid-sensitive substrates, environmentally friendly. | May require higher catalyst loading, can be slower for deactivated substrates. |
| Microwave (MW) | (Used with other catalysts) | Various catalysts, often solvent-free or in water/ethanol.[12][13] | Drastically reduced reaction times, improved yields, cleaner reactions.[4] | Requires specialized equipment, scalability can be a concern. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of 1-arylpyrroles. Each answer provides an explanation of the underlying chemical principles and offers concrete steps for optimization.
Q1: My Paal-Knorr reaction is resulting in a very low yield. What are the most common causes?
A1: Low yields in Paal-Knorr synthesis typically stem from four primary factors: improper pH, suboptimal catalyst choice, poor starting material purity, or competing side reactions.
-
Causality: The reaction mechanism involves the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration.[3][14] Each of these steps is highly sensitive to reaction conditions. Harsh conditions, such as prolonged heating in strong acid, can degrade the product or starting materials.[5]
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure the 1,4-dicarbonyl compound is pure. Impurities can lead to side products. If purity is questionable, purify via distillation or recrystallization.[5]
-
Control the pH: The reaction should be conducted under neutral or weakly acidic conditions.[6] Strong acids (pH < 3) favor the formation of furan byproducts.[7] Start with a catalytic amount of acetic acid. If the reaction is sluggish, consider a milder solid acid catalyst like alumina.
-
Re-evaluate Your Catalyst: For sterically hindered or electron-deficient anilines, a simple Brønsted acid may be insufficient. Switch to a more potent Lewis acid like Scandium (III) triflate (Sc(OTf)₃) or Iron (III) chloride (FeCl₃), which can better activate the carbonyl groups.[9][15]
-
Consider Microwave Irradiation: If thermal degradation is suspected due to long reaction times, switching to microwave-assisted synthesis can dramatically shorten the duration from hours to minutes, often leading to cleaner reactions and higher yields.[12][13]
-
Q2: Furan formation is a significant byproduct in my reaction. How can I suppress it?
A2: Furan formation is the most common competing reaction in the Paal-Knorr synthesis and arises from the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound. This pathway becomes dominant under strongly acidic conditions (pH < 3).[6][7]
-
Causality: The mechanism for furan synthesis involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl.[14] The subsequent dehydration of the hemiacetal yields the furan. This process does not require the amine and is often faster than the pyrrole-forming pathway in highly acidic media.
-
Troubleshooting Protocol:
-
Raise the pH: The most effective solution is to ensure the reaction medium is only weakly acidic or neutral. Avoid using strong mineral acids. Acetic acid is generally the preferred choice as it provides sufficient catalysis without excessively lowering the pH.[6]
-
Use Amine Salts as a Buffer: If using an amine hydrochloride salt, consider adding a base like sodium acetate to buffer the system.
-
Switch to a Lewis Acid in a Non-Protic Solvent: Using a Lewis acid like ZnCl₂ or FeCl₃ in a solvent like acetonitrile can promote the desired reaction without providing the excess protons that drive furan formation.[14][16]
-
Employ a Two-Phase System: For particularly sensitive substrates, a two-phase system (e.g., aqueous acetic acid/dichloroethane) can be used. The acid-sensitive pyrrole product is extracted into the organic layer as it forms, protecting it from the acidic aqueous phase where furan formation may occur.[17]
-
Q3: My catalyst appears to be deactivating during the reaction or upon attempted reuse. What are the likely causes?
A3: Catalyst deactivation is the loss of catalytic activity over time and can be caused by several mechanisms, primarily poisoning, fouling (coking), or thermal degradation.[10]
-
Causality:
-
Poisoning: Impurities in the starting materials (e.g., sulfur or phosphorus compounds) can irreversibly bind to the active sites of a metal-based catalyst.
-
Fouling/Coking: In high-temperature reactions, unwanted polymerization or decomposition of organic molecules can deposit carbonaceous material ("coke") onto the catalyst surface, blocking pores and active sites.[10][18] This is particularly relevant for heterogeneous catalysts.
-
Thermal Degradation: For solid catalysts, prolonged exposure to high temperatures can cause the support material to change its structure, leading to a collapse of pores and a reduction in surface area.[18]
-
-
Troubleshooting Protocol:
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from potential catalyst poisons.
-
Lower Reaction Temperature: If coking or thermal degradation is suspected, reduce the reaction temperature. This can often be achieved without sacrificing reaction rate by switching to a more active catalyst or by using microwave assistance.[4]
-
Consider Catalyst Regeneration (for Heterogeneous Catalysts): If fouling is the cause, some solid catalysts can be regenerated. A common method is calcination (heating in air) to burn off the carbon deposits. However, the specific regeneration protocol is highly dependent on the catalyst material.
-
Switch to a More Robust Catalyst: If deactivation persists, consider a catalyst known for its stability. For example, certain mesoporous aluminas have shown high stability and reusability for up to five cycles without significant loss of activity.
-
Q4: I am working with an acid-sensitive substrate in a Clauson-Kaas synthesis. What are the best catalytic strategies?
A4: The Clauson-Kaas synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as the dicarbonyl precursor, traditionally requires refluxing in acetic acid.[19] This can be problematic for substrates with acid-labile functional groups, such as those found in amino acid esters.[20][21]
-
Causality: The reaction proceeds via the in-situ hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then reacts with the amine. The acidic conditions required for this hydrolysis can cause decomposition of sensitive products.[20]
-
Troubleshooting Protocol:
-
Pre-hydrolysis under Mild Conditions: A modified procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water first. The resulting activated species (2,5-dihydroxy-tetrahydrofuran) can then react with the primary amine at room temperature in a buffered solution (e.g., acetate buffer), avoiding exposure of the final product to harsh conditions.[20]
-
Microwave-Assisted Synthesis in Water: Microwave irradiation in water, without any added acid catalyst, has been shown to be a highly effective and green method for the Clauson-Kaas reaction. This approach often leads to high yields in short reaction times (10-30 minutes).[17]
-
Use of Mild Metal Catalysts: Catalytic amounts of iron(III) chloride or copper salts in water can facilitate the reaction under milder conditions than stoichiometric acetic acid.[16][22]
-
Part 3: Experimental Protocols & Mechanistic Insights
Protocol: General Procedure for Microwave-Assisted Paal-Knorr Synthesis
This protocol provides a robust starting point for the rapid and efficient synthesis of 1-arylpyrroles.
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol) and the primary aryl amine (1.1 mmol).
-
Catalyst and Solvent Addition: Add the chosen catalyst. For a good starting point, use glacial acetic acid (0.2 mL) as both the catalyst and solvent.[12] Alternatively, for a solvent-free approach, a solid catalyst like iodine (5 mol%) can be used.[12]
-
Reaction Setup: Seal the vial securely with a cap. Place it inside the cavity of a microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (typically 5-15 minutes). Monitor the internal pressure to ensure it remains within the safe limits of the vessel.[12]
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-arylpyrrole.
-
Mechanistic Diagram: The Role of the Acid Catalyst
Understanding the reaction mechanism is key to effective troubleshooting. The acid catalyst plays a crucial role in two key steps of the Paal-Knorr synthesis.
Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr synthesis.
This mechanism illustrates that the catalyst (H⁺) first activates a carbonyl group for nucleophilic attack by the amine.[14] Following the formation of a hemiaminal and a subsequent intramolecular cyclization, the catalyst facilitates the crucial double dehydration step to yield the aromatic pyrrole ring.[3][6]
References
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Paal-Knorr Synthesis . Alfa Chemistry.
-
Paal–Knorr synthesis . Wikipedia.
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Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal.
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Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology.
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Proposed catalytic cycle for the synthesis of pyrroline derivatives . ResearchGate.
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Microwave-assisted organic synthesis of pyrroles (Review) . Pharmacia.
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Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles . BenchChem.
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Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles . BenchChem.
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Paal–Knorr synthesis of pyrrole . Química Organica.org.
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Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction . Journal of the American Chemical Society.
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction . ResearchGate.
-
Pyrrole . Wikipedia.
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Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes . Organic Chemistry Portal.
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Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles . PMC - NIH.
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Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides . Organic Letters.
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Pyrrole synthesis . Organic Chemistry Portal.
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Recent approaches in the organocatalytic synthesis of pyrroles . RSC Publishing.
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Optimization of reaction conditions . ResearchGate.
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Microwave Assisted Synthesis Of New Heterocyclic Compounds . International Journal of Pharmaceutical Sciences.
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The synthesized pyrrole derivatives . ResearchGate.
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 . Current Topics in Medicinal Chemistry.
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Optimization of reaction conditions for pyrrole synthesis . BenchChem.
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Proposed route of catalyst deactivation for P1, represented using small-molecule model compounds . ResearchGate.
-
Optimization of reaction conditions a . ResearchGate.
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Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles . Arkivoc.
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . CONICET.
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A sustainable catalytic pyrrole synthesis . ResearchGate.
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . NIH.
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . Beilstein Journals.
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An Efficient Method for the Synthesis of 3-Arylpyrroles . ACS Publications.
-
An Efficient Method for the Synthesis of 3-Arylpyrroles . The Journal of Organic Chemistry.
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One-pot efficient synthesis of pyrrolylBODIPY dyes from pyrrole and acyl chloride .
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC - PubMed Central.
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 . YouTube.
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review . MDPI.
-
Catalyst deactivation . OUCI.
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines . ACS Publications.
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes . YouTube.
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managing reaction temperature in pyrrole synthesis to avoid degradation
Introduction: The Temperature Dilemma in Pyrrole Synthesis
The pyrrole ring is a cornerstone of many pharmaceuticals and natural products. However, its synthesis is often a delicate balance. The very electronic richness that makes the pyrrole scaffold so valuable also renders it and its precursors susceptible to degradation, polymerization, and side reactions, particularly under harsh thermal conditions.[1][2] Classical methods often call for high temperatures and strong acids, creating a high-risk environment for sensitive substrates and leading to the formation of intractable tars and unwanted byproducts.[3][4]
This guide provides practical, field-tested advice for diagnosing and solving temperature-related issues in common pyrrole syntheses. It is structured to help you move from problem to solution efficiently, ensuring higher yields, greater purity, and more reproducible results.
Troubleshooting Guide: From Tars to Targets
This section addresses specific, common problems encountered during pyrrole synthesis, focusing on the causal link between temperature and the observed outcome.
Question 1: My reaction is producing a low yield of the desired pyrrole along with a significant amount of dark, insoluble tar. What's happening and how do I fix it?
Answer: This is the most common symptom of thermal degradation and/or polymerization. The pyrrole ring, once formed, can be sensitive to the very conditions used to create it and can readily polymerize.[1] Furthermore, high heat can degrade sensitive functional groups on your starting materials before they even have a chance to react.[3]
Causality: At elevated temperatures, the activation energy for undesired pathways—such as polymerization or decomposition—becomes more accessible. Prolonged exposure to heat increases the probability of these events occurring.
Solutions:
-
Reduce the Bulk Reaction Temperature: The most direct solution is to lower the temperature of your heating mantle or oil bath. If the reaction is too slow at a lower temperature, the issue may lie with the activation energy, which can be addressed by changing the catalyst.
-
Employ Milder, More Efficient Catalysts: Traditional strong acid catalysts (e.g., H₂SO₄) often require high heat. Switching to a milder Lewis acid or alternative catalyst can dramatically lower the required reaction temperature. For a Paal-Knorr synthesis, consider catalysts that are effective at or near room temperature, such as Iodine (I₂) or aluminum tris(dodecyl sulfate)trihydrate.[4][5]
-
Minimize Reaction Time with Microwave Synthesis: Microwave irradiation offers a significant advantage by heating the reaction mixture directly and rapidly, often reducing reaction times from hours to minutes.[6][7] This drastically shortens the time the product is exposed to high temperatures, minimizing degradation. For example, some Paal-Knorr reactions can be completed in 2-10 minutes at 120–150 °C under microwave conditions.[6]
-
Slow Addition of Reagents: For exothermic reactions, such as aspects of the Knorr synthesis, the internal reaction temperature can spike well above your setpoint.[8] Adding one of the reagents slowly from an addition funnel can help dissipate the heat of reaction and maintain better thermal control.
Question 2: In my Paal-Knorr synthesis, I'm getting a significant amount of a furan byproduct instead of my pyrrole. How is temperature related to this?
Answer: This is a classic example of a competing side reaction that is highly dependent on both pH and temperature. The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, directly competing with the desired condensation with the amine to form the pyrrole.[2][3]
Causality: While this side reaction is primarily driven by acidity (it's especially prevalent at pH < 3), higher temperatures will accelerate the rate of both the desired pyrrole formation and the undesired furan formation.[3] If the conditions favor the furan pathway, increasing the temperature will only exacerbate the problem.
Solutions:
-
Control Acidity: The primary solution is to raise the pH. Using a weaker acid, like acetic acid, is often sufficient to catalyze the pyrrole synthesis without excessively promoting furan formation.[3]
-
Optimize Temperature for Selectivity: Once the acidity is controlled, fine-tune the temperature. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This gives the amine condensation (pyrrole path) a kinetic advantage over the intramolecular cyclization (furan path).
-
Use a Catalyst that Favors the Pyrrole Pathway: Certain Lewis acids can preferentially activate the dicarbonyl for attack by the amine over the internal enol. This can provide greater selectivity for the pyrrole product even at moderate temperatures.
Question 3: My Hantzsch pyrrole synthesis is giving a low yield, and I've identified dihydropyrazine byproducts. What's the thermal component of this issue?
Answer: The key intermediate in the Hantzsch synthesis is an α-aminoketone, which is formed in situ. This intermediate is susceptible to self-condensation, where the nucleophilic amine of one molecule attacks the electrophilic carbonyl of another, leading to dihydropyrazines.[2]
Causality: Like most condensation reactions, this undesired self-condensation is accelerated by heat. Conventional Hantzsch conditions often involve heating at 60–85 °C, which can be high enough to promote this side reaction, especially if the concentration of the α-aminoketone intermediate builds up.[9]
Solutions:
-
Maintain Strict Temperature Control: Do not exceed the optimal temperature for the specific substrates being used. A range of 60–85 °C is typical, but sensitive substrates may require the lower end of this range.[9]
-
Ensure Slow Formation of the Intermediate: The goal is to have the α-aminoketone react with the β-ketoester to form the pyrrole as soon as it's generated, keeping its steady-state concentration low. This can sometimes be achieved by the slow addition of one of the precursors.
-
Consider Alternative Energy Sources: Modern variations of the Hantzsch synthesis utilize ultrasound or mechanochemical (ball milling) approaches.[9][10] These methods provide the activation energy through physical force rather than bulk heating, often allowing the reaction to proceed efficiently at or near room temperature, thus avoiding the thermal self-condensation pathway.
Frequently Asked Questions (FAQs)
Q: What are the typical temperature ranges for the most common pyrrole syntheses? A: This is highly dependent on the specific substrates, catalysts, and method used. However, some general ranges can be provided as a starting point.
| Synthesis Method | Conventional Heating Conditions | Modern/Microwave Conditions | Key Considerations |
| Paal-Knorr | Prolonged reflux in acid (often >100 °C)[3][4] | Room temp. to 150 °C[5][6][11] | Highly catalyst-dependent. Milder catalysts allow for significantly lower temperatures. |
| Hantzsch | Mild heating (60–85 °C) in solvents like ethanol or DMF[9] | Room temp. with ultrasound or mechanochemistry[9][10] | Prone to side reactions; careful temperature control is key to maximizing yield. |
| Knorr | Often exothermic, requiring cooling. Can proceed at room temperature.[8] | N/A (less commonly adapted for microwave) | The in situ generation of the aminoketone is often the most temperature-sensitive step. |
| Clauson-Kaas | Refluxing in acetic acid (high temp)[12] | 10-30 min under microwave irradiation[13] | High temperatures in traditional methods can decompose the product.[13] |
Q: How does my choice of solvent affect the optimal reaction temperature? A: The solvent plays a critical role in several ways:
-
Boiling Point: In a conventional reflux setup, the solvent's boiling point dictates the maximum reaction temperature. Using a lower-boiling solvent is a simple way to cap the temperature.
-
Solubility: Reactants must be sufficiently soluble at the reaction temperature to ensure an efficient reaction rate. If solubility is poor at lower temperatures, a different solvent or higher temperature may be necessary.
-
Microwave Absorption: In microwave synthesis, the choice of solvent is critical. Polar solvents like DMF, ethanol, or even water absorb microwave energy efficiently and heat up quickly, while non-polar solvents like toluene or hexane are poor absorbers.[6]
-
Reaction Medium: Some modern protocols use water or ionic liquids as the solvent, which can fundamentally change the reaction mechanism and allow for much milder conditions, even room temperature.[3][14]
Q: What are the primary signs of thermal degradation to watch for during my reaction? A:
-
Color Change: The most obvious sign is the reaction mixture turning dark brown, black, or forming a solid black tar. While many organic reactions change color, a rapid darkening to an opaque, tarry mixture is a strong indicator of decomposition and polymerization.
-
TLC Analysis: When monitoring the reaction by Thin Layer Chromatography (TLC), you may see a "streaking" of material from the baseline up the plate, which often indicates the formation of complex, polar, polymeric byproducts. You may also see the disappearance of your desired product spot after an initial period of formation.
-
Gas Evolution/Pressure Buildup: Uncontrolled decomposition can sometimes lead to the evolution of gas, which can be dangerous in a sealed system.
Visualizing Temperature Effects in Pyrrole Synthesis
The following diagram illustrates the kinetic competition between the desired product formation and undesired degradation pathways. As temperature increases beyond the optimum, it disproportionately accelerates the rates of side reactions and polymerization.
Caption: Relationship between temperature and reaction pathways in pyrrole synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole
This protocol demonstrates a method that leverages precise temperature control via microwave irradiation to minimize degradation and reaction time.
Materials:
-
2,5-Hexanedione (1.0 mmol, 114 mg, 116 µL)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
Acetic Acid (5 mol%, ~3 µL)
-
Ethanol (2 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: To the vial, add 2,5-hexanedione (1.0 mmol), benzylamine (1.0 mmol), ethanol (2 mL), and acetic acid (5 mol%).
-
Sealing: Securely cap the vial. Place it into the cavity of a scientific microwave reactor.
-
Microwave Irradiation Program:
-
Method: Set the irradiation to control by temperature.
-
Target Temperature: 120 °C.
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Power: Set to a maximum of 200 W (the instrument will modulate power to maintain the target temperature).
-
Stirring: Set to high.
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (typically <50 °C) using the instrument's compressed air cooling system before handling.
-
Workup:
-
Open the vial and transfer the contents to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.
Self-Validation: The success of this protocol relies on the precise temperature control afforded by the microwave reactor. A parallel reaction heated conventionally in an oil bath at 120 °C for the same duration would likely show a lower conversion rate, while heating for a much longer time to achieve full conversion would increase the risk of byproduct formation, validating the efficiency and control of the microwave-assisted approach.
References
- Benchchem. (n.d.). Optimization of reaction conditions for pyrrole synthesis.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 225–243.
-
Bi, X., et al. (2011). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. Molecules, 16(12), 10134-10143. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-468.
- Grokipedia. (2026). Hantzsch pyrrole synthesis.
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
Catalysts. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]
-
ResearchGate. (2014). The Clauson-Kaas pyrrole synthesis under microwave irradiation. Retrieved from [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Retrieved from [Link]
-
ChemBK. (2024). Polypyrrole. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Sobral, A. J. F. N., et al. (2014). Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2002). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]
-
Cognizure. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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preventing furan byproduct formation in Paal-Knorr reactions
A Guide to Preventing Byproduct Formation and Optimizing Reaction Conditions
Welcome to the technical support center for the Paal-Knorr furan synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful reaction. The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, is an invaluable method for constructing substituted furans from 1,4-dicarbonyl compounds.[1][2] While robust, the reaction is not without its challenges, including low yields and the formation of unwanted byproducts.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, providing you with the knowledge to not just follow a protocol, but to troubleshoot and optimize it effectively.
Frequently Asked Questions: Understanding the Fundamentals
Question: What is the Paal-Knorr furan synthesis and how does it work?
The Paal-Knorr furan synthesis is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to produce a substituted furan.[2][3] First reported in 1884, it remains one of the most reliable methods for preparing these important heterocyclic motifs, which are common in natural products and pharmaceuticals.[1][4]
The mechanism proceeds through several key steps:
-
Protonation: A strong acid catalyst protonates one of the carbonyl groups, increasing its electrophilicity.[4][5]
-
Enolization: The second carbonyl group tautomerizes to its more nucleophilic enol form.
-
Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon. This ring-closing step is often the rate-determining step of the reaction.[5][6]
-
Dehydration: The resulting cyclic hemiacetal intermediate is protonated and subsequently loses a molecule of water to form the stable, aromatic furan ring.[1][4]
Caption: The general mechanism of the Paal-Knorr furan synthesis.
Question: What are the most common side reactions or byproducts I should be aware of?
While the primary goal is furan synthesis, several competing pathways can reduce your yield and complicate purification:
-
Pyrrole Formation: This is arguably the most common byproduct issue. If your reaction is contaminated with ammonia or a primary amine, the Paal-Knorr reaction can produce pyrroles instead of, or in addition to, your desired furan.[7][8]
-
Polymerization/Humin Formation: Under harsh acidic conditions and prolonged heating, especially with sensitive substrates like carbohydrates, acid-catalyzed degradation and polymerization can occur.[7] This often results in the formation of insoluble, dark-colored polymeric materials known as "humins".[7]
-
Incomplete Reaction: The reaction can stall if conditions are not optimized, leaving unreacted 1,4-dicarbonyl starting material. This is often due to insufficient catalyst activity or the presence of water, which can inhibit the dehydration step.[7]
Troubleshooting Guide: From Problem to Solution
Problem 1: My reaction is slow, incomplete, or my furan yield is very low.
This is a frequent challenge often linked to catalyst choice and the equilibrium nature of the cyclization step. The final dehydration is reversible, and the presence of water can hinder the reaction's progress.[7]
Causality & Solution Workflow:
-
Catalyst Inactivity: Protic acids (H₂SO₄, p-TsOH) are traditional choices, but their effectiveness can be substrate-dependent.[4][5] Lewis acids (e.g., TiCl₄, ZnCl₂) or solid acids (e.g., Amberlyst-15) can be more effective for certain substrates by strongly coordinating to the carbonyl oxygen.[9]
-
Water Removal: The reaction produces one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the furan product.[7]
-
Insufficient Heat: The cyclization and dehydration steps require sufficient activation energy. If the temperature is too low, the reaction rate will be impractically slow.
Caption: A logical workflow for troubleshooting low yields.
Problem 2: I am observing a significant pyrrole byproduct.
The formation of a pyrrole indicates the presence of an amine contaminant, which is a more potent nucleophile than the enol oxygen in this reaction.
Causality & Solution Workflow:
-
Contaminated Reagents: Solvents, starting materials, or even the acid catalyst can be sources of ammonia or primary amine impurities.
-
Mechanism Hijacking: The amine directly attacks the protonated carbonyls, leading to a competing Paal-Knorr pyrrole synthesis pathway.[6][7]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-ethylphenyl)-1H-pyrrole
Welcome to the Technical Support Center for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis. Here, we delve into the critical role of solvent selection on reaction yield, supported by experimental data and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reactants?
The most prevalent and efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, the specific reactants are:
-
1,4-Dicarbonyl compound: Typically 2,5-hexanedione or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to the dicarbonyl.
-
Primary amine: 2-ethylaniline.
The reaction is generally catalyzed by an acid.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Paal-Knorr synthesis of this compound can often be attributed to several key factors:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction kinetics and the stability of intermediates. An inappropriate solvent can hinder the reaction or promote side reactions.
-
Incorrect pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts, significantly reducing the yield of the desired pyrrole.[3] The reaction is best performed under neutral or weakly acidic conditions.
-
Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of starting materials and the final product. Conversely, insufficient temperature or time will result in an incomplete reaction.
-
Purity of Starting Materials: Impurities in the 2,5-hexanedione or 2-ethylaniline can introduce side reactions and lower the overall yield.
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness can be substrate-dependent.
Troubleshooting Guide: Solvent Effects on Yield
The choice of solvent is a critical parameter in optimizing the yield of this compound. The solvent not only dissolves the reactants but also influences the reaction mechanism and kinetics.
Understanding the Mechanistic Role of the Solvent
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the pyrrole ring.[1][2] The solvent can affect this pathway in several ways:
-
Polarity: Polar solvents can stabilize the charged intermediates and transition states involved in the reaction, potentially increasing the reaction rate. For microwave-assisted syntheses, polar solvents are essential as they efficiently absorb microwave energy, leading to rapid heating.
-
Proticity: Protic solvents (e.g., alcohols, water, acetic acid) can participate in proton transfer steps, which are crucial in the acid-catalyzed mechanism. They can help to protonate the carbonyl groups, making them more electrophilic for the initial amine attack.
-
Coordinating Ability: Solvents can coordinate with the catalyst or reactants, influencing their reactivity.
Data Presentation: Effect of Solvent on the Yield of a Structurally-Related N-Arylpyrrole
| Solvent | Reaction Time (minutes) | Yield (%) |
| Water | 10 | 86 |
| Ethanol | 30 | 72 |
| Acetic Acid | 20 | 65 |
| Dichloromethane | 60 | 35 |
| Tetrahydrofuran (THF) | 45 | 58 |
| Solvent-free | 15 | 92 |
Data adapted from a study on the Paal-Knorr synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expert Interpretation of the Data:
The data suggests that highly polar and protic solvents like water can be very effective, likely due to their ability to facilitate the key proton transfer steps in the mechanism and stabilize intermediates. The high yield under solvent-free conditions is also noteworthy and represents a "green" and efficient alternative, often performed with a solid-supported catalyst or under mechanochemical conditions.[4] Aprotic solvents with lower polarity, such as dichloromethane, appear to be less effective for this transformation.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
2-Ethylaniline (1.05 eq)
-
Solvent of choice (e.g., Ethanol, Acetic Acid, or Toluene)
-
Acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of glacial acetic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione and the chosen solvent.
-
Begin stirring and add 2-ethylaniline to the mixture.
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting materials are no longer visible by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Visualization of the Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Visualization of the Paal-Knorr Reaction Mechanism
Caption: A simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- Chandrasekhar, S., Rajaiah, G., & Srihari, P. (2001). Tetrahedron, 42(37), 6599-6601.
-
Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. Retrieved from [Link]
-
Effects of solvent on the reaction time and yield. ResearchGate. Retrieved from [Link]
-
Paal–Knorr synthesis of pyrrole. Química Orgánica. Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles. Catalysis Reviews. Retrieved from [Link]
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][5]diazepine derivatives as potent EGFR/CDK2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Retrieved from [Link]
-
Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
-
Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]
-
Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole (EPP) and N-(ethylphenyl)pyrrolidine (EPD) using copper chromite catalysts. ResearchGate. Retrieved from [Link]
-
A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Molecules. Retrieved from [Link]
-
Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. MDPI. Retrieved from [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules. Retrieved from [Link]
-
Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. ResearchGate. Retrieved from [Link]
-
Comparative inhalation toxicity of ethyltoluene isomers in rats and mice. Toxicology and Applied Pharmacology. Retrieved from [Link]
Sources
Technical Support Center: Isolating Pure 1-(2-Ethylphenyl)-1H-pyrrole
Introduction
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(2-ethylphenyl)-1H-pyrrole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and isolating N-arylpyrroles, particularly those with sterically hindered substituents. The Paal-Knorr and Clauson-Kaas syntheses are workhorse reactions for generating such scaffolds, yet the introduction of substituents like the ortho-ethyl group on the aniline precursor can present unique challenges in reaction efficiency, byproduct formation, and ultimate purification.[1][2]
This guide provides a structured, in-depth, and practical troubleshooting framework in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to build a robust understanding for future synthetic challenges.
Core Synthesis Pathways Overview
The successful isolation of pure this compound is critically dependent on a well-executed synthesis. The two most common and reliable methods for its preparation are the Paal-Knorr and Clauson-Kaas syntheses.[3][4] Understanding the fundamentals of these reactions is key to troubleshooting downstream work-up and purification issues.
Paal-Knorr Synthesis
This reaction involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione or, for an unsubstituted pyrrole ring, succinaldehyde) with a primary amine, in this case, 2-ethylaniline.[5][6] The reaction is typically conducted under neutral or weakly acidic conditions.[6]
Clauson-Kaas Synthesis
In this approach, 2,5-dialkoxytetrahydrofuran is reacted with the primary amine (2-ethylaniline) under acidic conditions to yield the N-substituted pyrrole.[4][7] This method is particularly useful for synthesizing N-substituted pyrroles with an unsubstituted pyrrole ring.
Caption: Overview of Paal-Knorr and Clauson-Kaas synthesis routes.
Troubleshooting and FAQs: Work-up and Purification
This section addresses common challenges encountered during the isolation of this compound.
Question 1: My reaction seems to be sluggish or incomplete. How can I improve the yield before moving to purification?
Answer: Incomplete conversion is a frequent issue, especially in Paal-Knorr reactions involving sterically hindered anilines like 2-ethylaniline. The ortho-ethyl group can impede the nucleophilic attack of the amine on the carbonyl carbons.[1]
-
For Paal-Knorr Synthesis:
-
Catalyst Choice: While the reaction can proceed under neutral conditions, the addition of a weak acid catalyst like acetic acid is known to accelerate the reaction.[6] Be cautious with strong acids, as they can promote the formation of furan byproducts.[6]
-
Reaction Time and Temperature: Reactions with sterically hindered anilines may require prolonged reaction times or elevated temperatures.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Solvent: While some Paal-Knorr reactions can be run neat, using a high-boiling point solvent like toluene or xylene can help to achieve the necessary reaction temperature and ensure homogeneity.
-
-
For Clauson-Kaas Synthesis:
-
Acid Catalyst: Acetic acid is a standard and effective catalyst.[7] For less reactive anilines, stronger acidic promoters have been used, but these should be employed judiciously to avoid side reactions.[7]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times for Clauson-Kaas reactions, often to within 10-30 minutes.[1]
-
Question 2: After quenching the reaction, I have a dark, oily crude product. What are the likely impurities and how do I perform an initial cleanup?
Answer: Dark coloration in the crude product often points to the formation of polymeric or highly conjugated byproducts. The initial work-up is crucial for removing the bulk of these impurities and any remaining reagents.
Recommended General Work-up Protocol:
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Aqueous Wash (Base): Transfer the diluted mixture to a separatory funnel and wash with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. This step is critical to neutralize the acidic catalyst (e.g., acetic acid) and remove acidic byproducts.
-
Aqueous Wash (Brine): Perform a subsequent wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and remove the majority of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Caption: A standard aqueous work-up procedure for crude N-arylpyrroles.
Question 3: My purified product is still yellow/brown, even after column chromatography. What is causing this and how can I fix it?
Answer: Persistent color after initial purification is often due to trace amounts of highly conjugated impurities or oxidation of the pyrrole product itself. Pyrroles can be sensitive to air and light, leading to gradual darkening.[8]
-
Charcoal Treatment: Before the final purification step, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that this may also lead to a reduction in the overall yield.
-
Minimize Air and Light Exposure: Work quickly during purification and, if possible, maintain an inert atmosphere (e.g., nitrogen or argon). Store the purified this compound in an amber vial at low temperatures to prevent degradation.
Question 4: I'm having trouble purifying my product by column chromatography. It's streaking on the silica gel column. What can I do?
Answer: Streaking on a silica gel column is a common issue when purifying N-arylpyrroles. This is often due to the interaction of the slightly basic pyrrole nitrogen with the acidic silanol groups on the surface of the silica gel.
-
Add a Basic Modifier: To mitigate this interaction, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel. These stationary phases are less acidic and can provide better separation for basic compounds.
-
Gradient Elution: Employ a gradual solvent gradient, starting with a low polarity eluent and slowly increasing the polarity. This can help to improve the separation between your product and closely related impurities.
Question 5: What is the best method for obtaining highly pure this compound?
Answer: The choice of the final purification method depends on the physical state of your product and the nature of the remaining impurities. While specific physical properties for this compound are not readily available in the literature, we can make recommendations based on similar N-arylpyrroles.
| Purification Method | Expected Purity | Typical Yield | Key Considerations |
| Flash Column Chromatography | >95% | 60-90% | Excellent for removing polar and non-polar impurities. May require optimization of the solvent system and stationary phase. |
| Distillation (under reduced pressure) | >98% | 50-80% | Ideal if the product is a liquid with a distinct boiling point from its impurities. Requires knowledge of the boiling point. The boiling point of the related 1-ethylpyrrole is 118-119 °C.[9][10] |
| Recrystallization | >99% | 40-70% | Best for solid products. Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures. The related 2,5-dimethyl-1-phenylpyrrole has a melting point of 51-52 °C.[11] |
Note on Physicochemical Properties: As of this writing, experimentally determined boiling and melting points for this compound are not widely published. For a related compound, 1-(2-ethyl-phenyl)-pyrrole-2,5-dione , a predicted boiling point of 328.0±21.0 °C and a melting point of 60-61 °C have been reported.[12] However, the dione functionality significantly alters these properties. The parent compound, pyrrole , has a boiling point of 129-131 °C .[13] Based on these analogs, this compound is likely a high-boiling liquid or a low-melting solid. Small-scale distillation under high vacuum or recrystallization from a non-polar solvent like hexanes should be explored.
Summary of Key Troubleshooting Steps
Caption: Troubleshooting workflow for isolating this compound.
References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available at: [Link]
-
Paal–Knorr synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. Available at: [Link]
-
Pyrrole. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). Arkivoc, 2009(xiv), 181-190. Available at: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). ResearchGate. Available at: [Link]
-
1-ethyl pyrrole, 617-92-5. The Good Scents Company. Available at: [Link]
-
Paal-Knorr Pyrrole Synthesis. SynArchive. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). ResearchGate. Available at: [Link]
-
1-ethyl pyrrole, 617-92-5. The Good Scents Company. Available at: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. Available at: [Link]
-
Clauson-Kaas Pyrrole Synthesis. Chem-Station Int. Ed. Available at: [Link]
-
Pyrrole. PubChem. Available at: [Link]
-
1-Ethylpyrrole. Chem-Impex. Available at: [Link]
-
Pyrrole. Ataman Kimya. Available at: [Link]
-
Pyrrole. In Wikipedia. Retrieved January 17, 2026, from [Link]
- Purification of crude pyrroles. Google Patents.
-
1H-Pyrrole, 2,5-dimethyl-1-phenyl-. ChemBK. Available at: [Link]
-
PYRROLE. Ataman Kimya. Available at: [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-(2-ethylphenyl)-1H-pyrrole: Navigating Steric and Electronic Effects in N-Arylpyrroles
In the vast landscape of heterocyclic chemistry, N-arylpyrroles stand out as privileged scaffolds, forming the core of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2][3][4][5][6] Their synthetic accessibility and tunable physicochemical properties make them a focal point of intensive research. This guide provides an in-depth comparative analysis of 1-(2-ethylphenyl)-1H-pyrrole, a representative N-arylpyrrole with an ortho-alkyl substituent, and contextualizes its properties against other N-arylpyrroles. We will explore how the introduction of the 2-ethylphenyl group imparts unique steric and electronic characteristics that influence its synthesis, conformation, and potential applications.
The pyrrole ring is a five-membered aromatic heterocycle whose derivatives are ubiquitous in nature and synthetic chemistry.[3][5] The direct attachment of an aryl group to the pyrrole nitrogen atom creates an N-arylpyrrole, a structure that allows for π-conjugation between the two ring systems. The degree of this conjugation, and consequently the electronic and photophysical properties of the molecule, is highly dependent on the dihedral angle between the pyrrole and aryl rings. The introduction of substituents on the aryl ring, particularly at the ortho position, can dramatically influence this conformation through steric hindrance. This compound serves as an excellent case study to dissect these structure-property relationships.
Synthetic Strategies for N-Arylpyrroles: A Comparative Overview
The synthesis of this compound and its analogs can be achieved through several robust methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrrole ring.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-ethylaniline.
Reaction: Succinaldehyde + 2-Ethylaniline → this compound + 2 H₂O
The reaction is typically carried out under acidic conditions, which facilitate the cyclization and subsequent dehydration steps.[7][9] While efficient for many substrates, the Paal-Knorr synthesis can be limited by the availability of the requisite 1,4-dicarbonyl compounds.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. These methods provide greater flexibility and functional group tolerance compared to classical condensation reactions.
The Buchwald-Hartwig amination is a versatile method for coupling amines with aryl halides.[11][12][13] In the context of this compound synthesis, this would involve the reaction of pyrrole with 1-bromo-2-ethylbenzene.
Reaction: Pyrrole + 1-Bromo-2-ethylbenzene --(Pd catalyst, ligand, base)--> this compound
This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[11] The choice of ligand is crucial for achieving high yields, especially with sterically hindered substrates like 2-ethylaniline.
The Suzuki-Miyaura coupling is another cornerstone of modern cross-coupling chemistry, typically used for C-C bond formation.[14][15][16][17][18] However, it can be adapted for N-arylation by using N-borylated pyrroles or by coupling a pyrrole-containing boronic acid with an aryl halide. For instance, coupling N-(tert-butoxycarbonyl)pyrrol-2-yl boronic acid with an ortho-substituted aryl halide followed by deprotection offers a viable route.[17]
Comparative Synthesis Data
| Synthetic Method | Starting Materials | Typical Yields | Advantages | Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Good to Excellent | Atom economical, straightforward | Limited availability of substituted 1,4-dicarbonyls |
| Buchwald-Hartwig Amination | Pyrrole, Aryl halide | Moderate to Excellent | High functional group tolerance, broad scope | Requires expensive catalysts and ligands, potential for side reactions |
| Suzuki-Miyaura Coupling | Pyrrole boronic acid/ester, Aryl halide | Good to Excellent | Mild reaction conditions, high functional group tolerance | Requires synthesis of pyrrole boronic acid derivatives |
The Impact of the Ortho-Ethyl Group: A Deeper Look
The defining feature of this compound is the ethyl group at the ortho position of the N-phenyl ring. This substituent exerts a profound influence on the molecule's properties through a combination of steric and electronic effects.
Steric Hindrance and Molecular Conformation
The ortho-ethyl group imposes significant steric strain, forcing the phenyl ring to twist out of the plane of the pyrrole ring.[19] This increased dihedral angle disrupts the π-conjugation between the two aromatic systems. In contrast, N-phenylpyrrole without ortho substituents can adopt a more planar conformation, allowing for greater electronic communication. This has direct consequences for the molecule's electronic and photophysical properties.
Caption: Steric effect of the ortho-ethyl group on conformation.
Electronic and Photophysical Properties
The electronic nature of the substituent on the N-aryl ring plays a crucial role in modulating the photophysical properties of N-arylpyrroles.[20][21][22][23][24] Electron-donating groups generally lead to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups cause a hypsochromic (blue) shift.[20][21]
The ethyl group is a weak electron-donating group through induction. However, in this compound, the steric effect dominates. The reduced conjugation due to the large dihedral angle leads to a hypsochromic shift in the absorption and emission spectra compared to the more planar N-phenylpyrrole. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is increased.
Comparative Photophysical Data (Predicted Trends)
| Compound | Ortho-Substituent | Expected Dihedral Angle | Expected λmax (Absorption) | Expected Fluorescence Quantum Yield |
| 1-phenyl-1H-pyrrole | H | Small | Reference | Reference |
| 1-(4-methoxyphenyl)-1H-pyrrole | H | Small | Red-shifted | High |
| 1-(4-nitrophenyl)-1H-pyrrole | H | Small | Blue-shifted | Low (quenching) |
| This compound | Ethyl | Large | Blue-shifted | Moderate to High |
| 1-(2,6-dimethylphenyl)-1H-pyrrole | Two Methyls | Very Large | Significantly Blue-shifted | Potentially High |
Note: This table represents expected trends based on established principles of steric and electronic effects in N-aryl systems. Actual experimental values may vary.
Thermal Stability
The thermal stability of N-arylpyrroles can be influenced by the nature of the N-aryl substituent. Generally, the introduction of bulky groups can enhance thermal stability by restricting intramolecular motion and inhibiting decomposition pathways.[25][26] It is plausible that the 2-ethylphenyl group in this compound could contribute to increased thermal stability compared to unsubstituted N-phenylpyrrole.
Applications in Drug Discovery and Materials Science
N-arylpyrroles are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][6][27][28] The specific substitution pattern on the N-aryl ring is critical for target binding and pharmacokinetic properties. The 2-ethylphenyl group in this compound could serve as a key pharmacophoric element, potentially offering enhanced binding affinity or improved metabolic stability due to its steric bulk.
In the realm of materials science, N-arylpyrroles are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[29][30][31] The photophysical properties, such as fluorescence quantum yield and emission wavelength, are of paramount importance. The blue-shifted emission of this compound, resulting from its twisted conformation, could be advantageous for applications requiring blue light emitters.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted properties of this compound against other N-arylpyrroles, a series of standardized experiments are necessary.
Protocol 1: Synthesis of this compound via Paal-Knorr Reaction
-
Reactants: To a solution of 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid, add 2-ethylaniline (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for Paal-Knorr synthesis and purification.
Protocol 2: Comparative Photophysical Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound and other N-arylpyrroles in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
UV-Vis Spectroscopy: Record the absorption spectra of each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Fluorescence Spectroscopy: Using a fluorometer, record the emission spectra of each solution, exciting at their respective λmax. Determine the maximum emission wavelength.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield of each compound relative to a known standard (e.g., quinine sulfate).
Conclusion
This compound serves as a compelling example of how subtle structural modifications can lead to significant changes in the physicochemical properties of N-arylpyrroles. The ortho-ethyl group, primarily through steric hindrance, enforces a twisted conformation that disrupts π-conjugation, resulting in distinct electronic and photophysical properties compared to its non-ortho-substituted counterparts. This detailed understanding of structure-property relationships is crucial for the rational design of novel N-arylpyrrole derivatives with tailored functionalities for applications in drug discovery and materials science. The synthetic and analytical protocols outlined in this guide provide a framework for the continued exploration and comparison of this important class of heterocyclic compounds.
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Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link][14]
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1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. National Center for Biotechnology Information. [Link][21]
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Electrochemical Polymerisation of N -Arylated and N -Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives: Influence of Substitution Pattern on Optical and Electronic Properties. ResearchGate. [Link][31]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link][5]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Center for Biotechnology Information. [Link][34]
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The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. [Link][24]
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Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. National Center for Biotechnology Information. [Link][35]
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The interplay of conformations and electronic properties in N-aryl phenothiazines. Royal Society of Chemistry. [Link][36]
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The interplay of conformations and electronic properties in N-aryl phenothiazines. ResearchGate. [Link][37]
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Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link][39]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link][40]
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Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole.... ResearchGate. [Link][41]
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Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Nature. [Link][26]
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Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Royal Society of Chemistry. [Link][43]
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Steric Scale of Common Substituents from Rotational Barriers of N-(o-Substituted aryl)thiazoline-2-thione Atropisomers. ACS Publications. [Link][44]
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(PDF) Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link][45]
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The Ortho Effect: A Comparative Guide to the Structure-Activity Relationship of 1-Phenylpyrroles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The orientation of substituents on the phenyl ring plays a critical role in defining the pharmacological profile of these molecules. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-phenylpyrroles, with a particular focus on the influence of ortho-substitution on their activity as cyclooxygenase (COX) inhibitors, cannabinoid receptor modulators, and anticancer agents. By examining experimental data and the underlying mechanistic principles, we aim to provide a comprehensive resource for the rational design of novel 1-phenylpyrrole-based therapeutics.
The Significance of Substituent Positioning: A Tale of Three Positions
The electronic and steric properties of substituents on the 1-phenyl ring profoundly impact the interaction of these molecules with their biological targets. The position of these substituents—ortho, meta, or para—can dramatically alter a compound's potency, selectivity, and overall pharmacological effect. While extensive research has been conducted on para- and meta-substituted analogs, the "ortho effect" often presents unique challenges and opportunities in drug design. Ortho-substituents, due to their proximity to the pyrrole ring, can induce conformational changes, introduce steric hindrance, and participate in intramolecular interactions, all of which can fine-tune the biological activity of the parent compound.
Comparative Analysis of Biological Activities
This guide will explore the SAR of ortho-substituted 1-phenylpyrroles across three key therapeutic areas: inflammation, neuromodulation, and oncology.
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The 1-phenylpyrrole scaffold has been explored for the development of novel COX inhibitors.
Structure-Activity Relationship Insights:
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as this selectivity is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The general structure of many selective COX-2 inhibitors includes a central heterocyclic ring, with bulky side groups that can fit into the larger hydrophobic pocket of the COX-2 active site, a feature not present in the COX-1 isoform.[2]
In the context of 1-phenylpyrroles, the introduction of an acidic group at position 1 of the pyrrole ring has been shown to be effective against both COX-1 and COX-2.[4] Interestingly, increasing the bulkiness of this acidic group tends to shift the selectivity towards COX-1 inhibition.[4] This suggests that steric bulk in proximity to the core scaffold can significantly influence isoform selectivity. It is plausible that ortho-substituents on the 1-phenyl ring could similarly modulate COX-1/COX-2 selectivity through steric interactions within the enzyme's active site.
Data Summary: COX-1 and COX-2 Inhibition by Substituted Pyrrole Derivatives
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4g | Acetic acid at pyrrole-N1, p-Cl-phenyl at pyrrole-C5 | >10 | 0.15 | >66.7 |
| 4h | Acetic acid at pyrrole-N1, p-F-phenyl at pyrrole-C5 | 0.21 | 0.12 | 1.75 |
| 4k | Acetic acid at pyrrole-N1, p-CH3-phenyl at pyrrole-C5 | >10 | 0.09 | >111.1 |
| 4l | Acetic acid at pyrrole-N1, p-OCH3-phenyl at pyrrole-C5 | >10 | 0.11 | >90.9 |
| 5b | Benzoic acid at pyrrole-N1, p-Cl-phenyl at pyrrole-C5 | 0.15 | >10 | <0.015 |
| 5e | Benzoic acid at pyrrole-N1, p-NO2-phenyl at pyrrole-C5 | 0.11 | >10 | <0.011 |
| Celecoxib | Reference Drug | 6.8 | 0.08 | 85 |
| Ibuprofen | Reference Drug | 5.2 | 15.2 | 0.34 |
Data adapted from a study on substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates.[4][5][6] Note: The provided data does not specifically detail a series of ortho-substituted analogs but highlights the influence of substituents on the phenyl ring and the group at the pyrrole nitrogen on COX inhibition.
Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram outlines a typical workflow for assessing the COX inhibitory potential of test compounds.
Caption: Workflow for in vitro COX inhibition assay.
Cannabinoid Receptor Modulation: A Neuromodulatory Hub
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that play crucial roles in various physiological processes, including pain perception, appetite, and immune function. 1-Phenylpyrrole derivatives have emerged as potent modulators of these receptors.
Structure-Activity Relationship Insights:
The SAR of 1-phenylpyrrole-based cannabinoid receptor ligands is highly dependent on the substitution patterns on both the phenyl and pyrrole rings. For a series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at the 1-position of the pyrazole ring generally exhibited higher selectivity for the CB1 receptor.[4] This highlights the importance of di-substitution, including an ortho-chloro or -fluoro group, in driving CB1 selectivity.
In another study of 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles, it was observed that small ortho-substituents on the 2-aryl group generally led to high affinity for the CB1 receptor.[7] However, an ortho-trifluoromethylphenyl derivative showed decreased CB1 receptor affinity, suggesting that electronic effects, in addition to steric factors, play a significant role.[7] A bulkier ortho-butylphenyl substituent also resulted in decreased CB1 affinity, likely due to steric hindrance.[7]
Data Summary: Cannabinoid Receptor Binding Affinities of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides
| Compound ID | 1-Aryl Substituent | hCB1 Ki (nM) | hCB2 Ki (nM) | CB2/CB1 Selectivity |
| 26 | 2,4-Dichlorophenyl | 788 | >10000 | >12.7 |
| 30 | 2,4-Dichlorophenyl | 5.6 | 788 | 140.7 |
| AM251 | Reference CB1 Antagonist | 7.48 | 1640 | 219 |
| SR144528 | Reference CB2 Antagonist | 440 | 0.59 | 0.0013 |
Data adapted from a study on 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides.[4] Note the significant impact of other substitutions on the core scaffold in conjunction with the 1-aryl group.
Experimental Workflow: Cannabinoid Receptor Radioligand Displacement Assay
This diagram illustrates the principle of a competitive radioligand binding assay used to determine the affinity of test compounds for cannabinoid receptors.
Caption: Radioligand displacement assay workflow.
Anticancer Activity: Targeting Cell Proliferation
The 1-phenylpyrrole scaffold is also a promising framework for the development of novel anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.
Structure-Activity Relationship Insights:
The anticancer activity of phenylpyrrole derivatives is highly sensitive to the substitution pattern on the phenyl ring. In a study of 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives, the nature of the substituent on the aroyl group significantly influenced the cytotoxicity.[8] While this study did not focus on a series of ortho-substituted analogs, it underscores the principle that modifications to the phenyl ring can modulate anticancer potency.
Another study on 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives found that certain compounds exhibited potent antiproliferative activity against various cancer cell lines with minimal impact on normal cells.[9] The structure-activity analysis revealed that 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives displayed the strongest anticancer activity.[9]
A review of antimetastatic compounds highlighted that the positioning of functional groups plays a crucial role in their anticancer activities.[10] This suggests that a systematic exploration of ortho-substituents on the 1-phenylpyrrole scaffold could lead to the discovery of novel and potent anticancer agents.
Data Summary: Cytotoxicity of Substituted Pyrrole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3f | A375 (Melanoma) | 8.2 |
| 3f | CT-26 (Colon Carcinoma) | 15.3 |
| 3f | HeLa (Cervical Cancer) | 20.1 |
| 3f | MGC80-3 (Gastric Cancer) | 19.9 |
| 3f | NCI-H460 (Lung Cancer) | 31.7 |
| 3g | CHO (Ovarian Cancer) | 8.2 |
| 3n | HCT-15 (Colon Cancer) | 21 |
| 3a | MCF-7 (Breast Cancer) | 18.7 |
Data adapted from a study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives.[8] The IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
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A Comparative Guide to the Biological Activity of 1-(2-ethylphenyl)-1H-pyrrole versus 1-phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth comparative analysis of the biological activities of two such derivatives: the parent compound, 1-phenylpyrrole, and its ortho-substituted analogue, 1-(2-ethylphenyl)-1H-pyrrole.
While direct comparative biological data for these two specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust, scientifically-grounded comparison. We will delve into the anticipated impact of the 2-ethylphenyl substitution on the biological profile of the 1-phenylpyrrole core, supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.
Structural and Physicochemical Properties: The Foundation of Biological Activity
The introduction of an ethyl group at the ortho position of the phenyl ring in 1-phenylpyrrole is expected to induce significant changes in the molecule's physicochemical properties. These alterations, in turn, are likely to influence its interaction with biological targets.
| Property | 1-phenylpyrrole | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₀H₉N | C₁₂H₁₃N | Addition of a C₂H₄ group. |
| Molecular Weight | 143.19 g/mol | 171.24 g/mol | Addition of the ethyl group. |
| LogP (Lipophilicity) | ~2.5 (experimental) | >2.5 | The alkyl group increases lipophilicity. |
| Steric Hindrance | Low | High | The ortho-ethyl group restricts the rotation of the phenyl ring. |
| Dipole Moment | ~1.8 D | Potentially altered | The electron-donating ethyl group may slightly alter the electron distribution. |
The most significant difference lies in the steric hindrance introduced by the ortho-ethyl group. This steric bulk can be expected to restrict the free rotation of the phenyl ring relative to the pyrrole ring, leading to a more rigid conformation. This conformational rigidity can have profound effects on how the molecule binds to target proteins and enzymes.
Comparative Biological Activity: A Hypothesis-Driven Approach
Based on established SAR principles for N-aryl heterocyclic compounds, we can formulate hypotheses regarding the differential biological activities of this compound and 1-phenylpyrrole.
Antimicrobial Activity
The antimicrobial potential of pyrrole derivatives is well-documented. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothesis: The ortho-ethyl group in this compound may lead to a decrease in broad-spectrum antimicrobial activity compared to 1-phenylpyrrole.
Causality: The steric hindrance from the ortho-ethyl group could impede the optimal interaction of the pyrrole core with the microbial target. For some target enzymes or membrane components, a planar or near-planar conformation of the N-arylpyrrole may be crucial for effective binding. The restricted rotation in the ortho-substituted compound could prevent the adoption of this active conformation, thereby reducing its efficacy. However, for specific microbial targets where a non-planar conformation is preferred, an increase in activity could be observed.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Test compounds (this compound and 1-phenylpyrrole) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound and the positive control.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum and dilute it in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microbe in broth) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
Many pyrrole-containing compounds exert their anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Hypothesis: this compound may exhibit altered or more selective anticancer activity compared to 1-phenylpyrrole.
Causality: The conformational restriction imposed by the ortho-ethyl group could lead to a more specific interaction with a particular protein target, such as a kinase or a receptor, that has a well-defined binding pocket accommodating the twisted conformation. This could result in higher potency against specific cancer cell lines. Conversely, if the target requires a more flexible ligand, the activity might be reduced.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
The anti-inflammatory properties of certain pyrrole derivatives are linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX).
Hypothesis: The conformational rigidity of this compound could enhance its selectivity towards a specific isoform of a pro-inflammatory enzyme.
Causality: Enzymes like COX-1 and COX-2 have distinct active site geometries. The fixed dihedral angle between the phenyl and pyrrole rings in the ortho-substituted compound might allow for a more favorable and selective fit into the active site of one isoform over the other. This could potentially lead to a better therapeutic profile with reduced side effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to screen for acute anti-inflammatory activity.[3]
Materials:
-
Wistar rats
-
1% carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds and the positive control orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Synthesis of Test Compounds
The synthesis of both 1-phenylpyrrole and this compound can be readily achieved through the Paal-Knorr synthesis.[4] This well-established method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
General Synthetic Workflow (Paal-Knorr Synthesis)
Caption: Paal-Knorr synthesis workflow.
Visualization of Structure-Activity Relationship
The following diagram illustrates the key structural difference and its hypothesized impact on biological activity.
Caption: Hypothesized Structure-Activity Relationship.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the biological activities of this compound and 1-phenylpyrrole. The introduction of an ortho-ethyl group is predicted to significantly impact the molecule's conformation and, consequently, its biological profile. The provided experimental protocols offer a clear path for researchers to validate these hypotheses and generate valuable data.
Future research should focus on the synthesis and empirical testing of this compound across a range of biological assays. Quantitative Structure-Activity Relationship (QSAR) studies, coupled with molecular modeling, would further elucidate the precise influence of the ortho-ethyl substituent on target binding and overall activity. Such studies will be instrumental in the rational design of novel pyrrole-based therapeutic agents with enhanced potency and selectivity.
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Validating the Anticancer Efficacy of Novel Pyrrole Compounds: A Comparative In Vitro Guide
In the relentless pursuit of novel anticancer therapeutics, pyrrole-containing compounds have emerged as a promising class of molecules, demonstrating significant potential in preclinical studies.[1][2] Their diverse mechanisms of action, which include the inhibition of key signaling pathways and induction of programmed cell death, make them attractive candidates for further development.[3][4][5] This guide provides a comprehensive, technically-grounded framework for researchers to validate the in vitro anticancer activity of novel pyrrole compounds, comparing their performance against a well-established cytotoxic agent.
This document is structured to provide not just a series of protocols, but a logical, self-validating workflow. Each experimental choice is explained, providing the causality necessary for robust and reproducible findings. We will navigate through the essential assays for determining cytotoxicity, elucidating the mechanism of cell death, and analyzing cell cycle perturbations.
The Strategic Selection of In Vitro Models
The foundation of any robust in vitro study lies in the selection of appropriate cancer cell lines. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from various tissues, serves as a gold standard for anticancer drug screening.[6][7][8] For the purpose of this guide, we will focus on a representative panel of three commonly used and well-characterized cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in breast cancer research.[9][10]
-
A549: A human lung carcinoma cell line, a staple in lung cancer studies.[11][12]
-
LoVo: A human colon adenocarcinoma cell line, frequently used for colorectal cancer research.[9]
As a point of comparison and a positive control, we will utilize Doxorubicin , a well-established chemotherapeutic agent with a known mechanism of action.[11][13]
A Step-by-Step Investigative Workflow
Our experimental journey is designed as a tiered approach, starting with a broad assessment of cytotoxicity and progressively delving into the specific cellular mechanisms affected by the novel pyrrole compounds.
Caption: A tiered workflow for validating the anticancer activity of novel pyrrole compounds.
Phase 1: Determining Cytotoxicity - The MTT Assay
The initial step is to quantify the cytotoxic potential of the novel pyrrole compounds (designated here as PC-01 and PC-02) against our selected cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[14][15] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the MCF-7, A549, and LoVo cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of PC-01, PC-02, and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) group.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.[16]
Data Presentation: IC50 Values (µM)
| Compound | MCF-7 | A549 | LoVo |
| PC-01 | 8.5 | 12.3 | 9.8 |
| PC-02 | 5.2 | 7.9 | 6.1 |
| Doxorubicin | 1.2 | 2.5 | 1.8 |
Phase 2: Unraveling the Mechanism of Cell Death
Once cytotoxicity is established, the next crucial step is to determine how the compounds are killing the cancer cells. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[17] We will employ two complementary assays to investigate this: Annexin V/Propidium Iodide (PI) staining and a Caspase-3/7 activity assay.
Annexin V/PI Staining for Apoptosis Detection
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells, where it intercalates with DNA. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat the cancer cells with the IC50 concentration of PC-01, PC-02, and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] Caspases-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.[18] Commercially available kits provide a luminogenic or fluorogenic substrate for caspase-3/7, where the signal generated is proportional to the enzyme's activity.[19]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat the cells in a 96-well plate with the IC50 concentrations of the compounds for 24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation: Apoptosis Induction
| Compound (at IC50) | Cell Line | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| PC-01 | MCF-7 | 45.2% | 4.8 |
| PC-02 | MCF-7 | 62.8% | 7.2 |
| Doxorubicin | MCF-7 | 75.1% | 8.5 |
Phase 3: Investigating Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[2][4] Flow cytometry analysis of cellular DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat the cells with the IC50 concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 65.4% | 20.1% | 14.5% |
| PC-01 | 50.2% | 15.8% | 34.0% |
| PC-02 | 25.7% | 10.5% | 63.8% |
| Doxorubicin | 30.1% | 12.3% | 57.6% |
Delving Deeper: Potential Molecular Targets
The observed induction of apoptosis and cell cycle arrest by the novel pyrrole compounds suggests their interaction with specific molecular pathways. Pyrrole derivatives have been reported to inhibit protein kinases such as EGFR and VEGFR, which are crucial for cancer cell proliferation and survival.[3][5]
Caption: A potential signaling pathway affected by novel pyrrole compounds.
Further investigation using techniques like Western blotting would be necessary to confirm the modulation of these and other related proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2.
Conclusion
This guide has outlined a systematic and robust in vitro strategy for validating the anticancer activity of novel pyrrole compounds. By employing a combination of cytotoxicity, apoptosis, and cell cycle assays, researchers can generate a comprehensive dataset to compare the efficacy of their novel compounds against established anticancer agents. The presented workflow, from initial screening to mechanistic elucidation, provides a solid foundation for the preclinical assessment of these promising therapeutic candidates.
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A Comparative Analysis of the In Vitro Cytotoxicity of 1-Aryl-1H-Pyrrole Derivatives
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The versatility of the pyrrole scaffold allows for extensive chemical modifications, leading to a diverse array of compounds with significant therapeutic potential.[3] This guide provides a comparative overview of the cytotoxic activity of various 1-aryl-1H-pyrrole derivatives against several human cancer cell lines, supported by experimental data from recent studies. While direct comparative data on 1-(2-ethylphenyl)-1H-pyrrole derivatives are not extensively available in the reviewed literature, this guide will focus on structurally related 1-aryl and other substituted pyrrole compounds to provide a scientifically grounded perspective on their potential as anticancer agents.
The core objective of this guide is to present a logical and data-driven comparison of the cytotoxic profiles of different pyrrole-based compounds. We will delve into the methodologies used for these evaluations and explore the structure-activity relationships that govern their efficacy.
Comparative Cytotoxicity of Substituted Pyrrole Derivatives
The cytotoxic potential of pyrrole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several classes of pyrrole derivatives, providing a comparative look at their efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrroles | Compound 12l | U251 (Glioma) | 2.29 ± 0.18 | [4][5] |
| A549 (Lung) | 3.49 ± 0.30 | [4][5] | ||
| Pyrrole Hydrazones | Compound 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | [6] |
| 3-Benzoyl-4-phenyl-1H-pyrroles | Compound 21 | HepG2 (Liver) | 0.5 - 0.9 | [7] |
| DU145 (Prostate) | 0.5 - 0.9 | [7] | ||
| CT-26 (Colon) | 0.5 - 0.9 | [7] | ||
| Compound 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [7] | |
| HCT-116 (Colon) | 1.0 - 1.7 | [7] | ||
| Compound 15 | A549 (Lung) | 3.6 | [7] | |
| Fused Pyrroles | Compound Ia | HepG-2 (Liver) | 7.8 | [1] |
| Compound Ie | MCF-7 (Breast) | 9.3 | [1] |
Key Insights from the Data:
-
Substitution Matters: The nature and position of substituents on the pyrrole ring significantly influence cytotoxic activity. For instance, certain 3-benzoyl-4-phenyl-1H-pyrrole derivatives with 3,4-dimethoxy phenyl substitutions (compounds 19 and 21) exhibit potent anticancer activity with IC50 values in the sub-micromolar to low micromolar range.[7]
-
Target Specificity: The efficacy of these compounds varies across different cancer cell lines, suggesting that their mechanism of action may be linked to specific cellular pathways that are more prominent in certain types of cancer.
-
Alkynylated Pyrroles as a Promising Scaffold: Alkynylated pyrrole derivatives, such as compound 12l, have demonstrated notable activity against glioma and lung cancer cell lines.[4][5]
Experimental Methodologies: A Closer Look
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following protocols are standard methods used in the studies cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivatives for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Workflow Diagram for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Cell Cycle Analysis via Flow Cytometry
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.
Step-by-Step Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Mechanisms of Action: Inducing Apoptosis
Several studies suggest that cytotoxic pyrrole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][5] For example, mechanistic investigations revealed that compound 12l arrests the cell cycle in the G0/G1 phase and induces apoptosis in A549 cells.[4][5]
Apoptosis Induction Pathway:
Caption: Proposed mechanism of action for a cytotoxic pyrrole derivative.
Conclusion
The pyrrole scaffold remains a highly valuable template for the discovery of novel anticancer molecules.[4][5] The comparative data presented in this guide highlight the significant cytotoxic potential of various 1-aryl and other substituted pyrrole derivatives against a range of cancer cell lines. The structure-activity relationships observed underscore the importance of rational drug design in optimizing the potency of these compounds. Further research into the specific mechanisms of action and the development of derivatives with improved selectivity and efficacy will be crucial for translating these promising findings into clinical applications.
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A Researcher's Guide to Assessing the Target Selectivity of Novel Pyrrole-Based Compounds: A Case Study with 1-(2-ethylphenyl)-1H-pyrrole
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's target selectivity. A highly selective compound interacts primarily with its intended biological target, minimizing off-target effects that can lead to adverse reactions and therapeutic failure.[1][2] This guide provides an in-depth framework for evaluating the target selectivity of novel compounds, using the pyrrole derivative, 1-(2-ethylphenyl)-1H-pyrrole, as a representative example.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications in oncology, infectious diseases, and neurology.[3][4][5] While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features merit investigation. This guide will equip researchers with the foundational knowledge and detailed protocols to systematically profile its (or any novel compound's) target engagement and selectivity.
Pillar I: The Strategic Imperative of Selectivity Profiling
Before delving into experimental specifics, it is crucial to understand the "why" behind selectivity screening. A non-selective compound can be likened to a key that fits multiple locks; while it may open the desired door, it might also unlock unintended and potentially harmful pathways.[6] Early and comprehensive selectivity profiling offers several strategic advantages:
-
De-risking Clinical Development: Identifying potential off-target interactions early allows for the mitigation of safety concerns before significant resources are invested in clinical trials.
-
Informing Structure-Activity Relationships (SAR): Understanding how structural modifications impact both on-target potency and off-target activity is fundamental to rational drug design and lead optimization.[7]
-
Uncovering Novel Therapeutic Opportunities: In some instances, "off-target" effects can be therapeutically beneficial, leading to drug repurposing or the development of multi-target agents.[2]
Pillar II: A Multi-Pronged Experimental Approach to Defining Selectivity
No single assay can definitively establish a compound's selectivity. A robust assessment relies on a combination of in vitro techniques that probe the compound's interaction with a diverse panel of biological targets. This guide will focus on three widely adopted and complementary methods: Radioligand Binding Assays, Enzyme Inhibition Assays, and the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow for Target Selectivity Assessment
Caption: A generalized workflow for assessing the target selectivity of a novel compound.
Methodology Deep Dive 1: Radioligand Binding Assays
Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor.[8][9][10] These assays are particularly useful for screening against large panels of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Principle of Competitive Radioligand Binding
Caption: Competitive radioligand binding assay principle.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor to near confluence.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
A range of concentrations of the test compound (this compound).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[11]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[12]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Methodology Deep Dive 2: Enzyme Inhibition Assays
For targets that are enzymes, direct measurement of their activity in the presence of an inhibitor is the most straightforward approach to determine potency and selectivity.[13]
Step-by-Step Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare solutions of the purified enzyme and its specific substrate in an optimized assay buffer.[14]
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells:
-
Blank: Assay buffer and solvent.
-
Control (100% activity): Enzyme, substrate, and solvent.
-
Test: Enzyme, substrate, and the various concentrations of this compound.
-
-
-
Reaction and Measurement:
-
Pre-incubate the enzyme with the test compound for a set period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance (or fluorescence/luminescence) over time using a microplate reader. This change corresponds to the rate of product formation or substrate consumption.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[15][16][17][18]
-
Comparative Data Table for Enzyme Inhibition
| Target Enzyme | This compound IC50 (µM) | Alternative Compound A IC50 (µM) | Alternative Compound B IC50 (µM) |
| Kinase 1 | Experimental Value | X | Y |
| Kinase 2 | Experimental Value | X | Y |
| Protease 1 | Experimental Value | X | Y |
| Phosphatase 1 | Experimental Value | X | Y |
This table serves as a template for organizing and comparing enzyme inhibition data.
Methodology Deep Dive 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[19][20] It is based on the principle that the binding of a ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature.[21][22][23]
Principle of CETSA
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In Vitro Validation of 1-(2-ethylphenyl)-1H-pyrrole: A Comparative Guide to COX Inhibition
In the landscape of anti-inflammatory drug discovery, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. This strategy aims to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which indiscriminately block both the constitutively expressed COX-1 and the inflammation-inducible COX-2 enzymes.[1][2] The pyrrole scaffold has emerged as a promising template for the design of novel COX inhibitors.[3][4][5] This guide provides a comprehensive framework for the in vitro validation of a novel pyrrole derivative, 1-(2-ethylphenyl)-1H-pyrrole, as a potential COX inhibitor, comparing its performance against established standards.
Rationale and Experimental Design
The primary objective of this study is to determine the potency and selectivity of this compound against COX-1 and COX-2 enzymes. To achieve this, we will employ a well-established in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) for each isoform. The selection of appropriate comparators is critical for contextualizing the results. We have chosen:
-
Indomethacin: A potent, non-selective COX inhibitor, providing a benchmark for broad-spectrum activity.[6][7][8]
-
Celecoxib: A highly selective COX-2 inhibitor, serving as the gold standard for isoform selectivity.[9][10]
The experimental workflow is designed to ensure robustness and reproducibility, progressing from initial screening to detailed IC50 determination.
Caption: Simplified COX signaling pathway and the inhibitory action of the test compound.
Experimental Protocols
A fluorometric-based inhibitor screening assay is recommended for its high sensitivity and suitability for high-throughput screening. [11][12]Commercially available kits, such as those from Cayman Chemical or Abcam, provide a standardized and reliable method. [13]
Materials and Reagents
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
Arachidonic Acid (substrate)
-
Heme cofactor
-
This compound, Indomethacin, and Celecoxib (dissolved in DMSO)
-
96-well opaque microplates
-
Fluorometric plate reader
Step-by-Step Assay Protocol
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series for the test compound and reference inhibitors in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). Add the diluted test compound or reference inhibitor to the appropriate wells. Include wells with enzyme and DMSO as a positive control (100% activity) and wells with buffer only as a background control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em). [11]6. Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_positive_control - Rate_background))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Performance Data
The following table presents hypothetical, yet plausible, data for this compound, contextualized by the performance of the standard reference compounds.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 1500 | 75 | 20 |
| Indomethacin | 18 | 26 | 0.69 |
| Celecoxib | >10,000 | 40 | >250 |
Note: IC50 values for Indomethacin and Celecoxib are representative values from the literature.[6][9]
Interpretation and Conclusion
Based on the hypothetical data, this compound demonstrates potent inhibitory activity against COX-2 with an IC50 value of 75 nM. The compound exhibits a 20-fold selectivity for COX-2 over COX-1, suggesting a favorable profile for reducing the risk of gastrointestinal side effects.
When compared to the controls:
-
It is significantly more selective for COX-2 than the non-selective inhibitor Indomethacin (Selectivity Index: 20 vs. 0.69).
-
While it is a potent COX-2 inhibitor, it is less selective than Celecoxib , the gold-standard selective inhibitor (Selectivity Index: 20 vs. >250).
In conclusion, the in vitro validation suggests that this compound is a promising candidate for further development as a selective COX-2 inhibitor. Its potency against COX-2 is within a therapeutically relevant range. The observed selectivity warrants further investigation in cell-based assays and subsequent in vivo models of inflammation and pain to fully characterize its pharmacological profile. The pyrrole moiety continues to be a valuable scaffold in the design of novel anti-inflammatory agents. [4][14]
References
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ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Available from: [Link]
-
PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]
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ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Available from: [Link]
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BPS Bioscience. COX1 Inhibitor Screening Assay Kit. Available from: [Link]
-
ACS Publications. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
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PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]
-
ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Available from: [Link]
-
ResearchGate. Percentage enzyme inhibition and IC50 values of EAP and indomethacin... Available from: [Link]
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ACS Publications. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Available from: [Link]
-
PubMed Central. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. Available from: [Link]
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ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
-
ResearchGate. In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... Available from: [Link]
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New Journal of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Available from: [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]
-
NIH. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]
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PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. Available from: [Link]
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A Researcher's Guide to Deciphering the Spectroscopic Signatures of Substituted N-Arylpyrroles
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. The N-arylpyrrole scaffold is a privileged motif in medicinal chemistry and materials science, and its spectroscopic characterization is a routine yet critical task. This guide provides an in-depth comparison of the spectroscopic signatures of substituted N-arylpyrroles, offering insights into how substituent effects manifest across various analytical techniques. By understanding these nuances, researchers can more effectively elucidate structures, confirm synthetic outcomes, and predict molecular properties.
The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For N-arylpyrroles, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, which is directly influenced by the nature and position of substituents on both the pyrrole and aryl rings.
¹H NMR Spectroscopy: A Window into the Electronic Landscape
The chemical shifts of the pyrrole protons are particularly sensitive to the electronic nature of the N-aryl substituent. Electron-withdrawing groups (EWGs) on the aryl ring, such as nitro (-NO₂) or cyano (-CN), deshield the pyrrole protons, causing their signals to shift downfield (to a higher ppm value). This is due to the delocalization of the pyrrole's π-electrons towards the electron-deficient aryl ring. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) shield the pyrrole protons, resulting in an upfield shift.
The N-H proton of the parent pyrrole typically appears as a broad signal due to quadrupole-induced relaxation of the ¹⁴N nucleus.[1] However, in N-arylpyrroles, this proton is absent. The protons on the pyrrole ring itself, often referred to as α- and β-protons, exhibit characteristic chemical shifts. For instance, in N-acetylpyrrole, the α-protons (H2, H5) appear around 7.3 ppm, while the β-protons (H3, H4) are found at approximately 6.2 ppm.[2]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted N-Arylpyrroles in CDCl₃
| Substituent on Aryl Ring | Pyrrole α-Protons | Pyrrole β-Protons | Aryl Protons | Reference |
| -H (N-phenylpyrrole) | ~7.0-7.2 | ~6.3-6.5 | ~7.2-7.5 | General Observation |
| -NO₂ (para) | ~7.3-7.5 | ~6.5-6.7 | ~7.6-8.3 | Inferred from substituent effects |
| -OCH₃ (para) | ~6.9-7.1 | ~6.2-6.4 | ~6.8-7.2 | Inferred from substituent effects |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Similar to ¹H NMR, the ¹³C chemical shifts of the pyrrole ring carbons are modulated by the electronic effects of the N-aryl substituent. EWGs on the aryl ring will cause a downfield shift of the pyrrole carbon signals, while EDGs will induce an upfield shift. The effect of substituents on ¹³C chemical shifts in aromatic systems has been well-documented and can often be correlated with Hammett substituent constants.[3][4][5]
Experimental Protocol: NMR Spectroscopy of N-Arylpyrroles
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-arylpyrrole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be reported in parts per million (ppm) relative to TMS.[2]
Vibrational Spectroscopy: Unveiling Functional Groups with FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds within the N-arylpyrrole structure provide a characteristic "fingerprint."
The IR spectrum of pyrrole itself shows a characteristic N-H stretching band, which can be broad due to hydrogen bonding.[6] In N-arylpyrroles, this band is absent. Key absorptions to note are the C-H stretching vibrations of the aromatic rings (both pyrrole and aryl) and any characteristic bands from the substituents themselves. For instance, a carbonyl group in a substituent will give a strong absorption in the range of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the electronic environment; conjugation with the pyrrole ring can lower the stretching frequency.[7]
Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Substituted N-Arylpyrroles
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes | Reference |
| Aromatic C-H Stretch | 3000-3100 | Medium | [8] | |
| Alkyl C-H Stretch | 2850-2960 | Medium | If alkyl substituents are present | [8] |
| C=C Ring Stretch | 1450-1600 | Medium-Strong | [7] | |
| C-N Stretch | ~1370 | Medium | [2] | |
| C-H Out-of-plane Bend | 700-900 | Strong | Can indicate substitution pattern on the aryl ring | [8] |
| Carbonyl C=O Stretch | ~1710 | Strong | For N-acetylpyrrole | [2] |
Experimental Protocol: FT-IR Spectroscopy of N-Arylpyrroles
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. N-arylpyrroles, with their conjugated π-systems, exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are highly sensitive to the nature of the substituents on the aryl ring.
The electronic spectra of these compounds are typically characterized by π→π* transitions. The introduction of substituents can cause a shift in the absorption maximum (λmax). Electron-donating groups tend to cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups can also lead to a bathochromic shift, often with an increase in the molar absorptivity. The solvent can also play a significant role in the absorption spectra.[9]
Diagram 1: Influence of Substituents on Electronic Transitions
Caption: Effect of substituents on the HOMO-LUMO energy gap.
Experimental Protocol: UV-Visible Spectroscopy of N-Arylpyrroles
-
Sample Preparation: Prepare a dilute solution of the N-arylpyrrole in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pathways of N-arylpyrroles are influenced by the substituents present.
The molecular ion peak is typically observed, and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the side-chain substituents.[10] For instance, common fragmentation pathways can involve the loss of small, stable molecules or radicals. The fragmentation patterns of N-arylpyrroles can be complex, but high-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the ions, aiding in the elucidation of the fragmentation mechanisms.[11]
Diagram 2: General Experimental Workflow for Spectroscopic Analysis
Caption: Integrated workflow for spectroscopic characterization.
Experimental Protocol: Mass Spectrometry of N-Arylpyrroles
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).[2] For less volatile or thermally labile compounds, electrospray ionization (ESI) is a suitable alternative.[12]
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic characterization of substituted N-arylpyrroles is a multi-faceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy provides the detailed structural framework, FT-IR identifies the key functional groups, UV-Vis spectroscopy probes the electronic properties, and mass spectrometry confirms the molecular weight and provides insights into fragmentation. By understanding how substituents on the N-arylpyrrole scaffold influence the spectroscopic signatures across these techniques, researchers can confidently and accurately characterize these important molecules, paving the way for their application in drug discovery and materials science.
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Eisner, U., & Erskine, R. L. (1959). The Light Absorption of Pyrroles. Part II. Infrared Spectra. Journal of the Chemical Society, 195, 971-976. [Link]
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Lord, R. C., Jr., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Semantic Scholar. [Link]
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Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Liu, S. (2019). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ChemistrySelect, 4(34), 10031-10035. [Link]
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Nibu, Y., Fujii, T., & Shimada, H. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. The Journal of Physical Chemistry A, 111(48), 12093-12098. [Link]
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Jones, R. A., & Moritz, A. G. (1962). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Spectrochimica Acta, 18(5), 625-632. [Link]
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Wang, Y. B., et al. (2022). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications, 13(1), 1-10. [Link]
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Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
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Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-883. [Link]
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dos Santos, C. M., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Molecules, 28(3), 1393. [Link]
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The FTIR spectrum for Pyrrole. ResearchGate. [Link]
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Yuan, G., & Zhou, J. (2004). Electrospray ionization mass spectral fragmentation mechanisms of DNA-recognizing polyamides containing N-methylpyrrole and N-methylimidazol. Rapid communications in mass spectrometry, 18(12), 1397-1402. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Zhang, J., & Ready, J. M. (2015). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic letters, 17(8), 1982-1985. [Link]
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Wang, C., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 28(2), 117-126. [Link]
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common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
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Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate. [Link]
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1 H NMR spectra of compound 3a. ResearchGate. [Link]
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The calculated and experimental n→p * electronic transitions and the power of the oscillator for the free and coordinated ligand. ResearchGate. [Link]
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Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. ResearchGate. [Link]
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Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Comparative Guide to the Biological Efficacy of 1-Phenylpyrrole Derivatives: Evaluating the Impact of the Ethyl Group
This guide provides an in-depth technical exploration into the structure-activity relationship (SAR) of 1-phenylpyrrole derivatives, with a specific focus on elucidating the influence of an ethyl group substitution on their biological efficacy. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established medicinal chemistry principles with detailed experimental protocols to offer a comprehensive understanding of this important chemical modification.
Introduction: The 1-Phenylpyrrole Scaffold and the Rationale for Ethyl Group Substitution
The 1-phenylpyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] Its structural rigidity and aromatic nature provide a robust framework for interaction with various biological targets. The phenyl ring, in particular, offers a versatile site for chemical modification to fine-tune the pharmacological properties of the molecule.
The introduction of small alkyl groups, such as an ethyl group, onto an aromatic ring is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[3] An ethyl group can influence:
-
Lipophilicity: Increasing the hydrophobicity of the molecule, which can enhance membrane permeability and absorption.[3]
-
Binding Affinity: The ethyl group can engage in favorable van der Waals interactions within the hydrophobic pockets of target enzymes or receptors, potentially increasing binding affinity and potency.
-
Metabolic Stability: The presence of an ethyl group can alter the metabolic profile of a compound, sometimes blocking sites of metabolism and prolonging its half-life.[3]
This guide will use the well-characterized cyclooxygenase (COX) enzymes as a model target to explore the effects of ethyl substitution on the biological activity of 1-phenylpyrrole. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] Many selective COX-2 inhibitors, such as celecoxib, are diarylheterocycles, a class of compounds that includes 1-phenylpyrroles.[5][6] The structure-activity relationships of these inhibitors are well-documented, providing a solid foundation for our investigation.[4][5]
Synthesis of 1-Phenylpyrrole and its 4-Ethylphenyl Analog
The Paal-Knorr synthesis is a reliable and straightforward method for the preparation of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[7][8][9] This method will be employed for the synthesis of both 1-phenylpyrrole (Compound 1 ) and 1-(4-ethylphenyl)-1H-pyrrole (Compound 2 ).
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2,5-Hexanedione
-
Aniline
-
4-Ethylaniline
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (0.5 M)
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure for the Synthesis of 1-Phenylpyrrole (1):
-
In a 50 mL round-bottom flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add 20 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 1-phenylpyrrole.
Procedure for the Synthesis of 1-(4-ethylphenyl)-1H-pyrrole (2):
-
Follow the same procedure as for Compound 1 , but substitute aniline with 4-ethylaniline (1.21 g, 10 mmol).
Comparative Biological Efficacy: COX-1 and COX-2 Inhibition
The inhibitory activity of 1-phenylpyrrole and its 4-ethylphenyl analog against COX-1 and COX-2 can be evaluated using an in vitro fluorometric assay. This assay measures the peroxidase activity of the COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric substrate (e.g., ADHP)
-
Heme
-
Tris-HCl buffer
-
Test compounds (1-phenylpyrrole and 1-(4-ethylphenyl)-1H-pyrrole) dissolved in DMSO
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, heme, and the fluorometric substrate.
-
In a 96-well plate, add the reaction buffer to each well.
-
Add various concentrations of the test compounds (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][11]
Expected Results and Structure-Activity Relationship (SAR) Analysis
Based on the established SAR of diarylheterocyclic COX-2 inhibitors, it is hypothesized that the addition of a 4-ethyl group to the phenyl ring of 1-phenylpyrrole will enhance its inhibitory potency and selectivity for COX-2.[4][5]
| Compound | Structure | Expected COX-1 IC50 (µM) | Expected COX-2 IC50 (µM) | Expected Selectivity Index (COX-1/COX-2) |
| 1 (1-Phenylpyrrole) | 1-phenyl-1H-pyrrole | >100 | >100 | ~1 |
| 2 (1-(4-ethylphenyl)-1H-pyrrole) | 1-(4-ethylphenyl)-1H-pyrrole | >50 | <10 | >5 |
Rationale for Expected Results:
-
1-Phenylpyrrole (1): The unsubstituted phenyl ring is expected to have weak interactions with the active site of both COX isoforms, resulting in low potency.
-
1-(4-ethylphenyl)-1H-pyrrole (2): The 4-ethyl group is expected to occupy the hydrophobic side pocket present in the active site of COX-2, but not COX-1.[4] This interaction would lead to a significant increase in potency and selectivity for COX-2. The slightly larger size of the ethyl group compared to a methyl group (present in many selective COX-2 inhibitors) may further optimize the fit within this pocket.
Influence of the Ethyl Group on Pharmacokinetics and Metabolic Stability
The introduction of an ethyl group can also have a profound impact on the pharmacokinetic profile of a compound.
Lipophilicity and Absorption: The ethyl group increases the lipophilicity of the molecule, which can lead to improved absorption across biological membranes. However, excessive lipophilicity can sometimes lead to poor solubility and increased plasma protein binding.
Metabolic Stability: Pyrrole rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] The primary sites of oxidation are typically the carbon atoms adjacent to the nitrogen. The presence of a 4-ethyl group on the phenyl ring is unlikely to directly shield the pyrrole ring from metabolism. However, the ethyl group itself can be a site of metabolism, undergoing hydroxylation followed by further oxidation. The overall effect on the metabolic stability of the molecule would need to be determined experimentally, for example, by using liver microsome stability assays.
Conclusion
This guide has outlined a systematic approach to evaluating the effect of an ethyl group on the biological efficacy of 1-phenylpyrrole. By synthesizing both the parent compound and its 4-ethylphenyl analog and evaluating their inhibitory activity against COX-1 and COX-2, researchers can gain valuable insights into the structure-activity relationship of this important class of compounds. The addition of the ethyl group is hypothesized to significantly enhance COX-2 inhibitory potency and selectivity, a principle that is well-established in the design of selective COX-2 inhibitors. The provided experimental protocols offer a robust framework for conducting these investigations in a laboratory setting.
References
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A Guide to the Cross-Validation of Experimental and Computational Data for 1-(2-ethylphenyl)-1H-pyrrole
For researchers, scientists, and professionals in drug development, the rigorous validation of molecular structures is paramount. This guide provides an in-depth technical comparison of experimental and computational methods for the characterization of 1-(2-ethylphenyl)-1H-pyrrole, a novel pyrrole derivative with potential applications in medicinal chemistry. By integrating experimental data with computational modeling, we can achieve a higher degree of confidence in structural assignments and molecular properties. This guide will detail the synthesis, experimental characterization, and computational validation of this compound, offering a comprehensive workflow for robust scientific inquiry.
The Imperative of Cross-Validation
In the realm of chemical research, reliance on a single method for structural elucidation can be fraught with ambiguity. Experimental techniques, while powerful, are subject to limitations in resolution and interpretation. Computational chemistry, on the other hand, provides a theoretical framework for understanding molecular behavior but requires experimental validation to ground its predictions in reality.[1][2] The synergy between these two approaches, known as cross-validation, is a cornerstone of modern chemical analysis, ensuring the accuracy and reliability of research findings.[1]
This guide will demonstrate the cross-validation process through a hypothetical case study of this compound. We will explore how experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be corroborated by Density Functional Theory (DFT) calculations.
Synthesis of this compound
The synthesis of this compound can be achieved through a modified Paal-Knorr pyrrole synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2,5-dimethoxytetrahydrofuran serves as a precursor to the 1,4-dicarbonyl species, and 2-ethylaniline is the primary amine.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0 eq.).
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Extraction: Neutralize the aqueous solution with sodium bicarbonate and extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Characterization
Following a successful synthesis, the next critical step is the thorough characterization of the synthesized compound using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[3]
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. For this compound, we expect to see distinct signals for the pyrrole ring protons, the aromatic protons of the ethylphenyl group, and the protons of the ethyl substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of different types of carbon atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program with a significantly larger number of scans (1024 or more) to obtain singlets for all carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Computational Validation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and validate experimental findings.[4][5][6][7] By calculating the optimized molecular geometry and predicting spectroscopic properties, we can directly compare theoretical data with experimental results.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] For our purpose, we will use DFT to:
-
Optimize the 3D structure of this compound.
-
Calculate the theoretical ¹H and ¹³C NMR chemical shifts.
-
Compute the vibrational frequencies to generate a theoretical IR spectrum.
-
Software: Utilize a computational chemistry software package such as Gaussian 16.
-
Methodology:
-
Geometry Optimization: Perform a geometry optimization of the molecule using the B3LYP functional and the 6-31++G(d,p) basis set.[4][5]
-
NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. The calculated isotropic shielding values can then be converted to chemical shifts by referencing them to TMS, calculated at the same level of theory.
-
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry to obtain the theoretical vibrational modes. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
Cross-Validation: Comparing Experimental and Computational Data
The crux of the validation process lies in the direct comparison of the experimental and computational data.
Workflow for Cross-Validation
The following diagram illustrates the workflow for the cross-validation of experimental and computational data for this compound.
Data Comparison Tables
The following tables present a hypothetical comparison between the expected experimental data and the theoretical computational data for this compound.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Expected Experimental δ (ppm) | Calculated δ (ppm) |
| Pyrrole H-2, H-5 | ~6.8 - 7.0 | (Calculated Value) |
| Pyrrole H-3, H-4 | ~6.2 - 6.4 | (Calculated Value) |
| Aromatic CH | ~7.2 - 7.5 | (Calculated Value) |
| Ethyl CH₂ | ~2.6 | (Calculated Value) |
| Ethyl CH₃ | ~1.2 | (Calculated Value) |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Expected Experimental δ (ppm) | Calculated δ (ppm) |
| Pyrrole C-2, C-5 | ~120 - 122 | (Calculated Value) |
| Pyrrole C-3, C-4 | ~108 - 110 | (Calculated Value) |
| Aromatic C (ipso) | ~138 - 140 | (Calculated Value) |
| Aromatic C-H | ~126 - 130 | (Calculated Value) |
| Ethyl CH₂ | ~25 | (Calculated Value) |
| Ethyl CH₃ | ~15 | (Calculated Value) |
Table 3: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Experimental (cm⁻¹) | Calculated (cm⁻¹) (Scaled) |
| C-H stretch (aromatic) | ~3100 - 3000 | (Calculated Value) |
| C-H stretch (aliphatic) | ~2970 - 2850 | (Calculated Value) |
| C=C stretch (aromatic/pyrrole) | ~1600 - 1450 | (Calculated Value) |
| C-N stretch | ~1350 - 1250 | (Calculated Value) |
Conclusion
The cross-validation of experimental and computational data provides a robust framework for the structural elucidation and characterization of novel chemical entities like this compound. By integrating the empirical evidence from NMR and IR spectroscopy with the theoretical predictions of DFT calculations, researchers can achieve a high level of confidence in their findings. This integrated approach not only validates the synthesized structure but also provides deeper insights into its electronic and vibrational properties, which is invaluable for applications in drug discovery and materials science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-ethylphenyl)-1H-pyrrole
Disclaimer: This guide provides procedural recommendations for the disposal of 1-(2-ethylphenyl)-1H-pyrrole based on the known hazards of the parent compound, pyrrole, and established best practices for hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department and the substance-specific SDS, if available, before handling or disposing of this chemical. This document is intended to supplement, not replace, institutional and regulatory protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a derivative of pyrrole. Due to the lack of specific toxicological and environmental data for this derivative, a conservative approach dictates that it should be handled with the same, if not greater, caution as its parent compound. Pyrrole is a flammable, toxic, and environmentally hazardous substance.[1][2][3][4] The introduction of an ethylphenyl group may alter its physical properties and toxicological profile, but the inherent hazards of the pyrrole ring remain.
The primary risks associated with pyrrole, and by extension this compound, involve its flammability, toxicity upon ingestion or inhalation, and potential for serious eye damage.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate controls to mitigate these risks.
Table 1: Hazard Profile of Pyrrole (as a proxy for this compound)
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Flammable liquid and vapor.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical equipment.[3] |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3][4] | Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[3][4] | Avoid breathing vapors or mist.[3] Use only in a well-ventilated area, preferably a chemical fume hood.[6] |
| Serious Eye Damage | Causes serious eye damage.[1][2][3] | Wear safety goggles or a face shield.[1][6] |
| Environmental Hazard | Harmful to aquatic life. | Do not allow to enter drains or waterways.[2] |
| Incompatibilities | Avoid oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] | Store separately from incompatible materials.[7] |
Pre-Disposal Procedures: A Foundation of Safety
Before initiating any disposal-related activities, a rigorous safety protocol must be in place. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in the workplace and provide specific training for handling them.[8][9]
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE is critical. Based on the hazards of pyrrole, the following should be considered the minimum requirement:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Body Protection: A flame-retardant laboratory coat and appropriate footwear.
-
Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to minimize inhalation exposure.[1][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls
The primary engineering control for handling this compound waste is a properly functioning chemical fume hood. This protects the user from inhaling harmful vapors and contains any potential spills.[1] Ensure adequate ventilation in the storage area for hazardous waste.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6] Improper disposal can lead to environmental contamination and is a violation of regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Experimental Protocol: Waste Segregation and Containerization
-
Obtain a Designated Waste Container: Contact your institution's EHS department to obtain a compatible and properly labeled hazardous waste container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]
-
Segregate the Waste:
-
Liquid Waste: Carefully decant or pipette liquid this compound waste into the designated container. Do not mix with incompatible waste streams, particularly oxidizing agents.[2]
-
Solid Waste: Gloves, pipette tips, and other contaminated labware should be collected in a separate, clearly labeled container for solid hazardous waste.[12]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the approximate concentration and accumulation start date.
-
Storage:
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[3][6]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area.
-
If safe to do so, remove ignition sources and increase ventilation.
-
Regulatory Framework
The disposal of hazardous chemicals like this compound is governed by federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal—often referred to as a "cradle-to-grave" system.[10][14] The regulations for hazardous waste are found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[15]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be communicated to employers and employees.[9][16] This includes providing access to Safety Data Sheets and appropriate training.
Compliance with these regulations is mandatory and essential for ensuring the safety of laboratory personnel and the protection of the environment.
References
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-ethylphenyl)-1H-pyrrole
This guide provides essential safety and handling protocols for 1-(2-ethylphenyl)-1H-pyrrole, tailored for researchers and professionals in drug development. The recommendations herein are grounded in established safety principles for handling heterocyclic aromatic compounds and are informed by data on the parent compound, pyrrole. It is critical to recognize that this document serves as a baseline for safe laboratory practices. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and comprehensive safety information.
Understanding the Hazard Profile: A Cautious Approach
Inferred Hazard Classifications for this compound:
| Hazard Class | GHS Category (Inferred) | Pictogram | Signal Word (Anticipated) | Hazard Statement (Anticipated) |
| Flammable Liquids | Category 3 | Flame | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 4 | Exclamation Mark | Warning | H332: Harmful if inhaled |
| Serious Eye Damage | Category 1 | Corrosion | Danger | H318: Causes serious eye damage |
| Skin Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation |
| Respiratory Irritation | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation |
This table is based on the known hazards of pyrrole and is for guidance only. Refer to the supplier-specific SDS for definitive classifications.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following PPE is considered mandatory for all procedures involving this compound.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.[1][2][3][4][5]
-
Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[8] These provide a seal around the eyes, protecting against splashes and vapors.
-
Secondary Protection: A face shield worn over safety goggles is mandatory when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[8]
Hand Protection: Preventing Dermal Absorption
Selecting the appropriate gloves is critical to prevent skin contact and potential systemic toxicity.
-
Glove Type: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[8] However, for prolonged or immersive contact, it is advisable to consult the glove manufacturer's chemical resistance guide to select a glove with a high breakthrough time for aromatic and heterocyclic compounds.
-
Glove Practice: Always inspect gloves for any signs of degradation or perforation before use.[9] Use proper glove removal techniques to avoid contaminating your skin.[9] Contaminated gloves should be disposed of as hazardous waste immediately.[9]
Body Protection: Shielding Against Accidental Contact
-
Laboratory Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned.[8] This provides a barrier against splashes and in the event of a fire.
-
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory to cover as much skin as possible.[8] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.[8] For larger-scale operations, chemical-resistant coveralls may be necessary.[10]
Respiratory Protection: Safeguarding Against Inhalation Hazards
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][11]
-
When Respirators are Required: If engineering controls like a fume hood are not feasible or during a spill clean-up, respiratory protection is necessary.[8]
-
Respirator Type: An air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[12][13] For higher concentrations or in situations with poor ventilation, a powered air-purifying respirator (PAPR) may be required.[10] All respirator use must comply with a formal respiratory protection program, including fit testing and medical evaluation.[8]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Don all required personal protective equipment as outlined in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and aliquoting, inside a certified chemical fume hood.[6][11]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, given the flammability risk.[2][11]
-
Avoid contact with incompatible materials such as strong oxidizing agents and acids.[1][11]
-
-
Spill Management:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a separate, labeled hazardous waste container.
-
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not pour any waste down the drain.[1]
Conclusion: A Culture of Safety
The safe handling of this compound hinges on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE requirements and operational protocols outlined in this guide, researchers can significantly minimize their risk of exposure and contribute to a safer laboratory environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
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Thermo Fisher Scientific. (2025). Pyrrole Safety Data Sheet. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
